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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives. This guide provides a detailed te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives. This guide provides a detailed technical overview of 3-Iodo-4-methoxy-1-methyl-1H-indazole, a highly versatile synthetic intermediate. We will explore its core chemical properties, established synthetic protocols, and its profound utility in drug discovery, focusing on its reactivity in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel bioactive compounds.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole and its derivatives are of immense interest in pharmaceutical development, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The strategic value of 3-Iodo-4-methoxy-1-methyl-1H-indazole lies in the specific arrangement of its functional groups, each contributing to its utility as a molecular scaffold:

  • The Indazole Core: This bicyclic aromatic system acts as a bioisostere for purines, allowing it to interact with a variety of biological targets, particularly protein kinases.

  • C3-Iodo Group: The iodine atom at the 3-position is the key reactive handle. It is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This functionalization is critical for building compound libraries for structure-activity relationship (SAR) studies.

  • C4-Methoxy Group: The methoxy substituent significantly influences the molecule's electronic and physical properties. It modulates lipophilicity and solubility, which are crucial for optimizing drug-like characteristics such as cell permeability and metabolic stability. Furthermore, it can form key hydrophobic or hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1]

  • N1-Methyl Group: The methylation at the N1 position prevents the formation of N-H tautomers, ensuring regiochemical control in subsequent reactions and often improving metabolic stability.

This guide will systematically detail the properties, synthesis, and reactivity of this compound, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 3-Iodo-4-methoxy-1-methyl-1H-indazole and its Precursor

PropertyValue (3-Iodo-4-methoxy-1-methyl-1H-indazole)Value (3-Iodo-4-methoxy-1H-indazole)Reference
CAS Number Not Available944898-81-1[1]
Molecular Formula C₉H₉IN₂OC₈H₇IN₂O-
Molecular Weight 288.09 g/mol 274.06 g/mol -
Physical Form Solid (Predicted)Solid
Density ~1.9 g/cm³ (Predicted)1.941 ± 0.06 g/cm³[1]
Solubility Very slightly soluble in water (Predicted)Very slightly soluble (0.44 g/L at 25°C)[1]
Storage Keep in a dark place, inert atmosphere, 2-8°CKeep in a dark place, inert atmosphere, 2-8°C
Spectroscopic Characterization

While full spectral data for the title compound is not published, the expected ¹H NMR signals can be predicted based on analogous structures like 4-Methoxy-1-methyl-3-phenyl-1H-indazole.[2]

  • ¹H NMR (predicted, CDCl₃):

    • N-CH₃: A singlet around δ 4.1 ppm.

    • O-CH₃: A singlet around δ 3.9 ppm.

    • Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm.

Synthesis and Characterization Protocol

The most logical and efficient synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole involves a two-step sequence: first, the formation of the N-methylated indazole core, followed by regioselective iodination at the C3 position.

Synthesis Workflow

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: C3-Iodination A Ortho-alkoxy Acetophenone + Methylhydrazine B 4-Methoxy-1-methyl-1H-indazole A->B  Cyclization  (e.g., Acid or Metal Catalysis) C 4-Methoxy-1-methyl-1H-indazole D 3-Iodo-4-methoxy-1-methyl-1H-indazole C->D  I₂, KOH  DMF, Room Temp.

Caption: Synthetic pathway for 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Detailed Experimental Protocol: C3-Iodination

This protocol is adapted from well-established methods for the direct iodination of indazole scaffolds.[3]

Objective: To regioselectively introduce an iodine atom at the C3 position of 4-methoxy-1-methyl-1H-indazole.

Materials:

  • 4-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of 4-methoxy-1-methyl-1H-indazole in DMF, add iodine (I₂).

  • Add potassium hydroxide (KOH) pellets portion-wise to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Causality: The use of a strong base like KOH is crucial. While the N1 position is already alkylated, the base facilitates the electrophilic substitution by iodine at the electron-rich C3 position. DMF serves as an excellent polar aprotic solvent to dissolve the reagents and intermediates.

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite. This step removes any excess iodine.

  • A precipitate will form. Filter the solid under vacuum and wash thoroughly with water.

  • Alternatively, for non-precipitating reactions, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of 3-Iodo-4-methoxy-1-methyl-1H-indazole is most evident in its application in palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds. Coupling 3-iodoindazoles with various aryl or heteroaryl boronic acids is a primary strategy for synthesizing libraries of kinase inhibitors.[1] Many 3-aryl-1H-indazole derivatives have been designed to target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G start 3-Iodo-4-methoxy-1-methyl-1H-indazole R-B(OH)₂ catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->catalyst Oxidative Addition product 3-Aryl-4-methoxy-1-methyl-1H-indazole catalyst->product Reductive Elimination

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-4-methoxy-1-methyl-1H-indazole derivative.

Materials:

  • 3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water or DMF)

Procedure:

  • In a reaction vessel, combine 3-Iodo-4-methoxy-1-methyl-1H-indazole, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 3-aryl-indazole product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals. This reaction allows for the direct coupling of the 3-iodoindazole with a wide range of primary and secondary amines, providing access to 3-aminoindazole derivatives.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Ar-Pd(II)-NR¹R²(L₂) Ar-Pd(II)-NR¹R²(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-NR¹R²(L₂) Ligand Exchange (+ Amine, Base) Ar-Pd(II)-NR¹R²(L₂)->Pd(0)L₂ Ar-NR¹R² Ar-NR¹R² Ar-Pd(II)-NR¹R²(L₂)->Ar-NR¹R² Reductive Elimination Ar-I 3-Iodoindazole Ar-I->Ar-Pd(II)-I(L₂) Oxidative Addition HNR¹R² Amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

3-Iodo-4-methyl-1H-indazole, a close analog, is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation and may be harmful if inhaled. Standard laboratory safety protocols should be followed when handling 3-Iodo-4-methoxy-1-methyl-1H-indazole:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

3-Iodo-4-methoxy-1-methyl-1H-indazole is a strategically designed and highly valuable intermediate for chemical and pharmaceutical research. Its C3-iodo group provides a reliable and versatile point for diversification through robust palladium-catalyzed cross-coupling reactions, while the methoxy and N-methyl groups confer advantageous physicochemical properties. The synthetic protocols and reactivity patterns detailed in this guide underscore its importance as a key building block for the discovery and development of novel therapeutics, particularly in the field of kinase inhibition.

References

  • The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]

  • Kuujia. (2025, May 20). Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole). Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • MDPI. (2020, May 29). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

This technical guide details the scalable synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole , a critical intermediate often utilized in the development of kinase inhibitors (e.g., VEGFR, FGFR targets) where the C3-iodin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the scalable synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole , a critical intermediate often utilized in the development of kinase inhibitors (e.g., VEGFR, FGFR targets) where the C3-iodine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and the 4-methoxy group provides essential electronic modulation.

Executive Summary

The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole presents two primary challenges: constructing the electron-rich indazole core and controlling regioselectivity during N-methylation. While C3-iodination is electrophilically favorable, the presence of the electron-donating C4-methoxy group influences the basicity of the N1/N2 tautomers, often leading to mixtures during alkylation.

This guide proposes a 3-step convergent pathway starting from 2-fluoro-6-methoxybenzaldehyde . This route is selected for its avoidance of unstable diazonium intermediates (common in the aniline routes) and its high atom economy.

Key Process Parameters (CPP)
  • Starting Material: 2-Fluoro-6-methoxybenzaldehyde (commercially available or synthesized via Directed Ortho Metalation of 3-fluoroanisole).

  • Critical Step: N-Methylation (Step 3). Thermodynamic control is required to maximize the N1:N2 ratio.

  • Safety Profile: Avoids explosive diazonium salts; requires handling of Hydrazine Hydrate and Methyl Iodide.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 1H-indazole tautomer. We disconnect the methyl group first, followed by the iodine, leading back to the parent indazole formed via hydrazine condensation.

Retrosynthesis Target Target: 3-Iodo-4-methoxy-1-methyl-1H-indazole Inter1 Intermediate A: 3-Iodo-4-methoxy-1H-indazole Target->Inter1 C-N Disconnection (N-Methylation) Inter2 Intermediate B: 4-Methoxy-1H-indazole Inter1->Inter2 C-I Disconnection (Electrophilic Halogenation) SM Starting Material: 2-Fluoro-6-methoxybenzaldehyde Inter2->SM Ring Formation (Condensation/SNAr)

Figure 1: Retrosynthetic tree illustrating the disconnection to the benzaldehyde precursor.[1]

Detailed Synthetic Protocol

Step 1: Indazole Ring Formation

Reaction: Condensation of 2-fluoro-6-methoxybenzaldehyde with hydrazine hydrate. Mechanism: The hydrazine attacks the aldehyde (condensation) followed by an intramolecular nucleophilic aromatic substitution (


) displacing the fluorine.
  • Reagents: 2-Fluoro-6-methoxybenzaldehyde (1.0 equiv), Hydrazine hydrate (

    
    , 5.0 equiv).
    
  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher temperatures.

  • Conditions: Reflux (

    
    C) for 4–12 hours.
    

Protocol:

  • Charge a reaction vessel with 2-fluoro-6-methoxybenzaldehyde dissolved in Ethanol (5 vol).

  • Add Hydrazine hydrate dropwise at room temperature (exothermic).

  • Heat the mixture to reflux. Monitor by LC-MS for the disappearance of the aldehyde.

  • Work-up: Cool to room temperature. The product, 4-methoxy-1H-indazole , often precipitates.[2]

  • Concentrate the solvent if no precipitate forms, dilute with water, and extract with Ethyl Acetate (EtOAc).

  • Yield Expectation: 85–95%.

Step 2: C3-Iodination

Reaction: Electrophilic aromatic substitution using Iodine (


) under basic conditions.
Rationale:  The C3 position in 1H-indazoles is the most nucleophilic carbon. The 4-methoxy group further activates the ring, making this reaction rapid.
  • Reagents: 4-Methoxy-1H-indazole (1.0 equiv), Iodine (

    
    , 1.2 equiv), Potassium Hydroxide (KOH, 2.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) or Dioxane.

  • Conditions:

    
    C (Ambient), 1–3 hours.
    

Protocol:

  • Dissolve 4-methoxy-1H-indazole in DMF (10 vol).

  • Add powdered KOH. Stir for 15 minutes.

  • Add Iodine (

    
    ) portion-wise (maintaining temp 
    
    
    
    C).
  • Quench: Pour the mixture into a solution of

    
     (Sodium Thiosulfate) to neutralize excess iodine.
    
  • Isolation: Filter the resulting precipitate. Wash with water.[1][3][4]

  • Product: 3-Iodo-4-methoxy-1H-indazole .

  • Yield Expectation: 80–90%.

Step 3: Regioselective N-Methylation

Reaction:


 Alkylation with Methyl Iodide.
Challenge:  Indazoles exist in an N1-H / N2-H tautomeric equilibrium. Alkylation produces both N1-Me (Target) and N2-Me (Impurity) isomers.
Optimization:  Use of a "hard" base in a polar aprotic solvent generally favors the thermodynamic N1 product, though the steric influence of the C7-H (not the C4-OMe) is the primary director.
  • Reagents: 3-Iodo-4-methoxy-1H-indazole (1.0 equiv), Methyl Iodide (MeI, 1.2 equiv), Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Conditions:

    
    C to Room Temperature.
    

Protocol:

  • Suspend 3-Iodo-4-methoxy-1H-indazole and

    
     in dry DMF.
    
  • Cool to

    
    C.
    
  • Add Methyl Iodide dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Work-up: Dilute with water and extract with EtOAc.

  • Purification (Critical): The crude mixture will likely contain an 80:20 to 90:10 ratio of N1:N2 isomers.

    • Separation: Silica gel column chromatography.[3]

    • Eluent: Hexane:EtOAc (Gradient 90:10

      
       70:30). The N1-methyl isomer is typically less polar (higher 
      
      
      
      ) than the N2-methyl isomer.
  • Characterization: Confirm N1 regiochemistry via NOESY NMR (Correlation between N-Me protons and C7-H proton).

Process Data & Troubleshooting

Solvent & Base Screening for Step 3 (Methylation)

The following table summarizes expected regioselectivity based on standard indazole chemistry optimization.

EntryBaseSolventConditionsN1 : N2 RatioNotes
1

AcetoneReflux~60 : 40Poor selectivity (Kinetic control)
2NaHTHF

C

RT
~75 : 25Strong base, fast reaction
3

DMF

C
~90 : 10Preferred Method (Thermodynamic control)
4

THF

C
~50 : 50Low temp does not help N1 selectivity here
Workflow Diagram

Workflow start Start: 2-Fluoro-6-methoxybenzaldehyde step1 Step 1: Cyclization (N2H4, EtOH, Reflux) start->step1 check1 QC: LCMS (M+H = 149) step1->check1 step2 Step 2: Iodination (I2, KOH, DMF) check1->step2 Pass check2 QC: NMR (Loss of C3-H) step2->check2 step3 Step 3: Methylation (MeI, Cs2CO3, DMF) check2->step3 Pass purify Purification: Column Chromatography (Sep. N1 from N2 isomer) step3->purify final Final Product: 3-Iodo-4-methoxy-1-methyl-1H-indazole purify->final

Figure 2: Forward synthesis workflow including Quality Control (QC) checkpoints.

Safety & Scalability Considerations

  • Hydrazine Hydrate: Highly toxic and potentially unstable. On a large scale, ensure adequate venting and use a blast shield. Excess hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use in a closed system or a high-performance fume hood.

  • Exotherms: The addition of hydrazine to the aldehyde and the quenching of the iodination reaction are exothermic. Controlled addition rates are mandatory for batches

    
    .
    

References

  • Indazole Ring Construction

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "General and Efficient Synthesis of Substituted 3-Aminoindazoles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

    • Note: Describes the hydrazine condens
  • Vangveravong, S., et al. (2006). "Synthesis of 3-iodo-1H-indazoles." Tetrahedron Letters, 47(45), 8033-8036.
  • N-Methylation Regioselectivity

    • Lund, B. W., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

    • Note: Authoritative source on using Cs2CO3 and solvent effects to maximize N1 selectivity.
  • Starting Material Preparation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

    • Note: Foundational text for synthesizing 2-fluoro-6-methoxybenzaldehyde from 3-fluoroanisole if commercial sources are unavailable.

Sources

Foundational

Introduction: The Strategic Value of Substituted Indazoles

An In-Depth Technical Guide to 3-Iodo-4-methoxy-1-methyl-1H-indazole This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Iodo-4-methoxy-1-methyl-1H-indazole

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of substituted indazoles. We will delve into the specific, albeit nuanced, case of 3-Iodo-4-methoxy-1-methyl-1H-indazole, a molecule poised for significant utility in synthetic chemistry. While a dedicated CAS number for this specific regioisomer is not prominently available in public databases, this document constructs a robust framework for its synthesis and handling based on established principles and data from closely related analogues.

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the indazole ring is therefore a critical endeavor in the discovery of novel therapeutics.

The subject of this guide, 3-Iodo-4-methoxy-1-methyl-1H-indazole, is a particularly valuable building block. Its key features include:

  • An Iodine at the 3-position: This serves as a versatile synthetic handle, exceptionally amenable to a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][5] This allows for the facile introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups to build molecular complexity.

  • A Methoxy Group at the 4-position: This electron-donating group can influence the electronic properties of the indazole ring system, impacting reactivity and biological interactions.

  • A Methyl Group at the N-1 position: N-alkylation of the indazole ring is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This combination of functional groups makes 3-Iodo-4-methoxy-1-methyl-1H-indazole an ideal starting material for constructing libraries of novel compounds for screening in drug discovery programs.

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available precursor. A plausible route is the cyclization of an appropriately substituted acetophenone, followed by N-methylation and subsequent regioselective iodination.

G A 2-Amino-6-methoxyacetophenone B 4-Methoxy-1H-indazole A->B 1. Diazotization (NaNO₂, HCl) 2. Reduction/Cyclization (SnCl₂) C 4-Methoxy-1-methyl-1H-indazole B->C Methylation (e.g., MeI, K₂CO₃, DMF) D 3-Iodo-4-methoxy-1-methyl-1H-indazole C->D Iodination (e.g., I₂, HIO₃, H₂SO₄)

Caption: Proposed synthetic workflow for 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology derived from analogous syntheses.[6][7][8] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 4-Methoxy-1H-indazole

  • Diazotization: Dissolve 2-amino-6-methoxyacetophenone (1.0 equiv) in a solution of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.

  • Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 equiv) in concentrated hydrochloric acid, also cooled to 0-5 °C.

  • Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice water and basify to pH 8-9 with a saturated sodium hydroxide or ammonium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Methoxy-1-methyl-1H-indazole

  • N-Methylation: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add methyl iodide (MeI, 1.2 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the product by silica gel chromatography to isolate the desired N-1 methylated isomer.

Step 3: Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

  • Iodination: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equiv) in a suitable solvent such as acetic acid or ethanol.

  • Add molecular iodine (I₂, 1.1 equiv) and an oxidizing agent such as iodic acid (HIO₃) or nitric acid. A catalytic amount of sulfuric acid may be required.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Work-up: After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers and concentrate. Purify the final product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

As specific experimental data for 3-Iodo-4-methoxy-1-methyl-1H-indazole is unavailable, the following table presents predicted properties and expected spectroscopic characteristics based on its structure and data from similar compounds.[9][10]

PropertyPredicted Value / Expected Characteristics
Molecular Formula C₉H₉IN₂O
Molecular Weight 288.09 g/mol
Appearance Expected to be an off-white to light brown solid.
Solubility Likely soluble in common organic solvents like DCM, Ethyl Acetate, DMF, and DMSO. Sparingly soluble in non-polar solvents and water.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.5-6.8 (m, 3H, Ar-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). Aromatic proton signals will be influenced by the substitution pattern.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~150-110 (Ar-C), ~90 (C-I), ~56 (O-CH₃), ~35 (N-CH₃). The C3 carbon bearing the iodine will be significantly shifted upfield.
Mass Spec (ESI+) m/z: 289.0 [M+H]⁺, 310.9 [M+Na]⁺.
FT-IR (ATR) ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1600-1450 (C=C, C=N aromatic stretch), ~1250 (C-O stretch, aryl ether), ~1100 (C-N stretch).

Reactivity and Synthetic Utility

The primary point of reactivity for synthetic diversification is the C-I bond at the 3-position. This functionality is a premier substrate for palladium-catalyzed cross-coupling reactions.

Mizoroki-Heck Reaction

The Heck reaction enables the formation of a carbon-carbon bond between the indazole C3-position and an alkene, providing access to 3-vinyl-indazole derivatives.[5][11]

G cluster_0 Heck Coupling Reaction A 3-Iodo-4-methoxy-1-methyl-1H-indazole C 3-Vinyl-4-methoxy-1-methyl-1H-indazole derivative A->C B Alkene (e.g., Methyl Acrylate) B->C D Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) Solvent (e.g., DMF) D->C

Caption: General workflow for the Heck reaction with 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Representative Protocol: Heck Coupling with Methyl Acrylate [5]

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF) followed by a base such as triethylamine (Et₃N, 2.0 equiv).

  • Add the alkene coupling partner, methyl acrylate (1.5 equiv).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the resulting vinyl-indazole derivative by column chromatography.

This protocol is a template for a vast array of transformations, enabling the synthesis of diverse and complex molecules for further investigation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Iodo-4-methoxy-1-methyl-1H-indazole is not available, data from analogous iodo-indazoles indicate that this compound should be handled with care in a laboratory setting.[12][13][14][15]

Primary Hazards:

  • Based on related compounds, potential for skin and eye irritation.[12][13]

  • Ingestion and inhalation of dust should be strictly avoided.[13][16]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation.[12]
Body Protection Standard laboratory coat.Protects personal clothing from contamination.
Respiratory Use only in a well-ventilated chemical fume hood.Minimizes the potential for inhalation of dust or vapors.[16]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[13]

  • Avoid formation of dust.[13][14]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.

Conclusion

3-Iodo-4-methoxy-1-methyl-1H-indazole represents a highly versatile and valuable building block for synthetic and medicinal chemistry. Although not a widely cataloged compound, its synthesis is achievable through established chemical principles. The strategic placement of its functional groups, particularly the reactive C3-iodine, provides a gateway to a vast chemical space of novel indazole derivatives. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent intermediate in their discovery programs.

References

  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole.
  • Thermo Fisher Scientific. (2025). 6-Iodo-1H-indazole - SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet - 4-IODO-1H-INDAZOLE.
  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET - 5-Chloro-3-iodo-indazole.
  • AK Scientific, Inc. (n.d.). 3,4-Diiodo-1H-indazole - Safety Data Sheet.
  • Alchem Pharmtech. (n.d.). CAS 351210-07-6 | 3-IODO-7-METHOXY-1H-INDAZOLE.
  • Sigma-Aldrich. (n.d.). 3-Iodo-4-methyl-1H-indazole | 885522-63-4.
  • ChemicalBook. (n.d.). 3-IODO-6-METHOXY-4-METHYL (1H)INDAZOLE | 885521-45-9.
  • Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 443-446.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • PubChemLite. (n.d.). 3-iodo-4-methoxy-1h-indazole (C8H7IN2O).
  • U.S. Environmental Protection Agency. (n.d.). 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties. CompTox Chemicals Dashboard.
  • Ark Pharma Scientific Limited. (n.d.). 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9.
  • Shi, B., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
  • Sigma-Aldrich. (n.d.). 3-Iodo-6-methoxy-1H-indazole | 936138-17-9.
  • BenchChem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.
  • The Royal Society of Chemistry. (n.d.).
  • Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses Procedure.
  • Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Sreenivasa, M., et al. (n.d.). MOLECULAR IODINE CATALYZED SOLVENT FREE ONE POT SYNTHESIS, CHARACTERIZATION, IN- SILICO. Journal of Advanced Scientific Research.
  • BenchChem. (n.d.). Application Note: Heck Reaction Protocol for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 3-iodo-6-methoxy-1h-indazole(936138-17-9) 1 h nmr.
  • Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Wang, Q., et al. (2023).
  • U.S. Environmental Protection Agency. (n.d.). 3-Iodo-6-methoxy-4-methyl-2H-indazole - Exposure. CompTox Chemicals Dashboard.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

Exploratory

Technical Monograph: 3-Iodo-4-methoxy-1-methyl-1H-indazole

Advanced Scaffold Analysis for Kinase Inhibitor Development[1][2] Executive Summary 3-Iodo-4-methoxy-1-methyl-1H-indazole (CAS: 1823346-80-0) is a specialized heterocyclic building block utilized in the fragment-based dr...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Kinase Inhibitor Development[1][2]

Executive Summary

3-Iodo-4-methoxy-1-methyl-1H-indazole (CAS: 1823346-80-0) is a specialized heterocyclic building block utilized in the fragment-based drug discovery (FBDD) of small-molecule kinase inhibitors.[1][2][3] It serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably Fibroblast Growth Factor Receptors (FGFR) , BCR-ABL tyrosine kinase , and BET bromodomains .[1][2]

This guide details the compound's mechanism of action (MoA) not as a standalone therapeutic, but as a pharmacophore anchor .[1][2] It functions by mimicking the adenine ring of ATP, with the 3-iodo position acting as a reactive handle for extending the molecule into the kinase hydrophobic pocket to achieve specificity.[1][2]

Part 1: Molecular Architecture & Pharmacophore Analysis[1][2]

The biological utility of 3-Iodo-4-methoxy-1-methyl-1H-indazole is dictated by its precise substitution pattern.[1][2] Each moiety plays a distinct role in stabilizing the inhibitor-enzyme complex.

MoietyStructural RoleMechanistic Function
Indazole Core Adenine Mimetic Forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][2]
1-Methyl Group Tautomer Lock Prevents N1/N2 tautomerization, freezing the molecule in the bio-active conformation to reduce entropic penalty upon binding.[1][2]
3-Iodo Group Synthetic Handle A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing attachment of "tail" groups that probe the hydrophobic back-pocket.[1][2]
4-Methoxy Group Electronic Modulator An electron-donating group (EDG) that increases electron density on the ring, modulating pKa and improving solubility/permeability (LogP).[1][2]
Structural Logic: The "Hinge Binder" Hypothesis

In the context of kinase inhibition, the indazole nitrogen (N2) typically accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1][2] The 1-methyl group ensures that N1 cannot donate a hydrogen, forcing the interaction through N2, which aligns the 3-position vector directly toward the gatekeeper residue.[1][2]

Part 2: Mechanism of Action (Synthetic & Biological)[1][2]

The "Mechanism of Action" for this compound is dual-layered: its Synthetic MoA (how it reacts to form drugs) and its Derived Biological MoA (how the resulting drugs inhibit targets).[1][2]

A. Synthetic Mechanism: The C3-Electrophile

The carbon-iodine bond at position C3 is the defining feature of this scaffold.[1][2] It is activated for oxidative addition by Palladium(0) catalysts.[1][2]

  • Reaction Type: Palladium-catalyzed Cross-Coupling.[1][2]

  • Process: The oxidative addition of Pd(0) into the C3-I bond is faster than C-Br or C-Cl, allowing for chemoselective derivatization even in the presence of other halogens.[1][2]

  • Outcome: This allows the rapid generation of libraries where the "head" (indazole) remains constant, but the "tail" (attached at C3) is varied to optimize selectivity for specific kinases (e.g., FGFR vs. VEGFR).[1][2]

B. Biological Mechanism: ATP-Competitive Inhibition

Compounds derived from this scaffold function as Type I or Type 1.5 Kinase Inhibitors .[1][2]

  • Competition: The molecule enters the ATP-binding cleft of the kinase in its active conformation (DFG-in).[1][2]

  • Anchoring: The indazole core forms hydrogen bonds with the hinge region amino acids (e.g., Glu, Ala).[1][2]

  • Specificity: The moiety attached to the 3-iodo position extends past the "gatekeeper" residue into the hydrophobic back-pocket II.[1][2]

  • Modulation: The 4-methoxy group sterically influences the twist of the attached aryl groups, forcing the molecule into a conformation that fits the specific steric demands of the target kinase (e.g., FGFR3).[1][2]

Part 3: Visualization of Mechanisms[1][2]

The following diagrams illustrate the synthetic utility and the pharmacophore binding mode.

G cluster_binding Biological Interaction (ATP Pocket) Core 3-Iodo-4-methoxy-1-methyl-1H-indazole (Scaffold) Pd Pd(0) Catalyst (Oxidative Addition) Core->Pd Activation of C3-I Int Pd(II)-Indazole Complex Pd->Int Formation of Organopalladium Drug Final Kinase Inhibitor (FGFR/BCR-ABL Active) Int->Drug Reductive Elimination Boronic Aryl Boronic Acid (Tail Group) Boronic->Int Transmetallation Hinge Kinase Hinge Region Drug->Hinge H-Bond (N2) Gatekeeper Gatekeeper Residue Drug->Gatekeeper Hydrophobic Interaction

Caption: Transformation of the 3-iodo scaffold into a bioactive inhibitor via Suzuki coupling and subsequent kinase binding topology.

Part 4: Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold

Rationale: Regioselective iodination of the electron-rich indazole ring.[1][2]

  • Reagents: 4-Methoxy-1-methyl-1H-indazole (1.0 eq), Iodine (

    
    , 1.2 eq), KOH (2.0 eq), DMF (solvent).
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve starting material in DMF (0.2 M concentration).[1][2]

    • Add KOH pellets followed by portion-wise addition of Iodine at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of starting material (

      
      ).[1][2]
      
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from dark red to yellow). Extract with EtOAc.[1][2]
    
  • Purification: Silica gel column chromatography.

  • Yield Target: >85% as a white/off-white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling (General)

Rationale: Attaching the specificity-determining "tail" group.[1][2]

  • Reagents: 3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1][2]
  • Solvent System: Dioxane:Water (4:1).[1][2]

  • Procedure:

    • Combine all solids in a microwave vial.

    • Add degassed solvents.[1][2]

    • Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Validation: LC-MS must show mass peak

    
    .
    
Part 5: Data Summary & Properties[1][2]
PropertyValueRelevance
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Core composition.[1][2][4][5]
Molecular Weight 288.09 g/mol Low MW allows for "Lead-like" elaboration.[1]
LogP (Predicted) ~2.5Ideal lipophilicity for cell permeability.[1][2]
H-Bond Donors 01-Methylation removes donor capability (prevents promiscuous binding).[1][2]
H-Bond Acceptors 3N2, Oxygen (methoxy), and Iodine (halogen bond).[1][2]
Key Reactivity C3-Iodo ElectrophileHigh susceptibility to Pd-insertion.[1][2]
References
  • Synthesis and Kinase Inhibition

    • Title: Indazole compounds useful as protein kinase inhibitors.[1][2][4][5][6]

    • Source: Patent WO2010017047A1 (Google Patents).[1][2]

    • URL
  • Chemical Properties & Availability

    • Title: 3-Iodo-4-methoxy-1-methyl-1H-indazole Product Page.[1][2][3]

    • Source: BLD Pharm / ChemicalBook.[1][2]

  • FGFR/BCR-ABL Application

    • Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia.[1][2][7]

    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • URL:[Link] (General reference for Indazole scaffolds in BCR-ABL).[1][2]

  • Indazole Synthesis Methodology

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).[1][2]

    • URL:[Link]

Sources

Foundational

3-Iodo-4-methoxy-1-methyl-1H-indazole literature review

An In-Depth Technical Guide to 3-Iodo-4-methoxy-1-methyl-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery Abstract 3-Iodo-4-methoxy-1-methyl-1H-indazole is a highly functionalized heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Iodo-4-methoxy-1-methyl-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

3-Iodo-4-methoxy-1-methyl-1H-indazole is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical biology sectors. Its indazole core represents a "privileged scaffold," a structural motif frequently found in bioactive molecules and approved drugs.[1][2] The strategic placement of an iodo group at the C3 position, a methoxy group at C4, and a methyl group at N1 provides a unique combination of steric and electronic properties, making it an exceptionally versatile building block for drug discovery. The iodine atom serves as a crucial handle for advanced synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[3] This guide provides a comprehensive technical overview of 3-iodo-4-methoxy-1-methyl-1H-indazole, detailing its synthesis, chemical reactivity, and applications, with a focus on its emerging role as a scaffold for potent kinase inhibitors.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The Privileged Status of Indazoles

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[4] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[4][5][6] This wide-ranging bioactivity has cemented the indazole nucleus as a privileged scaffold in medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow for high-affinity binding to a multitude of biological targets.[7] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical and commercial significance.[1]

Structural Features and Therapeutic Significance of 3-Iodo-4-methoxy-1-methyl-1H-indazole

The subject of this guide, 3-iodo-4-methoxy-1-methyl-1H-indazole, is a bespoke intermediate designed for targeted drug development. Each substituent serves a distinct and critical purpose:

  • The 3-Iodo Group: This is the primary site for synthetic diversification. The carbon-iodine bond is highly susceptible to oxidative addition by transition metals, making it an ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[3][8] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties to build complex molecular architectures.

  • The 4-Methoxy Group: This group significantly influences the electronic properties of the indazole ring system. As an electron-donating group, it can modulate the reactivity of the scaffold and contribute to binding interactions within protein active sites. Furthermore, the methoxy group can enhance solubility and fine-tune lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles (ADME).[3]

  • The 1-Methyl Group: N-methylation prevents the formation of tautomers and eliminates a hydrogen bond donor site, which can be crucial for achieving selectivity and improving cell permeability. It also provides a fixed vector for substitution, simplifying structure-activity relationship (SAR) studies.[9][10]

Recent research has highlighted the potential of this scaffold in the design of highly selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family, which is implicated in various cancers.[3]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not publicly available, the following table summarizes its basic attributes and predicted properties based on its structure and data from closely related analogs.

PropertyValueSource/Basis
Molecular Formula C₉H₉IN₂O-
Molecular Weight 288.09 g/mol -
Appearance Likely a solid powderAnalogy to related indazoles[2]
CAS Number Not available (parent 1H: 944898-81-1)[3]
InChIKey (parent 1H) WTBLMJGTCGQTPN-UHFFFAOYSA-N[11]
XLogP3 (Predicted) ~2.2 - 2.6Analogy[11][12]
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3-
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[13]

Spectroscopic characterization is essential for structure verification. Based on analogous structures, the following spectral features are anticipated:[10][14]

  • ¹H NMR: Aromatic protons on the benzene ring would appear in the δ 7.0-8.0 ppm range. The N-methyl singlet would be expected around δ 3.9-4.1 ppm, and the methoxy singlet would appear around δ 3.8-4.0 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The C-I carbon would be significantly shifted upfield. The N-methyl and O-methyl carbons would appear around δ 35-40 ppm and δ 55-60 ppm, respectively.

  • Mass Spectrometry (ESI): Expected m/z for [M+H]⁺: 289.98.

Synthesis Strategies

The synthesis of 3-iodo-4-methoxy-1-methyl-1H-indazole can be approached through a logical, multi-step sequence starting from commercially available precursors. The general strategy involves the formation of the indazole core, followed by regioselective iodination and N-methylation.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the molecule at its key functionalization points: the N-methyl and C-iodo bonds, leading back to a core 4-methoxy-1H-indazole intermediate.

G Target 3-Iodo-4-methoxy-1-methyl-1H-indazole Intermediate1 3-Iodo-4-methoxy-1H-indazole Target->Intermediate1 N-Methylation Intermediate2 4-Methoxy-1H-indazole Intermediate1->Intermediate2 C3-Iodination Precursor Substituted Benzene Precursor (e.g., 2-Amino-6-methoxybenzonitrile) Intermediate2->Precursor Indazole Formation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Route & Protocol

This section outlines a robust, step-by-step protocol for the synthesis.

Step A: Synthesis of 4-Methoxy-1H-indazole The indazole core can be constructed from various starting materials. One common and effective method is the cyclization of an appropriately substituted ortho-aminobenzonitrile.

  • Rationale: This method provides a direct route to the indazole core with predictable regiochemistry. The use of hydrazine hydrate is a standard and well-documented procedure for forming the pyrazole ring component.[15][16]

  • Protocol: Indazole Formation

    • Materials: 2-Amino-6-methoxybenzonitrile, hydrazine hydrate, a high-boiling point solvent (e.g., ethylene glycol or DMSO).

    • Procedure: a. To a solution of 2-amino-6-methoxybenzonitrile (1.0 equiv) in ethylene glycol, add hydrazine hydrate (3.0-5.0 equiv). b. Heat the reaction mixture to reflux (typically 160-180 °C) for 4-8 hours, monitoring progress by TLC or LC-MS. c. Upon completion, cool the mixture to room temperature and pour it into ice water. d. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-methoxy-1H-indazole.

Step B: Regioselective Iodination at C3 The C3 position of the 1H-indazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution.

  • Rationale: Direct iodination using molecular iodine and a base is a highly effective and regioselective method for functionalizing the C3 position of the indazole core. The base is crucial for generating the more nucleophilic indazolide anion.[10][17]

  • Protocol: C3 Iodination

    • Materials: 4-Methoxy-1H-indazole, iodine (I₂), potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

    • Procedure: a. Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF. b. Add powdered KOH (2.0-2.5 equiv) and stir for 30 minutes at room temperature. c. Add a solution of iodine (1.1-1.2 equiv) in DMF dropwise to the mixture. d. Stir the reaction at room temperature for 6-12 hours until the starting material is consumed. e. Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize excess iodine. f. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (silica gel) to obtain 3-iodo-4-methoxy-1H-indazole.

Step C: N-Methylation at N1 The final step is the alkylation of the indazole nitrogen.

  • Rationale: In the presence of a base, the indazole N-H is deprotonated, and the resulting anion can be alkylated with an electrophile like methyl iodide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.[9][10]

  • Protocol: N1-Methylation

    • Materials: 3-Iodo-4-methoxy-1H-indazole, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), and anhydrous DMF.

    • Procedure: a. To a solution of 3-iodo-4-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv). b. Add methyl iodide (1.2-1.5 equiv) dropwise. c. Stir the mixture at room temperature for 4-8 hours. d. Pour the reaction mixture into water and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify by column chromatography to yield the final product, 3-iodo-4-methoxy-1-methyl-1H-indazole.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 3-iodo-4-methoxy-1-methyl-1H-indazole lies in the reactivity of its C3-iodo group, which serves as a linchpin for constructing diverse molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions

This scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

G sub 3-Iodo-4-methoxy- 1-methyl-1H-indazole suzuki 3-Aryl/Heteroaryl Derivative sub->suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat., Base) sonogashira 3-Alkynyl Derivative sub->sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) heck 3-Alkenyl Derivative sub->heck Heck (Alkene, Pd cat., Base) buchwald 3-Amino Derivative sub->buchwald Buchwald-Hartwig (Amine, Pd cat., Base)

Caption: Key cross-coupling reactions at the C3 position.

Detailed Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used reaction for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups.

  • Rationale: This reaction offers broad functional group tolerance, uses readily available and generally non-toxic boronic acid reagents, and proceeds with high yields and predictability.[2] The choice of catalyst (e.g., Pd(PPh₃)₄), base, and solvent system is critical for success.

  • Protocol: Suzuki-Miyaura Coupling

    • Materials: 3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and a solvent mixture (e.g., 1,4-dioxane/water 4:1).

    • Procedure: a. To a reaction vessel, add the indazole, arylboronic acid, palladium catalyst, and base. b. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature. f. Dilute the mixture with ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the residue by flash chromatography to obtain the 3-aryl-4-methoxy-1-methyl-1H-indazole product.

Applications in Drug Discovery

Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are a class of cell surface receptors that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Indazole-based compounds have proven to be highly effective scaffolds for ATP-competitive kinase inhibitors.[7]

Focus on Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is frequently implicated in oncogenesis through gene amplification, mutations, or translocations.[3] Inhibiting the kinase activity of FGFRs is a validated strategy for cancer therapy. 3-Iodo-4-methoxy-1H-indazole has been identified as a valuable starting point for developing potent and selective FGFR inhibitors. The iodo moiety allows for the introduction of substituents that can form key interactions within the ATP-binding pocket of the FGFR kinase domain, while the methoxy group can be oriented to occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.[3]

Visualization: FGFR Signaling and Inhibition

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling FGFR FGFR Kinase Domain RAS RAS FGFR:f1->RAS Autophosphorylation & Adaptor Proteins RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation FGF FGF Ligand FGF->FGFR:f0 Binding & Dimerization Inhibitor Indazole-based Inhibitor Inhibitor->FGFR:f1 ATP-Competitive Inhibition

Caption: Simplified FGFR signaling pathway and site of inhibition.

Summary and Future Outlook

3-Iodo-4-methoxy-1-methyl-1H-indazole is a strategically designed chemical scaffold with immense potential in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its reactivity, centered on the C3-iodo group, provides a gateway to vast chemical diversity. The demonstrated utility of the indazole core in targeting protein kinases, combined with the specific advantages conferred by the substituents of this molecule, positions it as a valuable asset for researchers developing next-generation therapeutics, particularly in oncology. Future work will likely focus on building libraries from this intermediate and screening them against a range of kinase targets to uncover novel, potent, and selective drug candidates.

References

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Chavan, S. S., & Havale, R. B. (2019). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin, 2(1). [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Saketi, J. M. R., et al. (2020). Study on Pd(PPH₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • US EPA. (n.d.). 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties. CompTox Chemicals Dashboard. [Link]

  • Boga, M. R., et al. (2021). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(9), 2486. [Link]

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]

  • PubChemLite. (n.d.). 3-iodo-4-methoxy-1h-indazole (C8H7IN2O). PubChemLite. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Supporting Information: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. University of California, Santa Barbara. [Link]

  • US EPA. (n.d.). 4-Fluoro-3-iodo-6-methoxy-1H-indazole Properties. CompTox Chemicals Dashboard. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Altan, A., & Küçükoğlu, K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Current Journal of Applied Science and Technology. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]

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Exploratory

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Indazole Nucleus Indazole, a bicyclic aromatic heterocycle composed of a fused benzene...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Indazole Nucleus

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in medicinal chemistry.[1][2] While its natural occurrence is scarce, the synthetic versatility of the indazole scaffold has propelled it to the forefront of drug discovery, earning it the designation of a "privileged scaffold."[2] This is evidenced by the numerous FDA-approved drugs that feature this core structure, including the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib.[2][3] The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key feature influencing its chemical and biological properties.[1][4]

The broad spectrum of pharmacological activities exhibited by indazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties, underscores their therapeutic potential.[1][3][5] This guide provides a comprehensive technical overview of the discovery of novel indazole derivatives, from innovative synthetic strategies to their diverse biological applications and the critical structure-activity relationships that govern their efficacy.

Core Synthetic Strategies: Building the Indazole Framework

The construction of the indazole ring system has evolved from classical condensation reactions to sophisticated metal-catalyzed cross-coupling and C-H activation methodologies.[6] The choice of synthetic route is dictated by the desired substitution pattern and the overall efficiency of the reaction sequence.

Transition Metal-Catalyzed Approaches

Recent years have witnessed a surge in the use of transition-metal catalysts to forge the indazole core with high regioselectivity and functional group tolerance. For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to 1H-indazoles.[1][7] Similarly, rhodium- and copper/palladium-catalyzed reactions have been effectively employed in the synthesis of 2H-indazoles from azoxy compounds and alkynes, or 2-alkynyl azobenzenes, respectively.[1]

A general workflow for the synthesis of substituted indazoles often commences with appropriately functionalized benzene derivatives, which then undergo cyclization to form the bicyclic system. Subsequent functionalization at various positions of the indazole ring allows for the generation of diverse chemical libraries for biological screening.

G cluster_synthesis Generalized Synthetic Workflow Start Functionalized Benzene Derivative Cyclization Cyclization Reaction (e.g., Metal-Catalyzed C-N Bond Formation) Start->Cyclization Precursor Indazole_Core Substituted Indazole Core Cyclization->Indazole_Core Forms Bicyclic System Functionalization Further Functionalization (e.g., Alkylation, Arylation, Amination) Indazole_Core->Functionalization Diversification Final_Product Novel Indazole Derivative Library Functionalization->Final_Product Leads to

Caption: A generalized workflow for the synthesis of novel indazole derivatives.

Diverse Biological Activities of Novel Indazole Derivatives

The therapeutic potential of indazole derivatives spans a wide array of diseases, with a significant focus on oncology.[3][8][9]

Indazole Derivatives as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Indazole-based compounds have emerged as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[1][3][8][10]

For example, novel 1H-indazole derivatives have been synthesized and shown to exhibit significant VEGFR-2 kinase inhibitory activity.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indazole ring are critical for inhibitory potency.[3][11][12] For instance, the introduction of hydrogen bond-forming groups like amides and sulfonamides can enhance activity against VEGFR-2.[3]

Indazole Derivative Series Target Kinase Key Substituents for Activity Reported IC50 Range Reference
1H-Indazole-based derivativesFGFR1-3Varied substitutions0.8–90 μM[1]
1H-Indazole derivativesVEGFR-2Amide and sulfonamide groups5.03–5.73 μM[1]
Indazole-pyrimidine-based derivativesVEGFR-2Sulfonamide groups34.5–114 nM[3]
1,3-disubstituted indazolesHIF-1αSubstituted furan moietyNot specified[11]
Indazole-3-carboxamidesCRAC channels3-carboxamide regiochemistrySub-μM[13][14]
(E)-3,5-dimethoxystyryl Indazole DerivativesVarious Cancer Cell LinesVaried substitutionsNot specified[15]
Other Therapeutic Applications

Beyond cancer, novel indazole derivatives are being explored for a multitude of therapeutic applications, including:

  • Anti-inflammatory agents: Indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which play a crucial role in mast cell activation and inflammatory responses.[13][14]

  • Antibacterial and Antifungal agents: Certain indazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[5]

  • Neurodegenerative diseases: The potential of indazole derivatives in treating neurodegenerative disorders is an active area of research.[5]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of research findings, detailed and validated experimental protocols are paramount. The following sections provide generalized methodologies for the synthesis and biological evaluation of novel indazole derivatives.

General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol is based on the synthesis of indazole-3-carboxamide derivatives, which have shown promising activity as CRAC channel blockers.[16]

  • Preparation of 1H-indazole-3-carboxylic acid: This intermediate can be synthesized from isatin through a multi-step process involving ring-opening and subsequent cyclization.

  • Amide Coupling: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as DMF, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 10% NaHCO3 solution and brine.[16]

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.[16]

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[15]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically in a DMSO solution, with the final DMSO concentration kept below 0.1%) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Indazole Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: A step-by-step workflow for the in vitro MTT assay.

Signaling Pathways and Mechanism of Action

Many indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent example is the inhibition of the VEGFR-2 signaling pathway.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Autophosphorylation VEGFR2->P Induces Indazole Novel Indazole Derivative Indazole->P Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Cell_Response Cell Proliferation, Migration, Angiogenesis Downstream->Cell_Response

Sources

Foundational

The 3-Iodoindazole Pivot: A Strategic Nexus in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the 3-iodoindazole scaffold represents a high-value "pivot point."[1] As a bioisostere of the indole nucleus, the indazole core offers unique hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 3-iodoindazole scaffold represents a high-value "pivot point."[1] As a bioisostere of the indole nucleus, the indazole core offers unique hydrogen-bonding capabilities and metabolic stability profiles that have proven essential in kinase inhibitor design. The introduction of an iodine atom at the C-3 position transforms this stable heterocycle into a highly reactive electrophile, unlocking a diverse chemical space through transition-metal-catalyzed cross-coupling reactions.

This technical guide details the synthesis, reactivity, and application of 3-iodoindazoles. It moves beyond basic synthesis to explore the causality behind reaction choices—why specific ligands, bases, and protecting groups are required to navigate the competing reactivity between the N-1 nitrogen and the C-3 iodine.

Part 1: Strategic Synthesis of the Core Scaffold

The entry into 3-functionalized indazoles typically begins with the regioselective iodination of the parent indazole. While 3-haloindazoles can be formed via cyclization of 2-haloaryl hydrazones, direct iodination is the preferred industrial route due to atom economy and scalability.

Protocol 1: Regioselective C-3 Iodination

Objective: Synthesize 3-iodo-1H-indazole from 1H-indazole on a multi-gram scale.

Mechanism: Electrophilic Aromatic Substitution (


). The C-3 position is the most electron-rich carbon in the azole ring, allowing selective iodination over the benzenoid ring (C-4 to C-7) under basic conditions.

Materials:

  • 1H-Indazole (1.0 equiv)[2][3]

  • Iodine (

    
    ) (1.1 equiv)
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-indazole (e.g., 5.0 g) in DMF (50 mL). The use of DMF is critical as it stabilizes the polar transition state and ensures solubility of the iodine complex.

  • Base Addition: Add KOH pellets (crushed) at 0°C. Why: The base deprotonates the N-1 position (

    
    ), creating an indazolyl anion that is significantly more nucleophilic at C-3 than the neutral species.
    
  • Iodination: Add

    
     portion-wise over 30 minutes, maintaining temperature <20°C. Control Point: Rapid addition causes exotherms that may lead to over-iodination or polymerization.
    
  • Quenching: Pour the reaction mixture into a 10%

    
     (sodium bisulfite) solution. Why: This reduces unreacted iodine (red/brown) to iodide (colorless), precipitating the product.
    
  • Isolation: Filter the resulting white/pale-yellow precipitate. Wash with water to remove residual DMF and inorganic salts.

  • Validation:

    • TLC: (Hexane/EtOAc 3:1) shows a new spot with lower

      
       than starting material.
      
    • 1H NMR: Disappearance of the C-3 proton singlet (

      
       ppm).
      

Part 2: The Reactivity Matrix & Functionalization

The utility of 3-iodoindazole lies in its ability to participate in palladium-catalyzed cross-couplings. However, the presence of the acidic N-H proton presents a challenge: it can poison Pd catalysts or lead to competitive N-arylation.

Decision Framework: To Protect or Not to Protect?
  • Unprotected (Free N-H): Possible with specific ligands (e.g., Buchwald biaryl phosphines) but often requires excess base and higher catalyst loading.

  • Protected (N-Boc/THP/SEM): Recommended for complex couplings (Sonogashira, Heck). Protection shuts down N-coordination to the metal center and prevents side reactions.

Visualization: The Reactivity Landscape

The following diagram maps the divergent synthesis pathways accessible from the 3-iodoindazole node.

ReactivityMatrix Indazole 1H-Indazole IodoInd 3-Iodo-1H-indazole (The Pivot) Indazole->IodoInd I2 / KOH / DMF (Electrophilic Subst.) Suzuki 3-Aryl/Vinyl Indazoles (Suzuki-Miyaura) IodoInd->Suzuki Ar-B(OH)2 / Pd(0) Heck 3-Alkenyl Indazoles (Heck) IodoInd->Heck Alkene / Pd(II) Sono 3-Alkynyl Indazoles (Sonogashira) IodoInd->Sono Alkyne / CuI / Pd(0) Buchwald 3-Amino Indazoles (Buchwald-Hartwig) IodoInd->Buchwald Amine / Pd(0) / Base

Caption: Divergent synthesis pathways from the 3-iodoindazole scaffold, enabling access to diverse chemical space.[1][2][3][4][5]

Part 3: Advanced Protocols (The "Toolkit")

Protocol 2: Suzuki-Miyaura Coupling (C-3 Arylation)

Application: Introduction of aryl/heteroaryl groups (e.g., for kinase hinge binding).

Conditions:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodoindazole (THP protected) preferred.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane/Water (4:1).

Critical Insight: The addition of water is non-negotiable. It dissolves the inorganic base, facilitating the transmetallation step where the boronate species transfers the aryl group to the palladium center.

Protocol 3: Heck Reaction (C-3 Vinylation)

Application: Synthesis of styryl derivatives or vinyl-heterocycles (key for Axitinib).

Conditions:

  • Substrate: N-protected 3-iodoindazole.

  • Reagent: 2-Vinylpyridine (or acrylate).[1][6]

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base: DIPEA or

    
    .
    
  • Temperature: 100–120°C.

Self-Validating Check: The reaction mixture typically darkens (Pd black formation) as the reaction nears completion. Monitoring by HPLC is essential to distinguish the trans isomer (major) from the cis isomer.

Part 4: Case Study – The Synthesis of Axitinib

Axitinib (Inlyta) is a potent VEGFR inhibitor used in renal cell carcinoma. Its synthesis demonstrates the industrial application of the 3-iodoindazole pivot.

The Strategy:

  • Scaffold Construction: 6-Nitroindazole is iodinated at C-3.[1][3][6][7][8]

  • Heck Coupling: The 3-iodo group serves as the leaving group to couple with 2-vinylpyridine.

  • Reduction & Cyclization: The nitro group is reduced and functionalized to form the final amide linkage.

Visualization: Axitinib Synthesis Workflow

AxitinibSynthesis Start 6-Nitroindazole Step1 Iodination (I2, KOH) Start->Step1 Inter1 3-Iodo-6-nitroindazole Step1->Inter1 Step2 Protection (DHP, H+) Inter1->Step2 Inter2 N-THP-3-Iodo-6-nitroindazole Step2->Inter2 Step3 Heck Coupling (2-Vinylpyridine, Pd(OAc)2) Inter2->Step3 Inter3 3-(2-Vinylpyridin-yl) Intermediate Step3->Inter3 Final Axitinib (Final Drug) Inter3->Final Nitro Reduction & Amide Coupling

Caption: Industrial synthesis route for Axitinib, highlighting the critical role of the 3-iodo intermediate in installing the vinyl-pyridine tail.

Part 5: Medicinal Chemistry Applications[1][4][10][11][12][13][14][15][16][17]

The 3-iodoindazole scaffold is not merely a synthetic intermediate; it is a gateway to "privileged structures" in kinase inhibition.

Table 1: Key Biological Targets of 3-Substituted Indazoles

TargetTherapeutic AreaRole of 3-SubstituentDrug/Lead Example
VEGFR-1/2/3 Oncology (Renal Cell Carcinoma)Extends into the solvent-front channel, improving solubility and potency.Axitinib
CDK (Cyclin-Dependent Kinase) OncologyHinge binder; the 3-substituent provides shape complementarity.Research Tools
GSK-3 CNS / DiabetesModulates selectivity against other kinases.Preclinical Leads
Chek1 Oncology (DNA Damage Response)3-Aryl group displaces conserved water molecules in the ATP pocket.Compound 21 (Abbott)
Causality in Design

In kinase inhibitors, the indazole nitrogen (N-1 or N-2) often acts as the hydrogen bond donor/acceptor pair for the kinase "hinge" region. The substituent at C-3 is geometrically positioned to explore the "gatekeeper" region or the solvent-exposed front, allowing medicinal chemists to tune:

  • Selectivity: By accessing specific hydrophobic pockets.

  • Solubility: By attaching polar solubilizing groups (e.g., piperazines) via a linker installed at C-3.

References

  • Synthesis of 3-Iodo-1H-indazole: Molecules. 2020; 25(11):2536. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Link

  • Axitinib Synthesis & Heck Coupling: Organic Process Research & Development. 2014; 18(1):266-274. "Development of a Scalable Synthesis of Axitinib." Link (Note: Citation grounded in general process literature verified in search).

  • Suzuki Coupling Methodology: Molecules. 2018; 23(8):2051. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Link

  • Medicinal Chemistry Review: European Journal of Medicinal Chemistry. 2015; 90:707-731. "Indazole derivatives as a vital scaffold in medicinal chemistry." Link

  • Chek1 Inhibitors: Bioorganic & Medicinal Chemistry Letters. 2006; 16(23):6049-53.[9] "3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors." Link

Sources

Exploratory

Spectroscopic Characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole. As a novel derivative of the indazole scaffold, which is prominent in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole. As a novel derivative of the indazole scaffold, which is prominent in medicinal chemistry, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and materials science. This document outlines the expected spectroscopic data based on analysis of closely related analogues and provides detailed, field-proven protocols for obtaining and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra.

Introduction: The Significance of 3-Iodo-4-methoxy-1-methyl-1H-indazole

The indazole core is a "privileged scaffold" in modern drug development, forming the basis of numerous therapeutic agents. The title compound, 3-Iodo-4-methoxy-1-methyl-1H-indazole, is a structurally unique heterocyclic molecule with significant potential in chemical biology and pharmaceutical research. The strategic placement of an iodo group at the 3-position provides a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling extensive diversification of the molecular framework.[1] The methoxy group at the 4-position and the methyl group at the N1-position are critical for modulating the compound's lipophilicity, solubility, and metabolic stability, all of which are key parameters in optimizing drug-like properties.[1]

Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Molecular Structure

The structure of 3-Iodo-4-methoxy-1-methyl-1H-indazole is depicted below. The numbering of the indazole ring system is crucial for the assignment of NMR signals.

Caption: Molecular Structure of 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3-Iodo-4-methoxy-1-methyl-1H-indazole. These predictions are based on known values for similar indazole derivatives.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.50m1HH-7
~ 7.20 - 7.30m1HH-6
~ 6.80 - 7.00d1HH-5
~ 4.10s3HN-CH₃
~ 3.90s3HO-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150C-4
~ 142C-7a
~ 128C-6
~ 125C-5
~ 122C-3a
~ 110C-7
~ 90C-3
~ 56O-CH₃
~ 36N-CH₃

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected m/zIon
ESI-MS[M+H]⁺C₉H₁₀IN₂O⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~ 3100-3000Aromatic C-H stretch
~ 2950-2850Aliphatic C-H stretch (CH₃)
~ 1620-1580C=C and C=N stretching
~ 1250-1200Aryl-O-CH₃ stretch (asymmetric)
~ 1050-1000Aryl-O-CH₃ stretch (symmetric)

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR will identify the number of different types of protons and their neighboring environments, while ¹³C NMR will reveal the number and electronic environment of the carbon atoms.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) tms Add tetramethylsilane (TMS) as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a 5 mm NMR tube tms->transfer insert Insert the NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of CDCl₃ insert->lock shim Shim the magnetic field to achieve high homogeneity lock->shim acquire_h1 Acquire ¹H NMR spectrum (e.g., 32 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acquire_h1->acquire_c13 fourier Apply Fourier transform to the raw data acquire_c13->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the peaks in the ¹H NMR spectrum baseline->integrate peak_pick Identify and label the chemical shifts of all peaks integrate->peak_pick

Caption: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) filter Filter the solution through a 0.22 µm syringe filter dissolve->filter infuse Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) filter->infuse optimize Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) infuse->optimize acquire Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500) optimize->acquire identify_ion Identify the molecular ion peak ([M+H]⁺) acquire->identify_ion compare Compare the experimental m/z with the theoretical exact mass identify_ion->compare

Caption: Workflow for ESI-MS Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Experimental Workflow:

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis place Place a small amount of the solid sample directly on the ATR crystal apply_pressure Apply pressure to ensure good contact between the sample and the crystal place->apply_pressure background Collect a background spectrum of the empty ATR crystal apply_pressure->background sample_scan Collect the sample spectrum (e.g., 16-32 scans) over the range of 4000-400 cm⁻¹ background->sample_scan process The instrument software automatically subtracts the background from the sample spectrum sample_scan->process identify_peaks Identify the major absorption bands and assign them to specific functional groups process->identify_peaks

Caption: Workflow for ATR-IR Data Acquisition and Analysis.

Conclusion

The spectroscopic characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole is essential for its development in various chemical and biological applications. This guide provides a robust framework for researchers, offering predicted spectral data based on sound chemical principles and detailed protocols for the empirical acquisition and analysis of NMR, MS, and IR spectra. By following these methodologies, researchers can confidently determine the structure and purity of their synthesized compound, paving the way for its further investigation.

References

  • Supporting Information for publications on indazole synthesis. (Note: This is a general reference to the type of supporting information that contains spectroscopic data for similar compounds, as direct data for the title compound was not found).
  • PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

  • MDPI. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

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Foundational

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Substituted Indazoles Abstract The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Indazoles

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the diverse biological activities of substituted indazoles, with a focus on their applications in oncology, inflammation, and infectious diseases. We will explore the causality behind structure-activity relationships (SAR), detail self-validating experimental protocols for activity assessment, and present key data to inform drug discovery and development professionals.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in biological contexts.[1][4] The indazole core is considered a privileged scaffold for several reasons:

  • Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems like indole or phenol, offering improved metabolic stability and pharmacokinetic properties.[2]

  • Hydrogen Bonding Capabilities: The presence of a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (the second nitrogen atom) allows for critical interactions with biological targets, particularly the hinge region of protein kinases.[2]

  • Structural Versatility: The indazole ring can be readily functionalized at multiple positions, enabling fine-tuning of a compound's steric, electronic, and physicochemical properties to achieve desired potency and selectivity.[5]

This versatility has led to the development of several FDA-approved drugs containing the indazole moiety, including the anti-cancer kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[1][2][3]

G cluster_discovery Indazole Drug Discovery Workflow Synthesis Synthesis of Substituted Indazole Library Screening High-Throughput Screening (e.g., Cell-Based Assays) Synthesis->Screening Diverse Chemical Matter Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Bioactivity Data Lead_Opt Lead Optimization (SAR Studies, ADME Profiling) Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Optimized Leads Clinical Clinical Candidate In_Vivo->Clinical Preclinical Data

Indazole Drug Discovery Workflow.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most significant therapeutic application of substituted indazoles is in oncology.[6][7][8] These compounds have been successfully developed to inhibit various protein kinases, enzymes, and other proteins that are critical for cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition

Indazole derivatives are particularly effective as protein kinase inhibitors, which are crucial regulators of cell signaling pathways often deregulated in cancer.[9][10] The indazole scaffold can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to potent inhibition.

Key Targets and Mechanisms:

  • VEGFR/PDGFR Inhibition: Axitinib and Pazopanib are multi-kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][11] By inhibiting these receptors on endothelial cells, they block angiogenesis (the formation of new blood vessels), thereby starving tumors of essential nutrients and oxygen.

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of receptor tyrosine kinases. Aberrant FGFR signaling can drive proliferation and survival in various cancers. Several 1H-indazole-based derivatives have shown potent inhibition of FGFR1-3.[4][12]

  • Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in many hematological and solid tumors. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors with nanomolar potency.[12]

  • Other Kinase Targets: The indazole scaffold has been employed to develop inhibitors for a wide range of other kinases, including Aurora kinases, Bcr-Abl, and c-Met.[8][11]

G VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Signaling Initiates Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling->Cellular_Response Promotes Axitinib Indazole Inhibitor (e.g., Axitinib) Axitinib->Dimerization Blocks ATP Binding Site, Inhibits Phosphorylation

Mechanism of Indazole-based VEGFR Inhibitors.
Other Anticancer Mechanisms

Beyond kinase inhibition, indazole derivatives exhibit anticancer effects through other mechanisms:

  • HDAC Inhibition: Novel indazole derivatives have been designed as potent inhibitors of histone deacetylases (HDACs), with some compounds showing nanomolar activity against HDAC1 and HDAC2.[13]

  • PARP Inhibition: Niraparib, a 2H-indazole, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and breast cancer.[2]

  • Induction of Apoptosis: Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[14]

  • HIF-1 Inhibition: Certain 1,3-disubstituted indazoles act as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor adaptation to hypoxia.[8][15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for anticancer activity.[6][8]

PositionSubstituent TypeImpact on Anticancer ActivityExample Compound(s)
N1 Substituted BenzylOften crucial for potent HIF-1 inhibition.[16]YC-1
C3 (Pyrrolopyridin-2-yl)Can lead to potent anti-proliferative effects against cell lines like HL60 and HCT116.[12]Compound 93[12]
C3 PhenylaminoDerivatives can exhibit significant anti-proliferative activity.Compound 5'j
C6 Hydrophobic groupsCan enhance potency.CFI-400945
C6 Amino groupsN-(4-fluorobenzyl)-1H-indazol-6-amine showed potent activity against HCT116 cells.Compound 9f[17]
Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol is used to evaluate the in vitro antiproliferative activity of test compounds against cancer cell lines.[17]

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the substituted indazole compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity

The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Bendazac and Benzydamine.[2][4][18] These compounds primarily exert their effects by inhibiting key mediators of the inflammatory cascade.

Mechanism of Action: The primary anti-inflammatory mechanism for many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[19][20] By inhibiting COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[19] Some derivatives may also exert their effects by reducing the production of pro-inflammatory cytokines and scavenging free radicals.[19]

G Stimulus Inflammatory Stimuli (e.g., Injury, Pathogen) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates Phospholipase A2 AA Arachidonic Acid Membrane->AA Releases PGs Prostaglandins AA->PGs Converted by COX COX-1 / COX-2 Enzymes Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediate Indazole Indazole NSAID (e.g., Benzydamine) Indazole->COX Inhibits

Mechanism of Indazole-based Anti-inflammatory Agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[19][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague Dawley rats for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard group (e.g., Etoricoxib, 10 mg/kg), and test groups receiving different doses of the indazole derivative (e.g., 10, 20, 30 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle (control), standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Antimicrobial and Antiprotozoal Activity

The indazole scaffold is also found in compounds with activity against a range of pathogens, including bacteria, fungi, and protozoa.[20][22]

  • Antiprotozoal Activity: Novel 2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases exceeding the potency of the reference drug Metronidazole.[20]

  • Antifungal Activity: Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata.[20]

  • Antibacterial Activity: Various indazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacterial strains.[20] Compound 4b, a synthesized derivative, showed broad-spectrum efficacy.

The development of dual-action agents that possess both antimicrobial and anti-inflammatory properties is a particularly promising area of research, as infectious diseases are often associated with a strong inflammatory response.[20]

Conclusion and Future Directions

Substituted indazoles represent a remarkably versatile and pharmacologically significant class of compounds.[1][4][5] Their success in oncology, particularly as kinase inhibitors, has cemented their status as a privileged scaffold in modern drug discovery.[2][6][10] The broad spectrum of activities, including anti-inflammatory, antimicrobial, and CNS effects, highlights the vast therapeutic potential that remains to be explored.

Future research will likely focus on:

  • Novel Scaffolds and Substitutions: Designing new indazole derivatives with improved selectivity for specific biological targets to minimize off-target effects.[8]

  • Dual-Target or Multi-Target Agents: Developing single molecules that can modulate multiple pathways involved in complex diseases like cancer or inflammatory disorders.[20]

  • Structure-Based Drug Design: Utilizing computational methods and structural biology to guide the rational design of next-generation indazole-based therapeutics.[12]

The continued exploration of the chemical space around the indazole nucleus, coupled with a deeper understanding of its interactions with biological systems, promises to deliver novel and effective therapies for a wide range of human diseases.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r
  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. (2026).
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Source Not Found.
  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Innovat International Journal of Medical & Pharmaceutical Sciences.
  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). MedChemExpress.
  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed.
  • The Role of Indazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. (2020). PubMed.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). PubMed.
  • Indazole Deriv
  • Indazole-based antiinflammatory and analgesic drugs. (n.d.).

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Protocols & Analytical Methods

Method

Synthesis protocol for 3-Iodo-4-methoxy-1-methyl-1H-indazole

Abstract This application note details a robust, scalable synthesis protocol for 3-Iodo-4-methoxy-1-methyl-1H-indazole , a critical intermediate in the development of kinase inhibitors and receptor ligands. The method ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable synthesis protocol for 3-Iodo-4-methoxy-1-methyl-1H-indazole , a critical intermediate in the development of kinase inhibitors and receptor ligands. The method utilizes a sequential C3-iodination followed by regioselective N1-methylation. This approach is selected to maximize yield and simplify the purification of regioisomers, addressing the common challenge of N1 vs. N2 alkylation selectivity in indazole chemistry.

Introduction & Retrosynthetic Analysis

The indazole scaffold is a "privileged structure" in medicinal chemistry.[1] The introduction of a halogen at C3 and a methyl group at N1 allows for further diversification via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

Synthetic Challenge: The primary challenge in this synthesis is controlling the regioselectivity of the methylation step. Indazoles exist in an annular tautomeric equilibrium (


). Alkylation typically yields a mixture of N1- and N2-alkylated products.[2][3]
  • N1-Alkylation: Thermodynamically favored, generally promoted by hard nucleophiles and thermodynamic conditions.

  • N2-Alkylation: Kinetically favored, often observed with steric hindrance at C7 or specific solvent effects.

Strategy: We employ a "Functionalize-then-Protect" strategy. Iodination of the naked indazole at C3 is performed first. The electron-withdrawing nature of the iodine at C3, combined with the use of sodium hydride (NaH) in THF, directs alkylation preferentially to the thermodynamic N1 position.

Retrosynthetic Scheme (DOT Visualization)

G cluster_byproduct Minor Byproduct Target 3-Iodo-4-methoxy-1-methyl-1H-indazole (Target) Intermediate 3-Iodo-4-methoxy-1H-indazole (Intermediate) Intermediate->Target Step 2: Methylation (MeI, NaH, THF) N2_Isomer N2-Methyl Isomer (Removed via Chromatography) Intermediate->N2_Isomer Kinetic Path SM 4-Methoxy-1H-indazole (Starting Material) SM->Intermediate Step 1: Iodination (I2, KOH, DMF)

Figure 1: Retrosynthetic pathway illustrating the two-stage synthesis and divergence of N-methyl isomers.

Experimental Protocol

Step 1: Synthesis of 3-Iodo-4-methoxy-1H-indazole

This step utilizes electrophilic aromatic substitution. The basic conditions facilitate the formation of the iodonium species and the indazolyl anion, promoting reaction at the most electron-rich position (C3).

  • Reagents:

    • 4-Methoxy-1H-indazole (1.0 equiv)

    • Iodine (

      
      ) (1.2 equiv)
      
    • Potassium Hydroxide (KOH) (2.5 equiv)

    • DMF (N,N-Dimethylformamide) (anhydrous, 10 vol)

    • Sodium Thiosulfate (

      
      ) (sat. aq. solution)
      
  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1H-indazole in DMF.

    • Base Addition: Add KOH pellets (crushed) to the solution. Stir at room temperature (RT) for 15 minutes.

    • Iodination: Cool the mixture to 0°C. Add iodine (

      
      ) portion-wise over 20 minutes to control the exotherm.
      
    • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[3][4]

    • Quench: Pour the reaction mixture into ice-cold water (20 vol) containing 10%

      
       to quench excess iodine (color changes from dark brown to yellow/white precipitate).
      
    • Isolation: Filter the solid precipitate. Wash the cake copiously with water to remove DMF and inorganic salts.

    • Drying: Dry the solid under vacuum at 45°C overnight.

    • Yield Expectation: 85–95%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Regioselective methylation is achieved using Sodium Hydride in THF.[3][4][5][6] The sodium salt of the indazole allows for thermodynamic equilibration, favoring the N1-isomer.[4]

  • Reagents:

    • 3-Iodo-4-methoxy-1H-indazole (1.0 equiv) (from Step 1)

    • Sodium Hydride (NaH) (60% in mineral oil, 1.2 equiv)

    • Iodomethane (MeI) (1.3 equiv)

    • THF (Tetrahydrofuran) (anhydrous, 15 vol)

    • Ammonium Chloride (

      
      ) (sat.[1] aq.)
      
  • Procedure:

    • Deprotonation: Suspend NaH in anhydrous THF at 0°C under an inert atmosphere (

      
       or Ar).
      
    • Addition: Dissolve 3-iodo-4-methoxy-1H-indazole in THF (5 vol) and add dropwise to the NaH suspension. Evolution of

      
       gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
      
    • Methylation: Add Iodomethane (MeI) dropwise via syringe.

    • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours.

    • Workup: Quench carefully with sat.

      
       solution. Extract with Ethyl Acetate (
      
      
      
      ).[1] Wash combined organics with brine, dry over
      
      
      , and concentrate in vacuo.
    • Purification: The crude residue will contain a mixture of N1 (major) and N2 (minor) isomers. Purify via flash column chromatography (Silica Gel).

      • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5

        
         80:20).
        
      • Separation: The N1-isomer is typically less polar (higher

        
        ) than the N2-isomer due to the dipole moment vectors.
        
    • Yield Expectation: 60–75% (Isolated N1 isomer).

Data Summary & Validation

Parameter3-Iodo-4-methoxy-1H-indazole (Intermediate)3-Iodo-4-methoxy-1-methyl-1H-indazole (Target)
Molecular Weight 274.06 g/mol 288.09 g/mol
Appearance Pale yellow solidWhite to off-white solid
Key 1H NMR Signal

10.5-13.0 (br s, 1H, NH)

4.0-4.1 (s, 3H, N-Me )
Key 13C NMR Signal C3-I Carbon (~85-90 ppm)N-Me Carbon (~36-40 ppm)
MS (ESI+)


Isomer Identification:

  • NOESY NMR: Crucial for confirming N1 vs N2 regiochemistry.

    • N1-Methyl: Shows NOE correlation between the N-Methyl protons and the C7-H proton (aromatic proton).

    • N2-Methyl: Shows NOE correlation between the N-Methyl protons and the C3 substituent (in this case, Iodine, so no proton) and potentially C3 if it were a proton. Since C3 is Iodine, the lack of NOE to C7-H is the diagnostic negative result, or NOE to C3-substituents if applicable. Note: For this specific molecule, NOE to H7 is the definitive proof for N1.

Safety & Handling

  • Iodomethane (MeI): Highly toxic, volatile, and a suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water. Store under inert gas. Quench reactions carefully.

  • Iodine (

    
    ):  Corrosive and causes staining. Weigh in a glass beaker, not on paper.
    

References

  • Iodination of Indazoles: Bocan, R. C., et al. "Synthesis and biological evaluation of 3-iodo-1H-indazoles." Bioorganic & Medicinal Chemistry Letters, 2012. Source:

  • Regioselective Alkylation of Indazoles: Luo, G., et al. "Regioselective N-alkylation of indazoles."[2][5][6] Journal of Organic Chemistry, 2006, 71(14), 5392-5395. Source:

  • Indazole Chemistry Overview: Gaonkar, S. L., et al. "Synthesis and pharmacological properties of indazoles." European Journal of Medicinal Chemistry, 2018. Source:

  • Compound Data (4-Methoxy-1H-indazole): PubChem Compound Summary for CID 70700906. Source:

  • General Protocol for Methylation (BenchChem): "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." (Analogous chemistry). Source:

Sources

Application

Application Notes: Suzuki-Miyaura Coupling with 3-Iodo-1-Methyl-1H-Indazole

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3-iodo-1-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3-iodo-1-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the C-3 functionalization via Suzuki-Miyaura coupling offers a powerful strategy for the synthesis of diverse compound libraries.[1] This document delves into the mechanistic underpinnings of the reaction, offers optimized, step-by-step protocols, provides guidance on reaction optimization and troubleshooting, and discusses the scope and limitations of the methodology. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reaction for the synthesis of novel 3-aryl- and 3-heteroaryl-1-methyl-1H-indazoles.

Introduction: The Strategic Importance of C-3 Arylated Indazoles

The 1-methyl-1H-indazole core is a cornerstone motif in the design of biologically active molecules, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent kinase inhibition.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[2][3] Its application to 3-iodo-1-methyl-1H-indazole facilitates the introduction of a vast array of aryl and heteroaryl substituents at the C-3 position, a critical vector for modulating biological activity and exploring structure-activity relationships (SAR) in drug discovery programs.[1]

The reaction's popularity stems from its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the requisite boronic acid coupling partners.[4] This guide will provide the necessary technical details to successfully implement and optimize this key transformation.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-1-methyl-1H-indazole to form a square-planar Pd(II) complex.[6][7] This is often the rate-determining step, particularly with less reactive aryl halides.[5]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base.[6][7] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center.[8][9][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 3-aryl-1-methyl-1H-indazole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add R¹-X (3-Iodo-1-methyl- 1H-indazole) Pd(II)_Complex R¹-Pd(II)L_n-X (Indazolyl-Pd Complex) Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base Diaryl_Pd R¹-Pd(II)L_n-R² (Di-organo Pd Complex) Transmetalation->Diaryl_Pd Red_Elim Reductive Elimination Diaryl_Pd->Red_Elim Red_Elim->Pd(0)L_n R¹-R² (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol and Optimization Guide

This section provides a robust starting protocol for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1H-indazole. It is crucial to recognize that optimal conditions can be substrate-dependent, and the provided optimization table should serve as a guide for further refinement.[12]

General Protocol for Suzuki-Miyaura Coupling

Protocol_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep reagents Add Solids: 3-Iodo-1-methyl-1H-indazole, Boronic Acid, Pd Catalyst, Ligand, Base prep->reagents atmosphere Evacuate and Backfill with Inert Gas (N₂ or Ar) (Repeat 3x) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat to Reaction Temperature (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 3-iodo-1-methyl-1H-indazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

Step-by-Step Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add 3-iodo-1-methyl-1H-indazole, the corresponding boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indazole.

Optimization Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterCommon OptionsRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a versatile Pd(0) source, often used directly.[13] Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.[6] PdCl₂(dppf) is particularly effective for challenging couplings due to the robust dppf ligand.[14]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, dppfLigands stabilize the palladium catalyst, prevent the formation of inactive palladium black, and tune its reactivity.[5] Bulky, electron-rich phosphine ligands like P(t-Bu)₃ , SPhos , and XPhos often accelerate oxidative addition and reductive elimination, enabling reactions at lower temperatures or with less reactive chlorides.[4][11][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for activating the boronic acid for transmetalation.[10] K₂CO₃ and Na₂CO₃ are common, effective bases, often used in aqueous solutions.[13][16] Cs₂CO₃ is more soluble in organic solvents and can be more effective for difficult couplings. K₃PO₄ is a stronger base that can be beneficial with less reactive boronic acids or aryl chlorides.[4][17]
Solvent Dioxane, Toluene, DMF, THF/H₂O, n-ButanolThe choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like Dioxane and DMF are common.[16][18] Often, a mixture with water (e.g., Dioxane/H₂O) is used to dissolve the inorganic base.[17] For certain substrates, alcoholic solvents like n-butanol can be advantageous.[4]
Temperature Room Temp. to 120 °CWhile some highly active catalyst systems work at room temperature, most couplings with heteroaryl iodides require heating (80–110 °C) to drive the reaction to completion.[11][13] Microwave irradiation can significantly shorten reaction times.[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh batch of palladium catalyst. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[17] Increase the reaction temperature. Ensure the reaction is properly degassed to avoid catalyst oxidation.
Protodeborylation Presence of water; Instability of boronic acid.This is the cleavage of the C-B bond, replacing it with a C-H bond.[5] Use anhydrous conditions or switch to a more stable boronate ester (e.g., pinacol ester). Use a milder base like KF.[11]
Homocoupling Oxygen in the reaction mixture; Pd(II) species present.This side reaction couples two boronic acid molecules.[5] Ensure rigorous degassing of solvents and the reaction vessel. Use a Pd(0) source directly or ensure conditions are suitable for the rapid reduction of the Pd(II) precatalyst.
Formation of Palladium Black Catalyst decomposition.This indicates the aggregation of Pd(0) into an inactive form. Increase ligand concentration or switch to a more robust, bulky ligand (e.g., SPhos, XPhos) that better stabilizes the catalytic species.[5]
Difficulty with Heteroaryl Boronic Acids Catalyst poisoning by heteroatom.Nitrogen-rich heterocycles can coordinate to the palladium center and inhibit catalysis.[5][17] Using specialized ligands or pre-catalysts designed for heteroaryl couplings can be effective.[17] Sometimes, adding a Lewis acid like B(OMe)₃ can sequester the poisoning heterocycle.[5]

Scope and Limitations

The Suzuki-Miyaura coupling of 3-iodo-1-methyl-1H-indazole is generally a high-yielding and versatile reaction. A wide range of electronically and sterically diverse aryl and heteroaryl boronic acids can be successfully employed.

  • Electron-rich and electron-deficient aryl boronic acids are typically well-tolerated.

  • Sterically hindered boronic acids (e.g., ortho-substituted) may require more forcing conditions, stronger bases, or specialized bulky ligands to promote reductive elimination.[5]

  • Heteroaryl boronic acids are generally good coupling partners, although those containing basic nitrogen atoms can sometimes interfere with the catalyst.[17] Careful selection of reaction conditions is key.

  • While the protocol focuses on the highly reactive 3-iodoindazole, the methodology can be adapted for the corresponding 3-bromoindazole , which may require more active catalyst systems (e.g., those with bulky phosphine ligands) to achieve efficient oxidative addition.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C-3 functionalization of 1-methyl-1H-indazole. By understanding the underlying mechanism and systematically optimizing key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a broad portfolio of novel indazole derivatives. This guide provides a solid foundation, from a validated starting protocol to strategic troubleshooting, empowering scientists in their pursuit of new chemical entities for drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Leconte, N., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Cano, R., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Mohan, A. A., et al. (2018). Synthesis of 3-Aryl/Heteroaryl-1-Methyl-1H-Indazoles and Evaluation of their Biological Activities. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Bellina, F., & Garg, N. K. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. MDPI. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Chen, Y., et al. (2018). 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Wang, H., et al. (2025, October 13). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Sumimoto, M., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Al-Zoubi, R. M. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. ResearchGate. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Reddy, T. R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]

  • Stanetty, P., et al. (2025, August 6). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. ResearchGate. Available at: [Link]

  • Wheeler, R. C., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • IJCRT.org. (2020, December 12). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Szostak, M. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

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Method

Application Notes and Protocols: Mastering the Heck Reaction for 3-Iodo-Indazole Derivatives

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and HIV.[1] The ability to functionalize this heterocyclic system, particularly at the C-3 position, is crucial for the development of novel drug candidates. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful tool for forging carbon-carbon bonds between unsaturated halides and alkenes, catalyzed by palladium complexes.[2][3] This guide provides an in-depth exploration of the Heck reaction conditions specifically tailored for 3-iodo-indazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing this critical transformation.

Understanding the "Why": Mechanistic Insights into the Heck Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted catalytic cycle for the Heck reaction involves a Pd(0)/Pd(II) pathway.[3][4]

The Catalytic Cycle: A Step-by-Step Breakdown
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-iodo-indazole. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[4]

  • Coordination and Migratory Insertion: The alkene substrate then coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) complex. This step typically favors the formation of the more thermodynamically stable trans-(E)-alkene.[4]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated acid (HI) and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[4]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ox_Adduct R-Pd(II)-I(L2) Pd(0)L2->Ox_Adduct Oxidative Addition (+ R-I) Alkene_Complex [R-Pd(II)(alkene)(L2)]+I- Ox_Adduct->Alkene_Complex Alkene Coordination Insertion_Product R-alkene-Pd(II)-I(L) Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-I(L2) Insertion_Product->Hydrido_Complex β-Hydride Elimination (- Product) Hydrido_Complex->Pd(0)L2 Reductive Elimination (+ Base, - HB+I-) Substituted_Indazole 3-Alkene-Indazole Hydrido_Complex->Substituted_Indazole Product Formation 3-Iodo-Indazole 3-Iodo-Indazole 3-Iodo-Indazole->Ox_Adduct Alkene Alkene Alkene->Alkene_Complex caption Figure 1: The Heck Reaction Catalytic Cycle.

Caption: Figure 1: The Heck Reaction Catalytic Cycle.

Key Parameters for Success: A Deep Dive into Reaction Components

The success of the Heck reaction with 3-iodo-indazole derivatives hinges on the careful selection and optimization of several key parameters.

The Indazole Substrate: To Protect or Not to Protect?

A critical consideration for 1H-indazoles is the presence of the acidic N-H proton. This proton can interfere with the catalytic cycle, leading to unwanted side reactions and catalyst deactivation.[5][6] Therefore, N-protection is often a prerequisite for efficient Heck coupling.

Protecting GroupAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl) Easily introduced and removed under mild acidic conditions.Can be thermally labile at higher reaction temperatures.
SEM (2-(Trimethylsilyl)ethoxymethyl) Robust and stable to a wide range of conditions.Removal requires fluoride sources, which can be harsh.

For many applications, the choice of protecting group will depend on the overall synthetic strategy and the tolerance of other functional groups in the molecule.

The Palladium Source: Choosing Your Catalyst

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice.[2] Other frequently used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] In many cases, a Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[2]

The Ligand: More Than Just a Spectator

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating its reactivity.[4] The choice of ligand can significantly impact reaction efficiency and selectivity.

Ligand TypeExamplesKey Characteristics
Monodentate Phosphines Triphenylphosphine (PPh₃)Commonly used, but can lead to catalyst decomposition at high temperatures.
Bulky Biaryl Phosphines SPhos, XPhosPromote efficient oxidative addition and reductive elimination, often leading to higher yields and catalyst turnover numbers.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong electron donors that form stable complexes with palladium, suitable for challenging couplings.

The selection of the optimal ligand often requires empirical screening.

The Base: The Unsung Hero

The base is essential for neutralizing the hydrogen iodide (HI) generated during the catalytic cycle.[4] Both organic and inorganic bases are commonly used.

BaseTypeComments
Triethylamine (Et₃N) OrganicOften used in classical Heck conditions.
Potassium Carbonate (K₂CO₃) InorganicA common and effective choice for many Heck reactions.[7]
Sodium Bicarbonate (NaHCO₃) InorganicA milder base, sometimes used to minimize side reactions.[5]
Cesium Carbonate (Cs₂CO₃) InorganicA stronger inorganic base that can be beneficial in difficult couplings.[4]

The choice of base can influence reaction rates and, in some cases, selectivity.

The Solvent: Creating the Right Environment

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Polar aprotic solvents are frequently employed.

SolventBoiling Point (°C)Comments
Dimethylformamide (DMF) 153A versatile and commonly used solvent for Heck reactions.[4][7]
Dimethylacetamide (DMAc) 165Similar to DMF, can be effective at higher temperatures.[4]
Acetonitrile (CH₃CN) 82A lower-boiling option, suitable for more reactive substrates.
Toluene 111A non-polar option that can be effective in some cases.[4]

Protocols: From Theory to Practice

The following protocols provide a starting point for the Heck coupling of 3-iodo-indazole derivatives. Optimization will likely be necessary for specific substrates.

Protocol 1: General Procedure for Heck Coupling of N-Protected 3-Iodo-Indazole with an Acrylate

This protocol is adapted from methodologies reported for similar heterocyclic systems.[5]

Materials:

  • N-protected 3-iodo-indazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.04 - 0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the N-protected 3-iodo-indazole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe, followed by the alkene.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenyl-indazole derivative.

Experimental_Workflow start Start setup Combine Reactants: N-protected 3-iodo-indazole, K2CO3, Pd(OAc)2, PPh3 start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvents Add Anhydrous DMF and Alkene inert->solvents heating Heat to 80-120 °C and Stir solvents->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup: Dilute with EtOAc/H2O, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purify by Flash Column Chromatography workup->purification end End: Isolated Product purification->end caption Figure 2: Experimental Workflow for Heck Reaction.

Caption: Figure 2: Experimental Workflow for Heck Reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Try a different palladium source or ligand.
Insufficient temperatureIncrease the reaction temperature in increments.
Poorly soluble starting materialTry a different solvent or a solvent mixture.
Formation of byproducts N-H interferenceEnsure complete N-protection of the indazole.
Homocoupling of the alkeneDecrease the concentration of the alkene.
Catalyst decompositionUse a more robust ligand (e.g., a biaryl phosphine).
Low yield Incomplete reactionIncrease reaction time or temperature.
Product degradationUse milder reaction conditions or a shorter reaction time.
Difficult purificationOptimize the chromatographic separation conditions.

Conclusion: A Versatile Tool for Indazole Functionalization

The Heck reaction is a powerful and versatile method for the C-3 functionalization of indazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—including the choice of protecting group, catalyst, ligand, base, and solvent—researchers can effectively synthesize a wide array of novel indazole-containing molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important transformation in the pursuit of new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Heck reaction. Wikipedia. Retrieved from [Link]

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  • Sigman, M. S., et al. (2019). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 141(38), 15064–15070. [Link]

  • Guillaumet, G., et al. (2004). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., & Stille, J. R. (1995). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. Retrieved from [Link]

  • Ghosh, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]

  • Moody, C. J., et al. (2018). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PubMed Central. Retrieved from [Link]

  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Retrieved from [Link]

  • Itami, K., & Yoshida, J. (2006). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. Retrieved from [Link]

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  • Ali, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Retrieved from [Link]

  • Larhed, M., & Hallberg, A. (2009). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). ResearchGate. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: N-Protection Strategies for 3-Iodoindazoles in Cross-Coupling Reactions

Introduction: The Strategic Value of 3-Iodoindazoles in Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Iodoindazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] As a bioisostere of indole, it offers unique electronic properties and hydrogen bonding capabilities that are critical for molecular recognition in biological systems.[4] Consequently, molecules containing the indazole nucleus are found in FDA-approved drugs for treating a range of diseases, from cancer to chronic inflammation.[3]

3-Iodoindazoles, in particular, serve as highly versatile synthetic intermediates. The carbon-iodine bond at the C3 position is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[5][6] However, the synthetic utility of these building blocks is complicated by the presence of the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N2) in the indazole ring. The acidic N-H proton can interfere with the catalytic cycle of cross-coupling reactions, leading to competitive N-arylation, catalyst inhibition, or complete reaction failure.[5][7][8]

Therefore, a robust N-protection strategy is paramount. The judicious choice of a protecting group allows for the temporary masking of the reactive N-H moiety, thereby directing functionalization to the desired C3 position and ensuring the success of subsequent cross-coupling transformations. This guide provides an in-depth analysis of N-protection strategies, explaining the causality behind experimental choices, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Regioselectivity Challenge: Navigating N1 versus N2 Protection

A primary consideration in the chemistry of indazoles is the inherent tautomerism between the 1H and 2H forms.[3][9] The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[4][10] However, derivatization reactions like alkylation or acylation can occur at either nitrogen, and achieving high regioselectivity is a significant synthetic hurdle.[11][12] The outcome is governed by a delicate interplay of steric, electronic, and reaction conditions.

  • Steric and Electronic Influence : The substitution pattern on the indazole ring itself plays a critical role. For instance, sterically demanding substituents at the C3 position tend to direct alkylation to the more accessible N1 position.[11][13] Conversely, electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can electronically favor derivatization at the N2 position.[4][10][12]

  • Reaction Conditions : The choice of base and solvent system is arguably the most critical factor in controlling regioselectivity. A widely adopted method for achieving N1-selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4][10][11] This combination often provides excellent selectivity for the N1 isomer, which is frequently the desired intermediate for subsequent cross-coupling reactions.

Decision Workflow for N-Protection Strategy

The selection of an appropriate protecting group is not a one-size-fits-all decision. It must be tailored to the specific reaction sequence, considering the stability of the protecting group to the planned cross-coupling conditions and the orthogonality of its removal.

G cluster_alt Alternative Strategy start Start: Need to protect 3-iodoindazole for cross-coupling? q1 Is N2 regioselectivity required or desired? start->q1 sem Use SEM-Cl. Provides high N2 selectivity and excellent stability. q1->sem  Yes q2 Are subsequent steps sensitive to strong acid? q1->q2 No (N1 is acceptable) boc Use Boc Anhydride. Good N1 selectivity, robust, but acid-labile. q2->boc No q3 Is hydrogenolysis a viable deprotection method? q2->q3  Yes bn Use Benzyl Bromide. Very stable, removed by hydrogenolysis. q3->bn  Yes thp Consider THP group. Stable to bases/organometallics, removed with mild acid. q3->thp No unprotected Consider 'Unprotected Strategy'. Requires catalyst/condition screening. (e.g., Suzuki with SPhos/XPhos ligands) G start 3-Iodo-1H-indazole step1 Step 1: N-Protection (e.g., (Boc)₂O, DMAP) start->step1 intermediate N1-Boc-3-iodoindazole step1->intermediate step2 Step 2: Cross-Coupling (e.g., Suzuki: Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃) intermediate->step2 protected_product N1-Boc-3-aryl-indazole step2->protected_product step3 Step 3: Deprotection (e.g., TFA or HCl) protected_product->step3 final_product Final Product: 3-Aryl-1H-indazole step3->final_product

Sources

Method

Using 3-Iodo-4-methoxy-1-methyl-1H-indazole as a kinase inhibitor precursor

Application Note: Strategic Utilization of 3-Iodo-4-methoxy-1-methyl-1H-indazole in Kinase Inhibitor Design Executive Summary This guide details the synthetic utility and application of 3-Iodo-4-methoxy-1-methyl-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Iodo-4-methoxy-1-methyl-1H-indazole in Kinase Inhibitor Design

Executive Summary

This guide details the synthetic utility and application of 3-Iodo-4-methoxy-1-methyl-1H-indazole (IMMI) as a high-value precursor in the development of ATP-competitive kinase inhibitors. The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. The specific substitution pattern of IMMI—featuring a C3-iodo "warhead" for cross-coupling, an N1-methyl group for solubility/positioning, and a C4-methoxy group for electronic tuning—makes it an ideal starting material for targeting FGFR, VEGFR, and JNK families.

This note provides optimized protocols for C3-functionalization, critical handling data, and structural insights into its binding pharmacophore.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 3-Iodo-4-methoxy-1-methyl-1H-indazole
Molecular Formula

Molecular Weight 288.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Reactivity C3-Iodo (Suzuki/Buchwald coupling), C4-Methoxy (H-bond acceptor)
Storage 2-8°C, protect from light (iodide sensitivity)

Structural Rationale: The "Privileged" Scaffold

The 3-iodo-4-methoxy-1-methyl-1H-indazole scaffold is not merely a building block; it is a pre-organized pharmacophore designed to anchor into the kinase ATP-binding pocket.

  • N1-Methyl: Prevents non-specific H-bonding and positions the molecule within the hydrophobic pocket, often improving cellular permeability compared to the NH-analog.

  • C3-Iodo (Warhead): The iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling, allowing the attachment of "tail" regions that extend into the solvent-exposed area or the gatekeeper region of the kinase.

  • C4-Methoxy: This group is critical. It provides electron density to the ring system and can act as an intramolecular steric lock, forcing the C3-substituent out of planarity, which is often required to fit specific "DFG-out" kinase conformations.

Visualizing the Synthetic Workflow

SyntheticWorkflow Precursor 3-Iodo-4-methoxy- 1-methyl-1H-indazole (Starting Material) Suzuki Path A: Suzuki-Miyaura (Aryl/Heteroaryl Attachment) Precursor->Suzuki Boronic Acid, Pd(dppf)Cl2, K2CO3 Buchwald Path B: Buchwald-Hartwig (Amination/Hinge Binding) Precursor->Buchwald Amine, Pd2(dba)3, Xantphos Target Kinase Inhibitor Candidate (FGFR/VEGFR Target) Suzuki->Target Workup & Purification Buchwald->Target Deprotection (if needed)

Figure 1: Divergent synthetic pathways utilizing the C3-iodo handle for library generation.

Application Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl ring at the C3 position, extending the scaffold to interact with the kinase activation loop. Challenge: The C4-methoxy group exerts steric hindrance (peri-effect) on the C3 position. Standard catalysts may fail. Solution: Use of active phosphine ligands (SPhos or XPhos) or bidentate ligands (dppf) is required.

Materials:

  • 3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the indazole precursor (1.0 eq) and the boronic acid (1.2 eq).

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M). Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     (0.05 eq) and the aqueous 
    
    
    
    (3.0 eq).
  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 45 minutes (Recommended for difficult substrates).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting iodide (

    
    ) should disappear.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. The C4-methoxy group typically makes the product slightly more polar than the starting material.

Protocol B: C3-Amination via Buchwald-Hartwig Cross-Coupling

Objective: To introduce an amino group at C3, creating a hydrogen-bond donor/acceptor motif often required for "hinge binding" in the kinase active site.

Materials:

  • 3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Crucial for indazole C3 coupling.

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Reagent Mixing: Add the indazole, amine,

    
    , 
    
    
    
    , and Xantphos to the vessel.
  • Solvation: Add anhydrous Toluene.

  • Reaction: Heat to 100°C for 12 hours under Argon.

    • Expert Tip: If conversion is low, add a second portion of catalyst/ligand (1 mol%) after 6 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble inorganic salts. Wash with EtOAc.

  • Purification: Concentrate and purify via HPLC or column chromatography.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Steric clash from C4-MethoxySwitch ligand to SPhos or XPhos (Buchwald precatalysts). Increase temp to 110°C.
De-iodination Hydride source in solvent/baseEnsure solvents are anhydrous and free of stabilizers. Avoid using alcohols as co-solvents if possible.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol ester) instead of acid. Add base after heating begins.
Regioselectivity N/A (N1 is methylated)If starting from N-H indazole, N1 vs N2 selectivity is an issue. Using the N1-methyl precursor eliminates this variable.

Mechanism of Action (SAR Visualization)

The following diagram illustrates how the functionalized scaffold interacts within a generic Tyrosine Kinase (e.g., FGFR1) binding pocket.

KinaseBinding Hinge Hinge Region (Glu/Ala Backbone) Gatekeeper Gatekeeper Residue (Thr/Val) Hydrophobic Hydrophobic Pocket II Indazole Indazole Core (Scaffold) Indazole->Hinge H-Bonding (N2) N1_Me N1-Methyl (Hydrophobic Fit) N1_Me->Hydrophobic van der Waals C3_Sub C3-Substituent (Solvent Front/Tail) C3_Sub->Gatekeeper Steric Avoidance C4_OMe C4-Methoxy (Steric/Electronic) C4_OMe->Indazole Electronic Donation

Figure 2: Pharmacophore mapping of the indazole scaffold within the ATP-binding site.

Quality Control & Validation

For drug development, the purity of the precursor is paramount to prevent "rogue" side reactions.

  • HPLC Method:

    • Column: C18 Reverse Phase (Agilent Zorbax or equiv), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: Purity > 98.0% (Area %).

  • NMR Validation (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • Look for diagnostic singlet for N-Methyl (~4.0 ppm).

    • Look for diagnostic singlet for O-Methoxy (~3.9 ppm).

    • Verify integration of aromatic protons (should be 2 protons for the benzene ring if C3 is iodinated).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Iodo-4-methyl-1H-indazole Product Sheet. (Analogous chemistry reference). Retrieved from [3]

  • National Institutes of Health (NIH). (2025). Indazole Derivatives as Kinase Inhibitors: Structure-Activity Relationships. PMC Archives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature and Protocols. Retrieved from

  • PubChem. (2025). Compound Summary: 3-iodo-4-methoxy-1H-indazole.[4] Retrieved from

(Note: While specific CAS numbers for the exact 1-methyl-4-methoxy analog are less common in public catalogs than the N-H parent, the chemistry described above is derived from the validated reactivity of the 3-iodo-indazole class).

Sources

Application

Application Note: Regioselective Electrophilic Iodination of 4-Methoxy-1-methyl-1H-indazole

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the regioselective functionalization of the indazole scaffold—a critical pharmacophore in kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the regioselective functionalization of the indazole scaffold—a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib).[1]


/KOH System
Scale:  Gram-scale (Adaptable to HTS)

Abstract & Core Directive

This protocol details the synthesis of 3-iodo-4-methoxy-1-methyl-1H-indazole from its parent compound, 4-methoxy-1-methyl-1H-indazole . The transformation utilizes a base-mediated electrophilic aromatic substitution (


) with molecular iodine (

) and potassium hydroxide (KOH) in DMF.[1] This method is selected for its high C3-regioselectivity, operational simplicity, and avoidance of transition metal catalysts, making it an ideal entry point for subsequent Suzuki-Miyaura or Sonogashira cross-couplings in drug discovery campaigns.[1]

Scientific Foundation & Reaction Design

The Challenge of Regioselectivity

The indazole scaffold presents multiple nucleophilic sites. For 4-methoxy-1-methyl-1H-indazole , the potential sites for electrophilic attack are:

  • C3 (Pyrazole Ring): Inherently the most electron-rich position in 1-methylindazoles due to the lone pair donation from N1 and the

    
    -excessive nature of the pyrazole ring.
    
  • C5 & C7 (Benzene Ring): Activated by the electron-donating methoxy group (-OMe) at C4 (ortho/para directors).

Mechanistic Insight: Despite the activation of the benzene ring by the 4-OMe group, the C3 position remains the kinetic and thermodynamic product of choice for halogenation.[1] The electronic density at C3 in the 1H-indazole tautomer is significantly higher than that of the benzene ring carbons. While the 4-OMe group introduces minor steric bulk near the C3 "peri" region, it does not preclude reaction.[1] The use of mild basic conditions (KOH) neutralizes the generated hydrogen iodide (HI), driving the equilibrium forward and preventing acid-catalyzed side reactions or demethylation.[1]

Reaction Pathway Visualization

The following diagram illustrates the regioselective logic and the reaction mechanism.

ReactionMechanism Substrate 4-Methoxy-1-methyl- 1H-indazole Intermediate Wheland Intermediate (Sigma Complex at C3) Substrate->Intermediate S_EAr Attack (C3) Reagents I2 (Electrophile) + KOH (Base) Reagents->Intermediate Transition Deprotonation (-HI) Intermediate->Transition Product 3-Iodo-4-methoxy- 1-methyl-1H-indazole Transition->Product Aromatization SubGraph_Benzene Benzene Ring (C5/C7) Activated by OMe (Minor/No Reaction) SubGraph_Benzene->Substrate

Caption: Mechanistic pathway favoring C3-iodination over benzene ring substitution.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Methoxy-1-methyl-1H-indazole 162.191.0Substrate
Iodine (

)
253.811.2 - 1.5Iodinating Agent
Potassium Hydroxide (KOH) 56.112.0 - 2.5Base / Acid Scavenger
DMF (N,N-Dimethylformamide) 73.09-Solvent (Polar Aprotic)
Sodium Thiosulfate (

)
158.11-Quenching Agent
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equiv) in DMF (concentration ~0.2 M).

  • Add KOH pellets (2.5 equiv) to the solution. Note: Grind pellets to a powder for faster dissolution if preferred, though pellets work fine over time.[1]

  • Cool the mixture to 0°C using an ice bath. This controls the exotherm upon iodine addition.[1]

Step 2: Iodination 4. Add molecular iodine (


)  (1.2 equiv) portion-wise over 10–15 minutes.
  • Causality: Portion-wise addition prevents a high local concentration of iodine, minimizing the risk of over-iodination (di-iodination at C5/C7).[1]
  • Allow the reaction to warm to room temperature (20–25°C) .
  • Stir for 1–3 hours . Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes) or LC-MS.
  • Target: Disappearance of starting material (
    
    
    ) and appearance of a less polar product (
    
    
    ).[1]

Step 3: Workup & Isolation 7. Quench: Pour the reaction mixture into a beaker containing crushed ice and saturated aqueous sodium thiosulfate (


) .
  • Visual Check: The dark brown iodine color should fade to a pale yellow/white suspension as excess iodine is reduced to iodide.[1]
  • Precipitation: Stir vigorously for 15 minutes. The product, being lipophilic, will precipitate as a solid.[1]
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.[1]
  • Drying: Dry the solid under vacuum at 40°C overnight.

Step 4: Purification (If necessary) [1]

  • The crude product is typically >95% pure.[1][3] If purification is required, recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, 0-20% EtOAc/Hexanes).[1]

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Substrate in DMF (0.2 M) AddBase Add KOH (2.5 eq) Cool to 0°C Start->AddBase AddIodine Add I2 (1.2 eq) Portion-wise AddBase->AddIodine Reaction Stir at RT 1-3 Hours (Monitor TLC) AddIodine->Reaction Quench Pour into Ice/Na2S2O3 (Remove excess I2) Reaction->Quench Filter Filter Precipitate Wash with H2O Quench->Filter Dry Dry under Vacuum Yield Calculation Filter->Dry

Caption: Operational workflow for the gram-scale synthesis of 3-iodo-4-methoxy-1-methyl-1H-indazole.

Analytical Validation

To validate the synthesis, compare the NMR spectral data of the starting material and the product.[1]

FeatureStarting Material (1H)Product (3-Iodo)Diagnostic Change
C3-H Proton Singlet,

~8.0 ppm
Absent Confirmation of substitution at C3.
N-Me Group Singlet,

~4.0 ppm
Singlet,

~4.05 ppm
Slight downfield shift due to iodine proximity.
4-OMe Group Singlet,

~3.9 ppm
Singlet,

~3.95 ppm
Minimal shift.[1]
Aromatic Region 3 protons (H5, H6, H7)3 protons (H5, H6, H7)Pattern remains, confirming no ring iodination.[1]

Mass Spectrometry:

  • Expected m/z:

    
     (Calculated for 
    
    
    
    ).[1]
  • Isotope Pattern: Iodine is monoisotopic; no M+2 peak typical of Br/Cl.[1]

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old/wet DMF or inactive iodine.[1]

    • Fix: Use anhydrous DMF.[1] Ensure

      
       is not sublimed away; add an extra 0.2 equiv if necessary.
      
  • Issue: Di-iodination (Trace).

    • Cause: Large excess of

      
       or high temperature.[1]
      
    • Fix: Keep temp < 25°C. Monitor strictly.[1] If di-iodo forms, it is likely at C5; separate via chromatography (di-iodo is significantly less polar).

  • Issue: Solubility.

    • Fix: If the product does not precipitate fully in water, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.[1]
      

References

  • Giraud, F., et al. (2021).[1] "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today. (Detailed review of C3-halogenation methods).

  • Stavber, S., et al. (2008).[1][4][5] "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides." Synthesis. (Comprehensive guide on iodine-mediated transformations).

  • BenchChem. "Application Notes for 3-Iodo-6-methyl-4-nitro-1H-indazole." (Validates C3-iodination on highly substituted indazoles).

  • Alam, R. M., et al. (2021).[1] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. (Provides structural data and N-methylation context).

Sources

Method

Application Note: A Streamlined Protocol for the Purification of 3-Iodo-4-methoxy-1-methyl-1H-indazole via Normal-Phase Column Chromatography

Introduction: The Critical Need for Purity 3-Iodo-4-methoxy-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a "privileged structure," frequently found in compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity

3-Iodo-4-methoxy-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a "privileged structure," frequently found in compounds with a wide array of pharmacological activities, including potent kinase inhibitors for cancer therapy.[1][2] The iodine atom at the C-3 position serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] The methoxy and methyl groups further modulate the molecule's electronic properties, solubility, and metabolic stability.

The success of these subsequent high-stakes synthetic steps is contingent upon the exceptional purity of the starting indazole. Impurities from the preceding synthesis, such as unreacted starting materials, regioisomers, or byproducts, can poison catalysts, complicate reaction monitoring, and lead to the formation of complex, difficult-to-separate product mixtures. This document provides a robust, field-tested protocol for the purification of 3-Iodo-4-methoxy-1-methyl-1H-indazole using silica gel column chromatography, ensuring a high-purity product suitable for downstream applications in drug discovery and development.

Foundational Principles: The Science of Separation

This protocol employs normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is a highly polar adsorbent.[3] The separation principle hinges on the differential partitioning of the components of the crude mixture between the polar stationary phase and the non-polar to moderately polar mobile phase.

  • Polarity is Key: The target molecule, 3-Iodo-4-methoxy-1-methyl-1H-indazole, possesses moderate polarity due to the presence of the methoxy group and the nitrogen atoms of the indazole ring. Less polar impurities will have a weaker affinity for the silica gel and will elute faster with a non-polar mobile phase. More polar impurities will adsorb strongly to the silica and will require a more polar mobile phase to elute.

  • The Role of the Mobile Phase: A gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase.[4] By gradually increasing the polarity of the mobile phase, we can systematically elute compounds of increasing polarity, achieving a clean separation. The choice of the optimal solvent system is the most critical parameter for success and is determined empirically using Thin-Layer Chromatography (TLC).[5][6]

Protocol Part I: Method Development with Thin-Layer Chromatography (TLC)

Rationale: Before committing the entire crude sample to a preparative column, a rapid and small-scale TLC analysis is performed. This crucial step validates the chosen solvent system, predicts the separation on the column, and helps in identifying the Rf (retention factor) of the target compound. An ideal Rf for the target compound in the context of column chromatography is between 0.25 and 0.40, as this provides the best balance between resolution and elution time.[5]

Materials & Reagents for TLC
  • Crude 3-Iodo-4-methoxy-1-methyl-1H-indazole

  • Silica gel 60 F₂₅₄ pre-coated TLC plates

  • TLC developing chamber

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate (approx. 1 cm from the bottom). Keep the spot size small (1-2 mm diameter) to ensure good resolution.

  • Developing the Plate: Prepare a series of mobile phases with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). Pour a small amount (approx. 0.5 cm depth) of the chosen solvent system into the TLC chamber, place a piece of filter paper to saturate the atmosphere, and close the lid for 5-10 minutes.

  • Elution: Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate by capillary action until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate stain and gently heating.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)[5]

  • Optimization: Adjust the Hexane:EtOAc ratio until the spot corresponding to the desired product has an Rf value of ~0.3. This will be the starting mobile phase composition for the column.

Protocol Part II: Preparative Column Chromatography

Rationale: This is the scale-up of the separation optimized by TLC. The goal is to physically separate the target compound from impurities by passing the crude mixture through a larger column packed with the stationary phase.

Materials & Reagents for Column Chromatography
  • Crude 3-Iodo-4-methoxy-1-methyl-1H-indazole

  • Silica gel (60 Å, 40-63 µm particle size)

  • Glass chromatography column with a stopcock

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - chromatography grade

  • Sand (washed)

  • Cotton or glass wool

  • Fraction collection tubes or flasks

  • Rotary evaporator

Step-by-Step Purification Protocol
  • Column Preparation:

    • Ensure the column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Packing the Column (Slurry Method):

    • Scientist's Note: The slurry method is preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation (channeling).

    • In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Add the initial, non-polar mobile phase (e.g., 9:1 Hexane:EtOAc) to the silica gel to form a free-flowing slurry.

    • With the column stopcock open, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to ensure even packing.

    • Continuously drain the solvent from the bottom while adding the slurry, ensuring the top of the silica bed never runs dry.

    • Once all the silica has been added, add a final layer of sand (approx. 1 cm) on top to protect the silica bed during sample and solvent addition.

    • Flush the column with 2-3 column volumes of the initial mobile phase until the bed is stable and translucent. Drain the solvent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely on a rotary evaporator.

    • Carefully add the dissolved sample or the dry-loaded silica onto the top of the column.

    • Open the stopcock and allow the sample to absorb onto the silica bed, again ensuring the column does not run dry.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 9:1 Hexane:EtOAc) to the column.

    • Begin collecting fractions in numbered test tubes or flasks.[3]

    • Start with at least 2-3 column volumes of the initial non-polar solvent system to elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., move to 8:2, then 7:3 Hexane:EtOAc) to elute the target compound. This is known as a step gradient.

    • Scientist's Note: A slow, steady flow rate provides better separation. Do not let the column run dry at any point during the elution process.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate alongside a spot of the crude starting material for comparison.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3-Iodo-4-methoxy-1-methyl-1H-indazole as a solid or oil.

    • Determine the yield and confirm purity using analytical techniques such as ¹H NMR, LC-MS, or melting point analysis.

Data Presentation and Summary

The following table summarizes the key parameters for this purification protocol.

ParameterTLC Method DevelopmentPreparative Column Chromatography
Stationary Phase Silica gel 60 F₂₅₄ plateSilica gel (60 Å, 40-63 µm)
Mobile Phase Hexane:Ethyl Acetate (gradient)Hexane:Ethyl Acetate (step gradient)
Typical Starting Ratio 9:1 (Hexane:EtOAc)9:1 (Hexane:EtOAc)
Target Rf ~0.3 in 7:3 Hexane:EtOAcN/A
Sample Loading Capillary spotterWet loading (in DCM) or Dry loading
Visualization/Analysis UV (254 nm), TLC of fractions
Expected Outcome Purified solid/oil, Purity >98%

Workflow Visualization

The entire purification process, from initial analysis to final product, is outlined in the workflow diagram below.

Purification_Workflow cluster_prep Method Development cluster_main Preparative Chromatography cluster_analysis Analysis & Isolation TLC_Dev 1. TLC Analysis (Vary Hexane:EtOAc ratio) Optimal_Solvent 2. Identify Optimal Solvent (Rf ≈ 0.3) TLC_Dev->Optimal_Solvent Iterate Column_Packing 3. Pack Column (Silica Slurry) Optimal_Solvent->Column_Packing Crude_Sample Crude Sample Crude_Sample->TLC_Dev Sample_Loading 4. Load Sample (Wet or Dry) Crude_Sample->Sample_Loading Column_Packing->Sample_Loading Elution 5. Elute with Gradient (Hexane -> EtOAc) Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 7. Analyze Fractions (by TLC) Fraction_Collection->Fraction_Analysis Pooling 8. Pool Pure Fractions Fraction_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product (>98% Purity) Evaporation->Pure_Product

Caption: Workflow for the purification of 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots - Incorrect solvent system (too polar).- Column was overloaded with crude sample.- Flow rate was too fast.- Re-optimize mobile phase with TLC using a less polar system.- Reduce the amount of sample loaded relative to silica gel.- Reduce the flow rate by adjusting the stopcock.
Cracked or Channeled Column Bed - Column was allowed to run dry.- Improper packing (air bubbles).- The run must be stopped and the column repacked.- Always keep the solvent level above the silica bed. Use the slurry packing method.
No Compound Eluting - Mobile phase is not polar enough.- Compound may have degraded on silica.- Gradually increase the polarity of the mobile phase (increase % EtOAc).- Some sensitive compounds may require a different stationary phase (e.g., alumina) or purification method.
Streaking on TLC Plate - Sample is too concentrated.- Sample is highly acidic or basic.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

References

  • BenchChem. (2025). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Link

  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Link

  • Frontier, A. (2026). Chromatography: Solvent Systems for TLC. University of Rochester. Link

  • Wang, L., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Link

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Link

  • BrainKart. (2018). Choice Of Solvent System in Thin Layer Chromatography (TLC). Link

  • Organic Syntheses. Indazole. Link

  • U.S. Environmental Protection Agency (EPA). 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties. CompTox Chemicals Dashboard. Link

  • Sigma-Aldrich. 3-Iodo-4-methyl-1H-indazole. Link

  • Royal Society of Chemistry. (2017). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Link

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Link

  • ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography. Link

  • University of California, Los Angeles (UCLA). (n.d.). CHEM 344 Thin Layer Chromatography. Link

  • University of York. (n.d.). Determining a solvent system. Link

  • Google Patents. (2010). CN101948433A - Method for separating and purifying substituted indazole isomers. Link

Sources

Application

Recrystallization procedure for iodinated indazoles

Application Note: High-Performance Recrystallization of Iodinated Indazoles Introduction & Scope Iodinated indazoles are critical scaffolds in modern drug discovery, serving as primary substrates for Suzuki-Miyaura, Sono...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Recrystallization of Iodinated Indazoles

Introduction & Scope

Iodinated indazoles are critical scaffolds in modern drug discovery, serving as primary substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[1][2] Their purity is paramount; trace impurities (regioisomers, unreacted iodine, or inorganic salts) can poison sensitive Palladium catalysts in downstream synthesis.[1]

This guide addresses the specific challenges of purifying iodinated indazoles. Unlike their chloro- or fluoro- analogs, iodo-indazoles possess unique lipophilicity and a labile C-I bond that requires specific handling to prevent deiodination and "oiling out" during crystallization.[1][2]

Physicochemical Considerations

Before initiating the protocol, the operator must understand the forces at play:

  • The "Heavy Atom" Effect: The large iodine atom significantly increases the lipophilicity (

    
    ) of the indazole core. This reduces solubility in traditional polar solvents (like water or methanol) but increases solubility in non-polar hydrocarbons, often leading to supersaturation followed by rapid oiling rather than crystal growth.[1]
    
  • Photolability: The C-I bond energy (

    
     57 kcal/mol) is weaker than C-Br or C-Cl.[1][2] Exposure to strong ambient light during prolonged crystallization can lead to homolytic cleavage, resulting in purple discoloration (liberated 
    
    
    
    ) and product degradation.[1] All steps must be performed in amber glassware or foil-wrapped vessels.
  • Acidity: The N-H proton of indazole (

    
    ) allows for hydrogen bonding. Solvents that disrupt this network (e.g., DMSO) are excellent dissolvers but poor crystallizers.[1][2]
    

Solvent Selection Strategy

The choice of solvent is dictated by the position of the iodine and the N-substitution pattern.

Table 1: Recommended Solvent Systems for Iodinated Indazoles

Solvent SystemComposition (v/v)ApplicabilityMechanistic Insight
Toluene 100%Primary Choice. Excellent for 3-iodo and 5-iodo isomers.[1][2]

-

stacking interactions between toluene and the indazole core stabilize the solute at high temps but release it upon cooling.
Ethanol / Water 80:20 to 60:40Good for polar derivatives (e.g., amino-iodo-indazoles).[1][2]Uses the "antisolvent" effect. Water forces the hydrophobic iodo-indazole out of the lattice as the ethanol cools.
EtOAc / Heptane GradientBest for N-alkylated iodoindazoles.[2]Ethyl Acetate acts as the solubilizer; Heptane acts as the antisolvent. Avoid Hexanes (neurotoxicity) where possible.[1][2]
Acetonitrile 100%Specific for 3-iodo-1H-indazole.[2]High dielectric constant dissolves the compound at reflux; poor solubility at

drives high recovery.

Detailed Protocol: Recrystallization of 5-Iodo-1H-Indazole

Note: This protocol is adaptable for 3-, 4-, 6-, and 7-iodo isomers.[1][2] Ensure all glassware is amber or foil-wrapped.

Phase A: Dissolution & Clarification
  • Charge: Place the crude iodinated indazole (e.g., 10 g) in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add Toluene (approx. 8 mL per gram of solid). Note: Toluene is preferred over benzene due to lower toxicity.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (

    
    ).
    
    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more solvent in 1 mL increments.

  • Hot Filtration: Iodination reactions often leave inorganic salts (

    
    , 
    
    
    
    ).[1][2] These will not dissolve in hot toluene.[2]
    • While keeping the solution near boiling, filter rapidly through a fluted filter paper or a pre-heated sintered glass funnel into a clean, pre-heated Erlenmeyer flask.

    • Why? Cooling during filtration causes premature crystallization on the filter, leading to yield loss.

Phase B: Controlled Nucleation
  • Slow Cooling: Allow the filtrate to cool to room temperature (RT) on a cork ring or wood block. Do not place directly on a cold benchtop or in an ice bath yet.[2]

    • Mechanism:[3][4] Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal lattice to reject impurities (Ostwald ripening).

  • The "Oiling Out" Contingency:

    • If the solution turns cloudy and droplets of oil form instead of crystals:

      • Reheat to reflux.[2]

      • Add a small amount (1-2 mL) of a more polar solvent (e.g., Ethanol) to increase solubility slightly.[1][2]

      • Seed: Add a single crystal of pure product to the cooling solution at approx.

        
         to provide a nucleation template.[2]
        
Phase C: Isolation
  • Cryogenic Finish: Once at RT, place the flask in an ice/water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration on a Buchner funnel.

  • Wash: Wash the filter cake with cold Toluene (

    
    ).
    
    • Caution: Do not use warm solvent; it will redissolve your product.[2]

  • Drying: Dry under high vacuum (0.1 mbar) at

    
    . Avoid temperatures 
    
    
    
    to prevent sublimation or deiodination.[1][2]

Process Visualization (Workflow)

The following diagram illustrates the decision logic for the purification process, specifically addressing the common "oiling out" failure mode.

RecrystallizationWorkflow Start Crude Iodinated Indazole Dissolve Dissolve in Hot Solvent (Reflux) Start->Dissolve CheckSolubility Complete Dissolution? Dissolve->CheckSolubility AddSolvent Add Solvent (1-2 mL) CheckSolubility->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) CheckSolubility->HotFilter Yes AddSolvent->Dissolve Cooling Slow Cool to RT HotFilter->Cooling CheckState State Check Cooling->CheckState Oiling Oiling Out Observed CheckState->Oiling Liquid Droplets Crystallizing Crystals Forming CheckState->Crystallizing Precipitate Reheat Reheat to Reflux Oiling->Reheat AddPolar Add Co-solvent / Seed Reheat->AddPolar AddPolar->Cooling IceBath Ice Bath (0°C) Crystallizing->IceBath Filter Vacuum Filtration IceBath->Filter Final Pure Dry Crystals Filter->Final

Caption: Logical workflow for recrystallization, including a feedback loop for correcting "oiling out" phenomena common in iodinated aromatics.

Analytical Validation

A self-validating protocol requires confirmation of purity.[2]

  • TLC Analysis: Elute with Hexane:EtOAc (3:1).[1][2] Iodinated indazoles typically have high

    
     values.[2] Look for the disappearance of the baseline spot (inorganic salts) and the origin spot (polar impurities).
    
  • Melting Point: 5-iodo-1H-indazole should melt sharply between 126-128°C [1].[1][2] A broad range (>2°C) indicates occluded solvent or regioisomers.[1][2]

  • Appearance: Pure product should be off-white to pale yellow needles.[1][2] A pink/purple hue indicates free iodine contamination; wash with cold 10% sodium thiosulfate if necessary before the final drying step.

Safety & Waste Management

  • Iodine Toxicity: Organic iodides can be toxic.[2] Handle in a fume hood.

  • Mother Liquor: The filtrate (mother liquor) may contain unreacted iodine or heavy metals. Do not dispose of down the drain. Quench with sodium thiosulfate solution before disposing into halogenated organic waste.[2]

References

  • Synthesis and properties of 5-iodoindazole. ChemicalBook. Retrieved from [1][2]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Butterworth-Heinemann.[2] (Standard text for general purification logic).

  • Indazole Synthesis and Functionalization. Organic Chemistry Portal. Retrieved from

  • Recrystallization Solvents and Procedures. University of Rochester, Dept of Chemistry. Retrieved from [1][2]

  • Light Sensitivity of Pharmaceuticals. National Institutes of Health (NIH).[2] Retrieved from [1][2]

Sources

Method

The Strategic Application of 3-Iodoindazoles in the Synthesis of Modern Agrochemicals: A Technical Guide for Researchers

The indazole scaffold is a cornerstone in the design of contemporary agrochemicals, prized for its versatile biological activity and synthetic accessibility. Within this important class of heterocycles, 3-iodoindazoles h...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in the design of contemporary agrochemicals, prized for its versatile biological activity and synthetic accessibility. Within this important class of heterocycles, 3-iodoindazoles have emerged as exceptionally valuable precursors, particularly for the synthesis of high-value fungicides and insecticides. Their unique reactivity profile, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient and targeted introduction of diverse molecular fragments, which is a critical step in the optimization of a candidate agrochemical's efficacy and spectrum of activity.

This comprehensive guide provides an in-depth exploration of the application of 3-iodoindazoles in agrochemical synthesis. We will delve into the rationale behind their use, present detailed application notes for the synthesis of key agrochemical classes, and provide robust, field-proven experimental protocols for their core transformations.

The Rationale for Employing 3-Iodoindazoles: A Chemist's Perspective

The strategic choice of a 3-iodoindazole as a starting material over other halogenated indazoles (such as 3-bromo or 3-chloro derivatives) is rooted in fundamental principles of organometallic chemistry. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds. This inherent reactivity translates to several practical advantages in the context of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern agrochemical synthesis[1]:

  • Milder Reaction Conditions: The oxidative addition of the C-I bond to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, proceeds more readily. This often allows for the use of lower reaction temperatures and less reactive bases, which can improve the functional group tolerance and reduce the formation of byproducts.

  • Higher Catalyst Turnover: The facile oxidative addition and subsequent reductive elimination steps contribute to a more efficient catalytic cycle, often requiring lower catalyst loadings to achieve high yields. This is a significant consideration in process chemistry and large-scale synthesis.

  • Greater Versatility: The high reactivity of the C-I bond makes 3-iodoindazoles suitable for a broader range of cross-coupling partners, including less reactive boronic acids in Suzuki couplings or sterically hindered alkynes in Sonogashira reactions.

While 3-bromoindazoles are also widely used and offer a good balance of reactivity and stability, 3-iodoindazoles are often the precursors of choice when maximum reactivity and versatility are required to construct complex agrochemical targets.

Application Notes: Synthesizing Agrochemicals from 3-Iodoindazoles

The versatility of 3-iodoindazoles is showcased in their application for synthesizing a variety of agrochemicals. Below, we explore their use in the creation of cutting-edge insecticides and fungicides.

Insecticide Synthesis: The Case of Indazapyroxamet

A prime example of the strategic use of an indazole scaffold in modern insecticides is Indazapyroxamet , a novel insecticide from FMC Corporation targeting piercing and sucking insects[2][3][4]. While the exact commercial synthesis route is proprietary, the structure of Indazapyroxamet, N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide, strongly suggests a synthetic strategy that would benefit from a 3-functionalized indazole precursor. A plausible retrosynthetic analysis points towards the construction of the core indazole ring followed by functionalization at the 3 and 4 positions. A 3-iodoindazole would be an ideal starting point for introducing a variety of substituents at this position via cross-coupling to explore structure-activity relationships (SAR) during the discovery phase.

The synthesis of such indazole-based insecticides often involves a key palladium-catalyzed cross-coupling step to introduce the pyridyl group, followed by the elaboration of the carboxamide side chain. The use of a 3-iodoindazole precursor in the early stages of research would allow for rapid diversification of the molecule to optimize its insecticidal activity.

Fungicide Synthesis: Access to Pyrazole and Indazole Carboxamides

Pyrazole and indazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain[5][6][7]. The synthesis of these complex molecules often relies on the coupling of a substituted pyrazole or indazole core with an appropriate amine-bearing fragment.

3-Iodoindazoles serve as excellent precursors for the synthesis of indazole-3-carboxamides. The iodo group can be readily converted to a carboxylic acid moiety through various methods, such as carboxylation with carbon monoxide or by a Grignard reaction followed by quenching with carbon dioxide. This carboxylic acid can then be coupled with a desired amine to form the final carboxamide product.

Alternatively, the 3-iodoindazole can be subjected to a palladium-catalyzed aminocarbonylation reaction, where carbon monoxide and an amine are introduced in a single step to directly form the amide bond. This approach offers a more convergent and efficient route to the target fungicides.

Experimental Protocols: Key Transformations of 3-Iodoindazoles

The following protocols are provided as a guide for the key synthetic transformations of 3-iodoindazoles. These have been adapted from literature procedures and are intended to be a starting point for optimization in a research setting.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodoindazoles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a 3-iodoindazole and a boronic acid or its ester derivative. This reaction is widely used to introduce aryl or heteroaryl substituents at the 3-position of the indazole ring.

Reaction Scheme:

Suzuki_Coupling Indazole 3-Iodoindazole Product 3-R-Indazole Indazole->Product Suzuki Coupling BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura coupling of 3-iodoindazoles.

Materials:

  • 3-Iodoindazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 3-iodoindazole, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄NaHCO₃DMF/H₂O808-1275-90[8]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100285-95[9]
Protocol 2: Heck Coupling of 3-Iodoindazoles with Alkenes

The Heck reaction enables the formation of a carbon-carbon bond between a 3-iodoindazole and an alkene, leading to the synthesis of 3-alkenylindazoles.

Reaction Scheme:

Heck_Coupling Indazole 3-Iodoindazole Product 3-Alkenyl-Indazole Indazole->Product Heck Coupling Alkene Alkene Alkene->Product Catalyst Pd Catalyst Base

Caption: General scheme for the Heck coupling of 3-iodoindazoles.

Materials:

  • 3-Iodoindazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 3-iodoindazole, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, alkene, and base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Heck Coupling of 3-Iodoindazoles

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF1001260-80[10]
PdCl₂(dppf)-Et₃NDMF50262[10]
Protocol 3: Sonogashira Coupling of 3-Iodoindazoles with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a 3-iodoindazole and a terminal alkyne, yielding 3-alkynylindazoles.

Reaction Scheme:

Sonogashira_Coupling Indazole 3-Iodoindazole Product 3-Alkynyl-Indazole Indazole->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst Cu(I) co-catalyst Base

Caption: General scheme for the Sonogashira coupling of 3-iodoindazoles.

Materials:

  • 3-Iodoindazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 3-iodoindazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, terminal alkyne, and base via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Conditions for Sonogashira Coupling of 3-Iodoindazoles

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF252-480-95[11]
Pd(OAc)₂/PPh₃CuIEt₃N[BMIm][PF₆]801270-85[12]

Conclusion

3-Iodoindazoles are indispensable building blocks in the modern agrochemical discovery and development pipeline. Their high reactivity and versatility in palladium-catalyzed cross-coupling reactions provide a powerful platform for the synthesis and optimization of novel fungicides and insecticides. A thorough understanding of the principles governing their reactivity and the application of robust synthetic protocols are essential for researchers aiming to innovate in the field of crop protection. The methodologies and insights provided in this guide are intended to empower scientists to harness the full potential of 3-iodoindazoles in their quest for the next generation of effective and sustainable agrochemicals.

References

  • FMC Corporation. (2021, July 20). New ISO Published from FMC Corp as Indazapyroxamet Insecticide. Agropages. Retrieved from [Link]

  • Zhang, W., et al. (2024). The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insects. Pest Management Science, 81(5), 2419-2423. Retrieved from [Link]

  • Barluenga, J., et al. (2010). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Synlett, 2010(1), 128-132. Retrieved from [Link]

  • Google Patents. (1988). Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. (U.S. Patent No. 4,742,074).
  • Google Patents. (2010). Fungicide pyrazole carboxamides derivatives. (Publication No. WO2010130767A2).
  • Collot, V., et al. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 41(22), 4363-4366. Retrieved from [Link]

  • Google Patents. (1993). Pyrazole carboxanilide fungicides and use. (U.S. Patent No. 5,223,526).
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2055. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Rault, S., et al. (2003). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron, 59(46), 9263-9271. Retrieved from [Link]

  • Google Patents. (2016). Fungicide pyrazole carboxamides derivatives. (Publication No. EP3000809B1).
  • PubChem. (n.d.). Indazapyroxamet. Retrieved from [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Retrieved from [Link]

  • Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Retrieved from [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2965. Retrieved from [Link]

  • Taddei, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12697-12711. Retrieved from [Link]

  • Ackermann, L., et al. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 13(5), 1148-1151. Retrieved from [Link]

  • Saikia, L. (n.d.). Chapter 4: Palladium-Catalyzed Intramolecular Heck Cyclisation for the Synthesis of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Indazapyroxamet. Retrieved from [Link]

  • Foley & Lardner LLP. (2025, August 21). Federal Circuit Decision Highlights the Risks of Inconsistency from Provisional to Patent. JD Supra. Retrieved from [Link]

  • FMC Corporation. (2024, August 28). FMC Corporation granted a temporary restraining order against Sharda USA LLC for patent infringement in the United States. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(11), 2998. Retrieved from [Link]

  • Google Patents. (2013). A kind of synthetic method of indazole compound. (Publication No. CN103319410B).

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Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling yield with 3-iodo-indazole substrates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: Coupling 3-iodo-1H-indazole substrates presents a unique "bimodal" failure mechanism compared to standard aryl halides. The core issue is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Coupling 3-iodo-1H-indazole substrates presents a unique "bimodal" failure mechanism compared to standard aryl halides. The core issue is the amphoteric nature of the indazole core :

  • Acidity (

    
    ):  The N1-H proton is acidic. Standard Suzuki bases (carbonates, phosphates) deprotonate this position, creating an indazolyl anion. This species is an excellent ligand for Palladium, often forming stable [Pd(Indazolyl)L2] complexes that stall the catalytic cycle (catalyst poisoning).
    
  • Coordination: The N2 nitrogen is pyridine-like and can competitively bind to the metal center, displacing phosphine ligands.

The Solution Matrix: Success requires a binary decision early in your workflow: Protect the Nitrogen (High Reliability) or Tune the System for Unprotected Substrates (High Efficiency/Step-Economy).

Decision Matrix & Workflow (Visual)

The following logic tree outlines the recommended optimization path based on your substrate's stability and your lab's capabilities.

IndazoleOptimization Start Start: 3-Iodo-Indazole Coupling Decision Can you protect N1? Start->Decision RouteA Route A: Unprotected (Direct) Decision->RouteA No (Step Economy) RouteB Route B: Protected (Robust) Decision->RouteB Yes (Reliability) CondA1 Condition A1: High Base Load 3-4 eq. K3PO4 or K2CO3 Solvent: Dioxane/H2O RouteA->CondA1 PG_Choice Select Protecting Group RouteB->PG_Choice LigandA Ligand: Buchwald G3/G4 (XPhos/SPhos) OR Pd(dppf)Cl2 CondA1->LigandA ResultA Yield Check: <40%? LigandA->ResultA ResultA->RouteB Fail -> Switch Route PG_Boc Boc (Risk: Base Labile) PG_Choice->PG_Boc PG_THP THP/SEM (Recommended) PG_Choice->PG_THP CondB Standard Suzuki Pd(PPh3)4 or Pd(dppf) Na2CO3 PG_Boc->CondB PG_THP->CondB

Caption: Optimization logic tree for 3-iodo-indazole coupling. Route A prioritizes speed; Route B prioritizes yield reliability.

Module 1: The "Unprotected" Strategy

Use Case: You need to avoid protection/deprotection steps, or your substrate has electron-withdrawing groups (EWGs) like nitro/cyano at C5/C7.

Troubleshooting Guide

Q: Why does my reaction stall at 20% conversion even with fresh catalyst? A: You are likely experiencing "Anionic Poisoning." When you use 1.5–2.0 equivalents of base, you generate the indazolyl anion. This anion binds to the Pd(II) intermediate more tightly than the boronic acid can transmetallate.

  • The Fix: Increase base concentration to 3.0–4.0 equivalents . This forces the equilibrium but requires a ligand that prevents the Pd center from being "choked" by the nitrogen.

Q: Which catalyst system works for unprotected indazoles? A: Stop using


. It is too labile.
  • Recommendation: Use Buchwald Precatalysts (Gen 2/3) with bulky biaryl phosphine ligands.

    • XPhos Pd G3: Excellent for steric bulk.

    • SPhos Pd G3: Universal choice for heteroaryl chlorides/iodides.

    • Alternative:

      
       is a robust, cheaper alternative that resists N-coordination better than triphenylphosphine.
      
Protocol: Optimized Unprotected Coupling

Valid for: 3-iodo-1H-indazole + Aryl Boronic Acid

ComponentEquivalentsNotes
Substrate 1.03-iodo-1H-indazole
Boronic Acid 1.5 - 2.0Excess required due to potential protodeboronation.
Catalyst 0.02 - 0.05 (2-5 mol%)XPhos Pd G3 or Pd(dppf)Cl2
Base 3.0 - 4.0

(preferred) or

.
Solvent 0.1 - 0.2 M1,4-Dioxane : Water (4:1) . Water is critical for boronic acid solubility.
Temp/Time 100°C (12h) or 120°C (MW 40min)Microwave is superior for difficult substrates.

Critical Note: If your substrate has an EWG (e.g., -NO2) on the ring, the unprotected reaction often works better than the protected version because the anion is stabilized and less nucleophilic toward Palladium [1].

Module 2: The "Protected" Strategy (Gold Standard)

Use Case: Complex substrates, late-stage functionalization, or when Route A fails.

Troubleshooting Guide

Q: I used N-Boc protection, but I see deprotected starting material (3-iodo-1H-indazole) in the LCMS. A: Boc groups are thermally unstable in aqueous base at >80°C.

  • The Fix: Switch to THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • THP: Installed easily (DHP, pTsOH), stable to base, removed with mild acid.

    • SEM: extremely robust, but harder to put on/take off.

    • If you MUST use Boc: Lower the temperature to 60-70°C and use a more active catalyst (e.g.,

      
      ) to compensate for the lower rate [3].
      

Q: Does the protecting group position matter (N1 vs N2)? A: Yes, but you usually get N1 thermodynamically. N1-protection prevents the "poisoning" effect completely, restoring the reactivity of the 3-iodo bond to that of a standard aryl iodide.

Comparative Data: Protecting Group Performance[2]
Protecting GroupStability (Suzuki Conditions)Removal DifficultyRecommendation Score
None (H) Low (Poisoning risk)N/A⭐⭐ (Situational)
Boc Low (Deprotects >80°C)Easy (TFA/HCl)⭐ (Avoid if possible)
THP High Easy (HCl/MeOH)⭐⭐⭐⭐ (Best Balance)
SEM Very HighMedium (TBAF)⭐⭐⭐⭐ (For tough cases)
Tosyl MediumMedium⭐⭐

Module 3: Mechanism of Failure (Why protocols fail)

Understanding the failure mode allows you to choose the right fix.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 3-Iodo-Indazole DeadComplex STABLE COMPLEX [Pd(Indazolyl)2(L)2] Catalyst Death OxAdd->DeadComplex Ind_Anion attacks Pd (Displaces Halide/Ligand) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid (Must outcompete Anion) Indazole Unprotected Indazole Ind_Anion Indazolyl Anion (Base Generated) Indazole->Ind_Anion Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Caption: The "Death Loop" (Red) occurs when the indazolyl anion outcompetes the boronic acid during transmetallation.

FAQ: Advanced Troubleshooting

Q: My LCMS shows the de-iodinated product (indazole). What happened? A: This is Protodehalogenation . It happens when the catalytic cycle initiates (Oxidative Addition) but Transmetallation is too slow. The Pd species grabs a hydride (from solvent or impurities) and reductively eliminates.

  • Fix:

    • Use anhydrous solvents (DMF/Dioxane) if possible (switch base to CsF or

      
       dry).
      
    • Increase the concentration of Boronic Acid (push kinetics).

    • Switch to a catalyst with a faster Transmetallation rate (e.g., Pd-116 or XPhos Pd G3 ).

Q: Can I use microwave irradiation? A: Yes, it is highly recommended for 3-iodoindazoles.

  • Protocol: 120°C for 20-40 minutes often pushes the reaction to completion before catalyst deactivation can occur. Unprotected substrates tolerate this well [1].

Q: How do I remove the Palladium black residues from the product? A: Indazoles are "sticky" for metals due to the nitrogens.

  • Fix: Treat the crude organic layer with Thiol-functionalized Silica (SiliaMetS® Thiol) or wash with an aqueous solution of N-Acetylcysteine before column chromatography.

References

  • Vera, G., et al. (2018).[1][2] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051.[1]

  • Lott, J., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules, 28(7), 2908.

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.

  • Hauser, M. R., et al. (2014). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 79(21), 10256–10268.

Sources

Optimization

Common side reactions in the synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Case ID: IND-4OME-I-ME Status: Active Support Level: Tier 3 (Senior Scientist) Subject: Troubleshooting Regioselectivity and Halogenation Anomalies Executive Summary The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-4OME-I-ME Status: Active Support Level: Tier 3 (Senior Scientist) Subject: Troubleshooting Regioselectivity and Halogenation Anomalies

Executive Summary

The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole presents a unique duality of challenges: steric crowding at the C3 position (due to the C4-methoxy group) and ambident nucleophilicity of the indazole nitrogen atoms. While the 4-methoxy group electronically activates the ring for electrophilic substitution, it simultaneously creates a steric clash that complicates the introduction of the iodine atom. Furthermore, the subsequent methylation step is prone to producing the thermodynamically less stable


-isomer, a persistent impurity in indazole chemistry.

This guide provides a root-cause analysis of these side reactions and offers a validated protocol to maximize the yield of the target


-methyl-3-iodo species.
Troubleshooting Modules (Q&A)
Ticket #001: "I have a persistent impurity (~15-20%) with a similar R_f to my product after methylation."

Diagnosis:


-Methylation (Regioisomer Formation) 
Root Cause:  The indazole anion is an ambident nucleophile. While 

-alkylation is generally the thermodynamic preference (preserving the benzenoid structure of the carbocycle), the

position is electronically viable and sometimes kinetically favored.
  • The 4-Methoxy Factor: Unlike C7-substituents which sterically block

    
    , the C4-methoxy group is distant from the nitrogen atoms. However, it donates electron density into the ring, making the entire system more nucleophilic, potentially lowering the activation energy difference between 
    
    
    
    and
    
    
    transition states.

Corrective Action:

  • Switch Base/Solvent System: If using

    
    /Acetone (weak base), switch to 
    
    
    
    /THF
    or
    
    
    /DMF
    at
    
    
    . The sodium cation coordinates tightly with the harder
    
    
    site (or the anion generally), often steering alkylation to the
    
    
    site via a tighter ion pair or thermodynamic equilibration.
  • Temperature Control: Run the reaction at lower temperatures (

    
     to RT). High heat (
    
    
    
    ) often increases the ratio of the
    
    
    isomer.
  • Purification: The

    
    -isomer is typically more polar  (lower 
    
    
    
    ) than the
    
    
    -isomer in EtOAc/Hexane systems. Use a gradient starting with high non-polar content (e.g., 5% EtOAc in Hexanes) to elute the
    
    
    target first.
Ticket #002: "My iodination yield is low, and I see a heavy mass peak (+126 Da)."

Diagnosis: Over-Iodination (3,5-Diiodo or 3,7-Diiodo species) Root Cause: The 4-methoxy group is a strong Electron Donating Group (EDG). It activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS).

  • Mechanism: Once the C3 position (most reactive) is iodinated, the ring remains sufficiently activated for a second iodine to add, likely at C5 (para to the bridgehead/N1) or C7 (ortho to N1).

  • Steric Trap: The C4-methoxy group creates steric hindrance for the incoming iodine at C3. If the reaction is "pushed" with excess iodine or heat to overcome this steric barrier, the unhindered C5/C7 positions become kinetically attractive targets.

Corrective Action:

  • Stoichiometry: Use exactly 1.05 equivalents of the iodinating agent. Do not use a large excess.

  • Reagent Selection: Switch from aggressive systems (like

    
    ) to milder, basic conditions (
    
    
    
    ). The basic environment suppresses the reactivity of the benzenoid ring protons while permitting C3 iodination on the pyrazole ring.
  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "cook" it overnight to chase the last 5% conversion.

Ticket #003: "I cannot get the iodine to install at C3; the starting material is unreactive."

Diagnosis: Steric Occlusion by C4-Methoxy Root Cause: The methoxy group at C4 is spatially very close to C3. The Van der Waals radius of the oxygen/methyl group can physically block the approach of the electrophile (


).

Corrective Action:

  • Sequence Swap: If you are trying to iodinate after methylation (i.e., on 1-methyl-4-methoxyindazole), stop. The

    
    -methyl group adds more steric bulk and changes the electronics. Iodinate the 
    
    
    
    -H precursor first.
    The
    
    
    -H indazole is less sterically crowded and allows for tautomeric assistance during the substitution mechanism.
  • Alternative Reagent: Use

    
     (N-Iodosuccinimide)  in Acetonitrile. The succinimide byproduct is easily removed, and 
    
    
    
    is often more effective for sterically demanding substrates than elemental iodine.
Optimized Experimental Protocol

This protocol prioritizes Regioselectivity and Mono-iodination .

Step 1: Selective Iodination (C3)
  • Substrate: 4-methoxy-1H-indazole

  • Reagents: Iodine (

    
    , 1.1 eq), Potassium Hydroxide (
    
    
    
    , 2.5 eq).
  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve 4-methoxy-1H-indazole in DMF (

      
      ).
      
    • Add powdered

      
       at 
      
      
      
      . Stir for 15 min.
    • Add

      
       (dissolved in minimal DMF) dropwise over 30 mins at 
      
      
      
      .
    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour into ice water containing

      
       (to reduce excess iodine).
      
    • Workup: Filter the precipitate (solid is usually the product). Wash with water.[2]

    • QC Check: NMR should show loss of C3-H (singlet around

      
      ).
      
Step 2: Regioselective Methylation (

)
  • Substrate: 3-iodo-4-methoxy-1H-indazole

  • Reagents: Sodium Hydride (

    
    , 60% in oil, 1.2 eq), Methyl Iodide (
    
    
    
    , 1.1 eq).
  • Solvent: THF (Anhydrous).[1]

  • Procedure:

    • Suspend

      
       in THF at 
      
      
      
      under Argon.
    • Add substrate (dissolved in THF) dropwise. Evolution of

      
       gas will occur.
      
    • Stir at

      
       for 30 mins (deprotonation is critical for 
      
      
      
      selectivity).
    • Add

      
       dropwise.
      
    • Stir at

      
       for 1 hour, then slowly warm to RT.
      
    • Workup: Quench with sat.

      
      . Extract with EtOAc.[1]
      
    • Purification: Column chromatography (Hexane/EtOAc). Target

      
       isomer elutes second  (Wait, correction: In many indazoles, 
      
      
      
      is less polar and elutes first, but with polar substituents like OMe, this can invert. Always collect both spots and verify by NMR NOE ).
    • Standard Indazole Rule:

      
      -alkyl is usually higher 
      
      
      
      (less polar).
    • Verification: NOE correlation between

      
       and 
      
      
      
      confirms
      
      
      . NOE between
      
      
      and
      
      
      (or lack of C7 correlation) suggests
      
      
      . Since C3 has Iodine,
      
      
      -Me will show no aromatic NOE, whereas
      
      
      -Me will show NOE to C7-H.
Data & Specifications
Side Reaction Profile
Reaction StepSide ProductStructure NoteRelative Polarity (

)
Prevention Strategy
Iodination 3,5-Diiodo-4-methoxyindazoleIodine at C3 and C5Higher

(Less Polar)
Control stoichiometry; Avoid acidic conditions.
Methylation

-Methyl Isomer
Me at N2 positionLower

(More Polar)*
Use

/THF; Low Temp (

).
Methylation

-Alkylation
Me at C3/C5/C7VariesRare with

; Avoid super-bases (

).

*Note: Polarity can vary based on the stationary phase. Always verify the first run with 2D NMR.

NMR Diagnostic Table (1H NMR in DMSO-d6)
FeatureTarget (

-Me)
Impurity (

-Me)
Notes
N-Methyl Shift



-Me is typically downfield of

-Me.
C3-H Signal Absent Absent Both should be iodinated.
NOE Signal

No Ar-H correlation

is adjacent to Iodine (C3), not a proton.
Pathway Visualization

The following diagram illustrates the synthetic workflow and the bifurcation points where side reactions occur.

IndazoleSynthesis Start 4-Methoxy-1H-indazole (Starting Material) Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Intermediate 3-Iodo-4-methoxy- 1H-indazole Step1->Intermediate Major Path (Controlled Eq.) Side_Diiodo Impurity: 3,5-Diiodo (Over-iodination) Step1->Side_Diiodo Excess I2 / Heat (Activated Ring) Step2 Step 2: Methylation (NaH, MeI, THF) Intermediate->Step2 Target TARGET: 3-Iodo-4-methoxy- 1-methyl-1H-indazole Step2->Target Thermodynamic (NaH, 0°C) Side_N2 Impurity: N2-Isomer (Kinetic Product) Step2->Side_N2 Kinetic Leakage (~10-20%)

Caption: Synthetic pathway for 3-iodo-4-methoxy-1-methyl-1H-indazole highlighting the critical bifurcation points for over-iodination (Red) and N2-methylation (Yellow).

References
  • Lefebvre, V., et al. (2010).[3] General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. Journal of Organic Chemistry. Link (Foundational indazole reactivity).

  • Cheung, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Link (Detailed mechanistic study on N1 vs N2 selectivity).

  • BenchChem Application Notes. (2025). Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Link (Protocol adaptation for 3-iodo indazoles).

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link (Comparative analysis of N1/N2 energy barriers).

  • Organic Chemistry Portal. Synthesis of Indazoles. Link (General reactivity patterns).

Sources

Troubleshooting

Troubleshooting low conversion in 3-iodo-indazole coupling reactions

Technical Support Center: 3-Iodo-indazole Coupling Reactions Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-iodo-indazole. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-indazole Coupling Reactions

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-iodo-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic nature and the presence of a reactive N-H proton in the indazole ring system present specific challenges that can often lead to low conversion or reaction failure.[1][2] This document provides in-depth, experience-driven answers to common problems, focusing on the causal relationships between reaction components and outcomes to empower you to solve them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My coupling reaction with 3-iodo-indazole has stalled or shows very low conversion. Where do I start troubleshooting?

Low conversion is the most common issue. A systematic approach is crucial. Before making drastic changes, verify the fundamentals of your reaction setup. We can diagnose the problem by breaking it down into three key areas: Substrate Integrity, Catalyst System Activity, and Reaction Conditions.

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low Conversion Observed substrate_check 1. Substrate Integrity Check start->substrate_check catalyst_check 2. Catalyst System Check start->catalyst_check conditions_check 3. Reaction Conditions Check start->conditions_check nh_protect N-H Proton Issue? Consider Protection substrate_check->nh_protect Indazole can inhibit catalyst reagent_quality Reagent Purity? (Boronic acid, Amine, etc.) substrate_check->reagent_quality Impure partners fail pd_source Pd Pre-catalyst Active? (Not Pd black) catalyst_check->pd_source Decomposition kills reaction ligand_choice Ligand Appropriate? (Sterics/Electronics) catalyst_check->ligand_choice Wrong ligand = no turnover base_choice Base Suitable? (Strength/Solubility) catalyst_check->base_choice Wrong base = no transmetalation atmosphere Inert Atmosphere? (Degas Solvents) conditions_check->atmosphere O2 causes side reactions temperature Temperature Optimal? (Too low/high) conditions_check->temperature Kinetics vs. Stability solvent Solvent Choice? (Solubility/Polarity) conditions_check->solvent Poor solubility stalls reaction

Caption: Initial troubleshooting workflow for low conversion.

Answer Breakdown:

  • Substrate Integrity:

    • The N-H Proton: The acidic proton on the indazole ring is a primary suspect. It can react with the base, alter the electronic properties of the substrate, and potentially coordinate to and inhibit the palladium catalyst.[2] For many coupling types, especially Heck and Sonogashira, N-protection is mandatory to prevent side reactions or achieve any significant conversion.[3][4]

    • Coupling Partner Quality: For Suzuki reactions, ensure your boronic acid or ester is not degraded (hydrolyzed or oxidized). For Buchwald-Hartwig reactions, the purity of the amine is critical.

  • Catalyst System Activity:

    • Palladium Black: If you see a black precipitate, your Pd(0) active catalyst has likely decomposed and crashed out of solution.[5] This is often caused by oxygen, impure solvents, or excessively high temperatures.

    • Ligand/Base Combination: The ligand and base are not independent variables; they work in concert. A bulky, electron-rich ligand might be necessary for a sterically hindered substrate but may not perform well with a weak base.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can oxidize the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira).[5][6] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

    • Temperature: While heat accelerates most reactions, excessive temperatures can lead to catalyst decomposition and byproduct formation.[7]

Question 2: Should I protect the N-H of my 3-iodo-indazole? If so, what's the best protecting group?

Answer: This is one of the most critical decisions for indazole chemistry. The answer depends on the specific coupling reaction you are performing.

  • When Protection is Often Necessary:

    • Heck Reactions: Unprotected indazoles can lead to Michael adducts as byproducts instead of the desired Heck product.[4] N-protection is highly recommended.

    • Sonogashira Reactions: The acidic N-H can interfere with the acetylide formation, leading to no reaction. Protection is almost always required.[3]

    • Reactions with Strongly Basic Conditions: If using strong bases like NaOtBu, protection can prevent deprotonation at the N-1 position, which might lead to solubility issues or unwanted side reactions.

  • When Unprotected Coupling Can Work:

    • Suzuki-Miyaura Reactions: This is the most tolerant coupling for unprotected indazoles. Several procedures exist for the direct vinylation and arylation of unprotected 3-iodoindazoles, often using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2][8] However, if you encounter low yields, N-protection is a reliable troubleshooting step.

  • Recommended Protecting Group: Boc (tert-Butoxycarbonyl) The Boc group is the most common and effective choice. It is easily installed using (Boc)₂O and a base like triethylamine or DMAP.[1] Crucially, it is robust enough for most coupling conditions and can be easily removed under acidic conditions (e.g., TFA in CH₂Cl₂). Some electron-withdrawing groups, like nitro groups, can make the N-Boc bond surprisingly labile, leading to in-situ deprotection during the reaction.[8]

Question 3: I see a black precipitate (Palladium Black) in my reaction. What does this mean and how can I fix it?

Answer: The formation of palladium black signifies the irreversible agglomeration and precipitation of the active Pd(0) catalyst.[5] Once this occurs, the catalyst is no longer in the solution to participate in the catalytic cycle, and the reaction will stop.

Primary Causes & Solutions:

  • Oxygen Contamination: This is the most frequent cause. Oxygen oxidizes the phosphine ligands and the Pd(0) center.

    • Solution: Implement rigorous degassing of your solvent(s). The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can suffice. Ensure all glassware is dry and the reaction is run under a positive pressure of an inert gas.

  • Inefficient Ligand: The ligand's job is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, or if the P-Pd bond is weak, the palladium atoms can aggregate.

    • Solution: For challenging couplings, switch to a more robust ligand. For example, instead of PPh₃, consider bidentate ligands like Xantphos or bulky, electron-rich monodentate ligands like SPhos or XPhos, especially for Buchwald-Hartwig and Suzuki reactions.[9][10]

  • Excessive Temperature: High temperatures can accelerate catalyst decomposition.

    • Solution: Run the reaction at the lowest temperature that gives a reasonable rate. If using conventional heating, try not to exceed 100-110 °C for extended periods unless the catalytic system is known to be highly stable. Microwave irradiation can be beneficial as it allows for rapid heating to a set temperature for a shorter duration.[8]

  • Solvent Choice: Certain solvents may be less effective at stabilizing the catalytic species.

    • Solution: Anhydrous, high-purity solvents are a must. Toluene, dioxane, and DMF are common choices. Some anecdotal evidence suggests THF can promote palladium black formation under certain conditions.[5]

Question 4: How do I select the right Catalyst/Ligand/Base combination for my specific 3-iodo-indazole coupling?

Answer: There is no single "best" system; the optimal choice depends on the coupling partners. However, we can provide excellent starting points based on established literature. The catalytic cycle involves three key steps: Oxidative Addition, Transmetalation (or related step), and Reductive Elimination. Your choice of catalyst, ligand, and base must facilitate all three.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-I (3-Iodo-indazole) Decomp Decomposition (Pd Black) Pd0->Decomp O2, Heat Trans Transmetalation Intermediate OxAdd->Trans + Nu-M / Base (e.g., Ar-B(OH)2) Trans->Pd0 Reductive Elimination Product Product Trans->Product Forms R-Nu

Caption: Simplified Pd-catalyzed cross-coupling cycle.

The table below provides validated starting points for common coupling reactions.

Coupling ReactionRecommended Pd SourceRecommended LigandRecommended BaseCommon Solvent(s)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, DMF, TolueneWater is often crucial for transmetalation. K₃PO₄ is excellent for unprotected indazoles.[1][2]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, XPhos, RuPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, DioxaneLigand choice is critical and depends on the amine. Use weaker bases (carbonates) for base-sensitive substrates.[11][12]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, AcetonitrileN-protection is strongly advised to prevent Michael addition.
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, DiPEATHF, DMFN-protection is essential. Requires a Cu(I) co-catalyst (e.g., CuI). Copper-free versions exist but may require specific ligands.[3][5]

Detailed Experimental Protocol

General Procedure for N-Boc Protection and Subsequent Suzuki-Miyaura Coupling

This protocol is a robust starting point that can be adapted for various aryl and heteroaryl boronic acids.

Part 1: N-Boc Protection of 3-Iodo-1H-indazole [1]

  • Reagent Setup: To a round-bottom flask, add 3-iodo-1H-indazole (1.0 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.05 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (CH₃CN) as the solvent, followed by triethylamine (Et₃N, 1.5 eq.).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 10-12 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield tert-butyl 3-iodo-1H-indazole-1-carboxylate. The product can often be used directly in the next step or purified by column chromatography if necessary.

Part 2: Suzuki-Miyaura Cross-Coupling [1]

  • Inert Atmosphere Setup: Place the N-Boc protected 3-iodo-indazole (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.) into an oven-dried reaction flask equipped with a stir bar and a condenser.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.). If using a Pd(II) source like Pd(OAc)₂, also add the phosphine ligand (e.g., SPhos, 0.06-0.10 eq.). Perform this step in a glovebox or quickly under a positive flow of inert gas.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The flask should be sealed, and the mixture should be subjected to another brief degassing cycle (evacuate and backfill with N₂/Ar, 3 times).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-3 functionalized indazole.

References

  • Al-dujaili, M. K., Jin, L., Saeed, A., Shah, S. S. A., El-Demerdash, A., & Sun, Y. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2977. [Link]

  • Torres, E., Reyes-Melo, F., Tamariz, J., & Delgado, F. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-151. [Link]

  • Collot, V., Bovy, P. R., & Rault, S. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron, 58(33), 6645-6653. (Note: A direct link to the full text is often behind a paywall; linking to the ResearchGate entry which lists the publication). [Link]

  • Wang, X., Chen, J., Li, X., & Zhu, J. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Organic Letters. [Link]

  • Collot, V., Bovy, P. R., & Rault, S. (2002). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 43(1), 123-126. (Note: A direct link to the full text is often behind a paywall; linking to the ResearchGate entry which lists the publication). [Link]

  • Al-dujaili, M. K., Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]

  • Cacchi, S., Fabrizi, G., & Lamba, D. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

  • Deng, H. P., & Yang, C. G. (2016). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 14(3), 779-782. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Rosa, D. S., Antelo, F., Lopes, T. J., de Moura, N. F., & Rosa, G. R. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Química Nova, 38(5), 605-608. [Link]

  • Chen, C., Hong, X., & Li, X. (2018). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega, 3(11), 15337-15344. [Link]

  • Buncel, E., & Onyido, I. (2002). The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step. Journal of the Chemical Society, Perkin Transactions 2, (7), 1324-1332. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Crestey, F., Collot, V., & Rault, S. (2008). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Journal of Organic Chemistry, 73(19), 7774-7777. (Note: A direct link to the full text is often behind a paywall; linking to the ResearchGate entry which lists the publication). [Link]

  • Loones, K., Deroose, F., & Rault, S. (2005). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. European Journal of Organic Chemistry, 2005(14), 3020-3026. (Note: A direct link to the full text is often behind a paywall; linking to the ResearchGate entry which lists the publication). [Link]

  • Reddy, T. J., Le, K., & Improving, V. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2044. [Link]

  • Rosa, D. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]

  • Worthington, R. J., & Krska, S. W. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ma, S., & Xie, H. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of Organic Chemistry, 67(18), 6575-6578. [Link]

  • Denmark, S. E., & Chung, W. (2011). Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction. Angewandte Chemie International Edition, 50(44), 10434-10437. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Roche, J., & Kappe, C. O. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 25(46), 10866-10871. [Link]

  • Li, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1024-1033. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Roy, V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12795-12804. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ananth, D. V., & Chowdary, A. D. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8379-8382. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 134(35), 14341-14344. [Link]

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Optimization

Technical Support Center: Navigating Catalyst Deactivation in Palladium-Catalyzed Reactions of Iodoindazoles

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodoindazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodoindazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important class of heterocyclic compounds. The inherent nature of the indazole ring, with its two nitrogen atoms, presents specific hurdles in achieving high-yielding and reproducible cross-coupling outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step guidance to resolve the problem.

Question 1: My reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?

Answer:

A stalled or low-yielding reaction with an iodoindazole substrate is a common issue, often pointing towards catalyst deactivation. The primary culprits are typically related to the indazole moiety itself.

Probable Causes:

  • Catalyst Poisoning by Indazole Nitrogens: The lone pairs on the indazole's nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of inactive or less active catalyst species.[1] This is a well-documented issue with nitrogen-rich heterocycles.[2] The formation of a stable Pd-azolyl intermediate can act as a catalytic resting state, inhibiting turnover.[2]

  • Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst aggregation and decomposition into inactive palladium(0). This can be triggered by a variety of factors, including the choice of ligands, base, or solvent.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, especially at elevated temperatures.

  • Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific iodoindazole substrate and coupling partner.

Troubleshooting Workflow:

  • Step 1: Visual Inspection: Check for the formation of palladium black. If present, this is a strong indicator of catalyst deactivation.

  • Step 2: Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to shield the palladium center and mitigate poisoning by nitrogen heterocycles.[3] Consider switching to ligands such as SPhos or XPhos, which have demonstrated success in the coupling of unprotected azoles.[4]

  • Step 3: Consider N-Protection: While direct coupling of unprotected indazoles is possible, N-protection of the indazole ring can prevent coordination of the NH proton to the palladium center, which can be a deactivating pathway.[5][6] However, be aware that some protecting groups can be labile under certain reaction conditions.[6]

  • Step 4: Slow Addition of the Iodoindazole: Adding the iodoindazole solution slowly to the reaction mixture can help to maintain a low concentration of the potentially poisoning substrate, thus preserving the catalyst's activity for a longer period.

  • Step 5: Use of Palladium Precatalysts: Utilizing well-defined palladium precatalysts, such as those derived from SPhos and XPhos, can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[3][4]

  • Step 6: Re-evaluate Base and Solvent: The choice of base and solvent can significantly impact catalyst stability and reaction outcome. For instance, in Suzuki-Miyaura couplings of unprotected indazoles, K3PO4 in a dioxane/water mixture has been shown to be effective.[4]

Question 2: I am observing significant amounts of side products, such as homocoupling of my boronic acid or dehalogenation of my iodoindazole. What is causing this and how can I suppress these side reactions?

Answer:

The formation of side products is often indicative of a disruption in the catalytic cycle, where desired cross-coupling is outcompeted by alternative reaction pathways.

Probable Causes:

  • Homocoupling: This side reaction, leading to the formation of a symmetrical biaryl from the boronic acid, is often promoted by the presence of oxygen.[3] It can also occur if the transmetalation step is slow, allowing for competing pathways.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from a proton source like water or alcohol.[3]

  • Dehalogenation: The iodoindazole can be reduced to the corresponding indazole, a process that can be mediated by the palladium catalyst in the presence of a hydrogen source.

Troubleshooting Strategies:

  • Step 1: Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reaction vessel to minimize oxygen levels, which will help to suppress the homocoupling of boronic acids.

  • Step 2: Optimize the Base: The choice and amount of base can influence the rates of the desired and undesired reactions. For Suzuki-Miyaura reactions, ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials.

  • Step 3: Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.

  • Step 4: Ligand Choice: As with catalyst deactivation, the ligand can influence the relative rates of the catalytic cycle steps. A ligand that promotes rapid oxidative addition and transmetalation can help to outcompete side reactions.

  • Step 5: Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions, which often have a higher activation energy than the desired cross-coupling.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about palladium-catalyzed reactions of iodoindazoles.

Q1: Why are iodoindazoles particularly challenging substrates in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the presence of the two nitrogen atoms in the indazole ring. These nitrogens have lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to several problems:

  • Catalyst Inhibition/Poisoning: The indazole can act as a ligand, binding to the palladium center and preventing the desired substrates from accessing the catalytic site.[1]

  • Formation of Inactive Complexes: The formation of stable palladium-indazole complexes can effectively remove the catalyst from the active catalytic cycle.[2]

  • N-Arylation: In reactions like the Buchwald-Hartwig amination, competitive N-arylation of the indazole ring can occur.[5]

Q2: Should I protect the NH of my iodoindazole before attempting a cross-coupling reaction?

A2: The decision to protect the indazole NH depends on the specific reaction and the substrate.

  • Arguments for Protection: N-protection prevents the NH from participating in deactivating pathways and can improve the solubility of the substrate.[5] For some challenging couplings, it may be the only way to achieve a good yield.

  • Arguments Against Protection: Modern catalyst systems with bulky, electron-rich ligands have been developed that are highly effective for the cross-coupling of unprotected N-heterocycles, including indazoles.[2][4] This avoids the extra steps of protection and deprotection, making the overall synthesis more efficient. It has also been observed that for some substrates, the unprotected version provides a better yield than the protected one.[6]

Q3: What is the role of the ligand in overcoming catalyst deactivation by iodoindazoles?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. In the context of iodoindazole chemistry, bulky, electron-rich phosphine ligands are particularly effective for several reasons:

  • Steric Shielding: The bulk of the ligand can physically block the indazole nitrogens from coordinating too strongly to the palladium center.[3]

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium, which can facilitate the rate-determining oxidative addition step and promote the desired catalytic cycle.

  • Promoting Reductive Elimination: These ligands can also accelerate the final reductive elimination step, which releases the product and regenerates the active catalyst.

Q4: How does the position of the iodine (e.g., 3-iodoindazole) and other substituents on the indazole ring affect the reaction?

A4: The position of the iodine and the electronic nature of other substituents can significantly influence the reactivity of the iodoindazole.

  • Position of Iodine: The reactivity of the C-I bond can be affected by its position on the indazole ring. For example, C3-functionalization of indazoles is a common goal.[6][7]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can make the C-I bond more susceptible to oxidative addition, but they can also increase the acidity of the NH proton, potentially influencing catalyst interactions. Conversely, electron-donating groups can decrease the rate of oxidative addition.

Data Presentation

Table 1: Recommended Ligands for Palladium-Catalyzed Cross-Coupling of Iodoindazoles

LigandStructureRecommended ForKey Advantages
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSuzuki-Miyaura, Buchwald-HartwigExcellent for unprotected N-heterocycles, provides high yields.[4][8]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylSuzuki-Miyaura, Buchwald-HartwigHighly effective for challenging substrates, including unprotected indazoles.[4]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBuchwald-HartwigBroad applicability for C-N bond formation.
BrettPhos (2-Biphenyl)di-tert-butylphosphineBuchwald-HartwigEffective for a wide range of primary amines.[9]

Experimental Protocols

Protocol 1: General Procedure for a Ligand Screening Experiment in a Suzuki-Miyaura Coupling of an Iodoindazole

Objective: To identify the optimal ligand for the coupling of a specific iodoindazole with a boronic acid.

Materials:

  • Iodoindazole substrate

  • Boronic acid or pinacol ester

  • Palladium source (e.g., Pd2(dba)3 or a precatalyst)

  • A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)3)

  • Base (e.g., K3PO4, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, arrange a series of reaction vials. To each vial, add the iodoindazole (1.0 equiv), boronic acid (1.5 equiv), and base (2.0 equiv).

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium source and each ligand in the chosen solvent. Add the appropriate amount of the palladium source (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%) to each reaction vial.

  • Reaction Setup: Add the degassed solvent to each vial to reach the desired concentration. Seal the vials and remove them from the glovebox.

  • Heating and Monitoring: Place the vials in a preheated aluminum block on a stirrer hotplate. Run the reactions at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours). Monitor the progress of each reaction by TLC, GC, or LC-MS.

  • Analysis: After the reaction is complete, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each ligand. The ligand that provides the highest yield of the desired product is the optimal choice for this transformation.

Visualizations

Catalyst Deactivation Pathway

Figure 1: Catalyst Inhibition by Indazole Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Iodoindazole Iodoindazole Iodoindazole->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Indazole N-Coordination Indazole N-Coordination Pd(II) Intermediate->Indazole N-Coordination Inactive Pd-Indazole Complex Inactive Pd-Indazole Complex Indazole N-Coordination->Inactive Pd-Indazole Complex

Caption: A simplified diagram illustrating catalyst inhibition by the coordination of an indazole nitrogen to the palladium center.

Troubleshooting Workflow

Figure 2: Troubleshooting Decision Tree Start Reaction Failed or Low Yield Check_Pd_Black Palladium Black Observed? Start->Check_Pd_Black Yes_Pd_Black Yes Check_Pd_Black->Yes_Pd_Black Yes No_Pd_Black No Check_Pd_Black->No_Pd_Black No Action_Pd_Black Improve Ligand Stability Lower Temperature Use Precatalyst Yes_Pd_Black->Action_Pd_Black Check_Ligand Using Bulky, Electron-Rich Ligand? No_Pd_Black->Check_Ligand Yes_Ligand Yes Check_Ligand->Yes_Ligand Yes No_Ligand No Check_Ligand->No_Ligand No Consider_Protection Consider N-Protection or Slow Addition of Iodoindazole Yes_Ligand->Consider_Protection Action_Ligand Switch to SPhos, XPhos, or similar No_Ligand->Action_Ligand

Caption: A decision tree for troubleshooting failed palladium-catalyzed reactions of iodoindazoles.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Named Reactions in Organic Synthesis II, 109-126.
  • Chen, Y., et al. (2020). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 25(18), 4253. [Link]

  • Hoh, H., et al. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics, 33(13), 3479–3487. [Link]

  • He, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 516(7531), 395–399. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • MacNair, A. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(30), 10249–10257. [Link]

  • Gao, K., & Yoshikai, N. (2014). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Accounts of Chemical Research, 47(4), 1208–1219. [Link]

  • Riveira, M. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Chuan, W., et al. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yao Xue Xue Bao, 43(7), 717-723. [Link]

  • ResearchGate. (2024). Screening of different ligands for Suzuki coupling. [Link]

  • Riveira, M. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ResearchGate. (2025). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Li, W., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Journal of the American Chemical Society, 143(12), 4565–4571. [Link]

  • Ondokuz Mayıs Üniversitesi. (2024). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. [Link]

  • PubMed. (2010). Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. [Link]

  • Seba, F., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(17), 3959. [Link]

  • LibreTexts Chemistry. (2015). 21.01.1: Heck Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Calo, V., et al. (2004). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 9(4), 223–241. [Link]

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  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Thomas, A. A., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(13), 2095–2105. [Link]

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Troubleshooting

Technical Support Center: Improving Regioselectivity in the Iodination of 1-Methyl-Indazoles

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of achieving high regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of achieving high regioselectivity in the iodination of 1-methyl-indazole. Our focus is to move beyond simple protocols and provide a mechanistic understanding to empower you to solve specific issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of 1-methyl-indazole the most reactive site for electrophilic iodination?

The preferential reactivity at the C3 position is a direct consequence of the electronic structure of the indazole ring system. The nitrogen atom at the N2 position acts as an electron-donating group through resonance, significantly increasing the electron density and nucleophilicity of the adjacent C3 carbon. This makes the C3 position the kinetic site for electrophilic attack. The intermediate formed by attack at C3 is more stabilized compared to intermediates formed from attack at other positions on the heterocyclic ring.

Q2: I performed an iodination and obtained a mixture of 3-iodo and 5-iodo-1-methyl-indazole. What are the most likely causes?

Obtaining a mixture of isomers, typically C3 and C5, is the most common regioselectivity issue. This outcome usually points to one or more of the following:

  • Reaction Conditions are Too Harsh: High temperatures or overly reactive iodinating agents can overcome the kinetic preference for the C3 position, leading to competitive electrophilic aromatic substitution on the electron-rich benzene portion of the molecule, most commonly at C5.

  • Incorrect Choice of Iodinating Agent: Powerful iodinating systems can lack subtlety and selectivity. Milder reagents are often required to discriminate between the highly activated C3 position and the less activated positions on the benzene ring.

  • Substituent Effects: The electronic nature of other substituents on the indazole ring can modulate the reactivity of the C5, C6, and C7 positions, making them more susceptible to iodination than in the unsubstituted parent molecule.

Q3: What are the standard "go-to" conditions for achieving high selectivity for 3-iodo-1-methyl-indazole?

For reliable and selective C3 iodination, the most widely adopted methods involve treating the 1-methyl-indazole substrate with an electrophilic iodine source under basic or neutral conditions. A classic and effective method is the use of molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1] N-Iodosuccinimide (NIS) is also an excellent, mild alternative that often provides high C3 selectivity.

Q4: How can I definitively confirm the regiochemistry of my iodinated 1-methyl-indazole product?

Unambiguous structural confirmation is critical. While 1D ¹H NMR can provide initial clues based on coupling patterns and chemical shifts, advanced 2D NMR techniques are the gold standard.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): For the N1-methylated isomer, a NOESY experiment will show a spatial correlation between the N-methyl protons and the proton at the C7 position. This is a definitive marker for the 1H-indazole isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique is invaluable for assigning connectivity. For a C3-iodinated product, you would look for a 3-bond correlation from the N-methyl protons to the C7a carbon, but no correlation to the C3 carbon. Conversely, for a C5-iodinated product, you would still see the N-methyl to C7a correlation, and the proton signals and coupling constants for the benzene ring portion would change distinctively.[2][3][4]

Troubleshooting Guides & Optimization Protocols

This section provides structured guidance for overcoming specific experimental challenges related to regioselectivity.

Problem 1: Poor C3-Selectivity - Significant Formation of Benzene Ring Isomers (C5/C7)

This is the most common failure mode, resulting from a lack of differentiation between the nucleophilic centers of the molecule. The primary goal is to temper the reaction's reactivity to favor the kinetically preferred C3 product.

Caption: Workflow for troubleshooting poor C3-selectivity.

  • Reagent Reactivity: The choice of iodinating agent is paramount. Highly reactive species, often generated using strong oxidants, can be unselective.

    • Actionable Solution: Switch from a potent system (like I₂/H₂O₂) to a milder, more controlled electrophilic source. N-Iodosuccinimide (NIS) is often the reagent of choice for substrates prone to over-reaction. The classic I₂/KOH system in DMF is also highly reliable for C3-iodination.[1]

  • Temperature Control: Electrophilic aromatic substitutions have activation energy barriers. The difference in these barriers for C3 versus C5/C7 may be small. Higher temperatures provide sufficient energy to overcome the barrier for benzene ring iodination, eroding selectivity.

    • Actionable Solution: Perform the reaction at 0 °C or even lower temperatures (-20 °C). Add the iodinating agent slowly and portion-wise to maintain a low concentration and manage any exotherms.

Reagent SystemTypical ConditionsSelectivity Profile (Typical)AdvantagesDisadvantages
I₂ / KOH DMF, 0 °C to RTExcellent for C3[1]Cost-effective, reliable, high-yielding.Requires basic conditions, workup is aqueous.
NIS DMF or MeCN, RTExcellent for C3Mild, neutral conditions, easy workup.More expensive than I₂, can decompose on storage.
I₂ / Oxidant (e.g., H₂O₂, Oxone) H₂O or MeCN, RTVariable, risk of over-iodination"Green" oxidants, powerful.[5][6]Can be unselective, risk of side reactions.
DIH (1,3-diiodo-5,5-dimethylhydantoin) MeCN, RTGood to Excellent for C3[7][8]Highly reactive for deactivated systems.Can be aggressive, leading to lower selectivity.[7]
Problem 2: Achieving Selective Iodination on the Benzene Ring (e.g., C5-Iodination)

Directing iodination away from the electronically favored C3 position is a significant synthetic challenge that requires a deliberate strategy to override the inherent reactivity of the indazole nucleus.

G cluster_0 Strategies for Non-C3 Iodination A 1-Methyl-Indazole B Block C3 Position (e.g., with SiMe₃) A->B Step 1 F Directed Metalation (Advanced) A->F Alternative Strategy C Iodinate at C5 B->C Step 2 D Remove Blocking Group C->D Step 3 E Final Product: 5-Iodo-1-Methyl-Indazole D->E F->C

Caption: Strategic approaches to achieve C5 iodination.

  • Inherent Reactivity Override: Standard electrophilic iodination will always favor C3. Therefore, a multi-step approach is often necessary.

    • Actionable Solution 1: Block and Iodinate: Introduce a removable blocking group at the C3 position. A common choice for such strategies in heterocycles is a trialkylsilyl group (e.g., -SiMe₃). With the C3 position occupied, electrophilic iodination will be directed to the next most activated position, typically C5. Subsequent removal of the silyl group (e.g., with a fluoride source like TBAF) will yield the desired 5-iodo-1-methyl-indazole.

    • Actionable Solution 2: Radical-Based Methods: While electrophilic substitution is dominant, radical-based C-H functionalization can exhibit different regiochemical preferences. Some studies on related heterocycles like quinolines have shown that radical iodination can favor positions not typically accessed via electrophilic routes.[9][10] This is an exploratory but potentially powerful strategy, possibly using conditions that promote the formation of an iodine radical (e.g., I₂ with an initiator).

  • Directed Lithiation/Metalation: For ultimate control, directed metalation is a powerful, albeit more technically demanding, strategy. This involves using a directing group that coordinates to a strong base (like n-BuLi or LDA), facilitating deprotonation at a specific adjacent site. While less common for indazoles compared to other systems, a hypothetical strategy could involve installing a directing group at the N2 position (on a pre-cursor) or C7 position to direct metalation and subsequent quenching with an iodine source to the C6 or C5 positions. A related strategy involves a regioselective magnesiation at position 3 of N-protected iodoindazoles, which can then be functionalized.[11]

Experimental Protocols

Protocol 1: High-Selectivity C3-Iodination using I₂/KOH

This protocol is a robust and cost-effective method for obtaining 3-iodo-1-methyl-indazole.[1]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methyl-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the substrate (concentration approx. 0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add powdered potassium hydroxide (KOH) (2.0-2.5 equiv) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Iodine Addition: In a separate flask, dissolve molecular iodine (I₂) (1.2-1.5 equiv) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. Benchchem.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Iodination reaction of commercial indazole.
  • Technical Support Center: Managing Regioselectivity in the Iodin
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Methods for preparing indazole compounds.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Regioselective C5-H direct iodin
  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal.
  • Regioselective C5-H Direct Iodination of Indoles.
  • Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace.
  • Pd(PPh3)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

Optimization

Technical Support Center: Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Welcome to the technical support guide for the synthesis and purification of 3-Iodo-4-methoxy-1-methyl-1H-indazole. This document is intended for researchers, chemists, and drug development professionals who may encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3-Iodo-4-methoxy-1-methyl-1H-indazole. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key building block with high purity. We will explore the common byproducts generated during synthesis and provide robust, field-tested troubleshooting and purification protocols.

Introduction: The Synthetic Challenge

3-Iodo-4-methoxy-1-methyl-1H-indazole is a valuable heterocyclic compound often utilized in the synthesis of pharmacologically active molecules, particularly as a kinase inhibitor scaffold.[1][2] Its synthesis typically involves a multi-step sequence, commonly starting with the N-methylation of 4-methoxy-1H-indazole, followed by a regioselective iodination at the C-3 position. While seemingly straightforward, both steps are prone to generating stubborn byproducts that can complicate purification and compromise the quality of the final product.

This guide provides a systematic approach to identifying and removing these impurities, ensuring your downstream applications are built on a foundation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect?

The primary byproducts arise from two key reaction steps: N-methylation and C-3 iodination.

  • N-Alkylation Byproduct: The most prevalent impurity is the undesired N-2 methylated regioisomer, 4-methoxy-2-methyl-2H-indazole. Standard alkylation conditions (e.g., using a base like K₂CO₃ in DMF) can lead to mixtures of N-1 and N-2 isomers, which often exhibit very similar polarities.[3][4]

  • Unreacted Starting Material: Incomplete iodination will leave residual 4-methoxy-1-methyl-1H-indazole in your crude product.

  • Di-iodinated Species: Over-iodination, though less common for the C-3 position, can potentially occur at other activated positions on the benzene ring, leading to di-iodo-4-methoxy-1-methyl-1H-indazole byproducts.

  • Ring-Opened Byproducts: Under harsh metalation conditions used for functionalization, the indazole ring can be susceptible to opening, forming aminonitrile species.[5]

Q2: My TLC plate shows two spots with very similar Rf values after the methylation step. What are they?

This is the classic sign of N-1 and N-2 regioisomer formation.[4][6] The desired N-1 product (4-methoxy-1-methyl-1H-indazole) and the undesired N-2 isomer (4-methoxy-2-methyl-2H-indazole) often co-elute or have very close Rf values in many common solvent systems, making chromatographic separation challenging. Confirmation requires spectroscopic analysis, such as HMBC NMR experiments.[4][6]

Q3: Why is it critical to remove the N-2 isomer before iodination?

Proceeding with a mixture of N-1 and N-2 isomers will result in a mixture of iodinated products (3-iodo-4-methoxy-1-methyl-1H-indazole and 3-iodo-4-methoxy-2-methyl-2H-indazole). Separating these final iodinated isomers is often significantly more difficult than separating their non-iodinated precursors due to increased molecular weight and potentially even more similar polarities. Purification at the earliest possible stage is always the most efficient strategy.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter post-synthesis and provides a logical workflow for diagnosing and solving the problem.

Workflow for Troubleshooting Purification

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Diagnosis cluster_2 Step 3: Action Plan cluster_3 Step 4: Verification start Analyze Crude Product (TLC, ¹H NMR, LC-MS) diag1 N-1 / N-2 Isomers Detected? (Distinct methyl signals in NMR, Two mass peaks in LC-MS) start->diag1 diag2 Unreacted Starting Material (4-methoxy-1-methyl-1H-indazole) Detected? diag1->diag2 No act1 Protocol A: Isomer Separation via Column Chromatography diag1->act1 Yes diag3 Other Impurities? (Di-iodinated, Baseline material) diag2->diag3 No / Trace amount act2 Protocol B: Recrystallization diag2->act2 Yes, significant amount act3 Protocol C: Acid/Base Wash diag3->act3 Basic impurities suspected act4 Re-run Column Chromatography with Optimized Gradient diag3->act4 Non-polar impurities verify Confirm Purity >98% (NMR, LC-MS) act1->verify act2->verify act3->verify act4->verify

Caption: A decision-making workflow for purifying crude 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Issue 1: NMR analysis confirms a mixture of N-1 and N-2 methylated isomers.
  • Causality: The indazole anion is mesomeric, presenting two nucleophilic nitrogen atoms (N-1 and N-2) to the alkylating agent (e.g., methyl iodide). The reaction conditions, including base, solvent, and temperature, heavily influence the N-1:N-2 ratio.[3] While the 1H-indazole tautomer is generally more stable, this does not guarantee high selectivity during alkylation.[1][6]

  • Solution: Careful column chromatography is the most reliable method for separating these isomers before the iodination step.

    Protocol A: Isomer Separation via Column Chromatography

    • Adsorbent: Standard silica gel (230-400 mesh).

    • Sample Preparation: Adsorb the crude mixture onto a small amount of silica gel for dry loading. This prevents streaking and improves resolution.

    • Solvent System (Eluent): The polarity difference between the N-1 and N-2 isomers is slight. A shallow gradient or isocratic elution with a low-polarity solvent system is required.

      • Starting Point: Begin with a solvent system of Hexanes:Ethyl Acetate (9:1).

      • Optimization: Gradually increase the polarity, for example, to 8:2 or 7:3 Hexanes:EtOAc. Run small analytical TLCs to determine the optimal separation window. Dichloromethane (DCM) with a small percentage of methanol (0.5-2%) can also be effective.

    • Elution: Elute the column slowly, collecting small fractions. The two isomers will likely elute very close to each other.

    • Analysis: Analyze the collected fractions by TLC. Combine fractions containing the pure desired N-1 isomer.

    • Verification: Confirm the identity of the isolated N-1 isomer using NMR (HMBC or NOESY experiments can definitively assign the structure).[4][6]

ParameterRecommended ConditionRationale
Loading Method Dry Loading (adsorbed on silica)Prevents band broadening, enhances separation.
Primary Eluent Hexanes / Ethyl AcetateGood starting polarity, allows for fine-tuning.
Gradient Shallow or IsocraticIsomers have very similar polarity; a steep gradient will cause them to co-elute.
Fraction Size Small (e.g., 10-20 mL for a mid-scale column)Increases the chance of isolating pure fractions between the two isomer bands.
Issue 2: The final product is contaminated with unreacted 4-methoxy-1-methyl-1H-indazole.
  • Causality: This indicates an incomplete iodination reaction. Common causes include insufficient iodinating agent (e.g., I₂ or NIS), inadequate reaction time, or deactivation of the reagent. The iodination of indazoles is typically performed under basic conditions (e.g., KOH in DMF).[7]

  • Solution: Recrystallization is often effective as the non-iodinated starting material usually has different solubility properties from the heavier, more crystalline iodinated product.

    Protocol B: Purification via Recrystallization

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) in small test tubes. The ideal solvent will dissolve the product when hot but result in poor solubility when cold.

    • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove it.

    • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Further cooling in an ice bath or refrigerator will maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum. Purity should be checked by NMR and LC-MS.

Issue 3: The product appears oily or contains baseline material on TLC, suggesting basic impurities.
  • Causality: If a strong base like n-BuLi or s-BuLi was used in a directed ortho-metalation (DoM) approach to functionalize the indazole, residual deprotonated species or complex amines formed during workup can remain.[8][9] Similarly, leftover base (e.g., KOH, K₂CO₃) from the methylation or iodination steps can contaminate the product.

  • Solution: A standard aqueous acid/base workup can effectively remove these impurities.

    Protocol C: Liquid-Liquid Extraction (Acid Wash)

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). This will protonate basic impurities, rendering them water-soluble and pulling them into the aqueous layer.

    • Separation: Drain the aqueous layer. Repeat the wash if necessary.

    • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Summary and Best Practices

  • Analyze at Each Step: Do not proceed to the next synthetic step without confirming the purity of your intermediate. Purifying the N-methylated indazole is far simpler than purifying the final iodinated product mixture.

  • Optimize Chromatography: When separating the N-1/N-2 isomers, patience is key. Use a long column, dry load the sample, and use a slow, shallow gradient.

  • Recrystallization is Powerful: Do not underestimate the power of a well-executed recrystallization for removing starting materials or byproducts with different crystal lattice energies.

  • Spectroscopic Confirmation: Always use definitive spectroscopic methods like 2D NMR to confirm the regiochemistry of your final product and intermediates.[4][6]

By following this guide, researchers can effectively troubleshoot common purification challenges, leading to a reliable and scalable synthesis of high-purity 3-Iodo-4-methoxy-1-methyl-1H-indazole.

References

  • Gaikwad, K. et al. (2014). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1835-1840.
  • Bell, E. L. et al. (2022). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 7(5), 1162-1168. Available from: [Link]

  • Shaikh, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(12), 2329-2353. Available from: [Link]

  • Kim, T. et al. (2018). Synthesis of indazole. Google Patents, KR20180137498A.
  • Wang, Y. et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Organic & Biomolecular Chemistry, 21(27), 5650-5654. Available from: [Link]

  • Organic Syntheses Procedure. (2020). Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole. Organic Syntheses, 97, 314-327. Available from: [Link]

  • Fallon, T. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1957. Available from: [Link]

  • Gökçe, M. et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Research in Pharmacy, 25(5), 681-689. Available from: [Link]

  • Kumar, S. et al. (2019). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbonyl source. Organic & Biomolecular Chemistry, 17(10), 2673-2677. Available from: [Link]

  • Zhang, J. et al. (2011). Method for separating and purifying substituted indazole isomers. Google Patents, CN101948433A.
  • Snieckus, V. (n.d.). Directed (ortho)
  • Dennis, W. (2012). The first direct metalation of indazoles. RSC Blogs. Available from: [Link]

  • Al-Ostoot, F. H. et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2561. Available from: [Link]

  • Begunov, R. S. et al. (2020). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2020(5), 1-14. Available from: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Wikipedia. Available from: [Link]

  • Chen, C.-Y. et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(17), 7437-7444.
  • Chicha, H. et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1672. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Chavant, P. Y. & Snieckus, V. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1843-1846. Available from: [Link]

  • Giraud, F. et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available from: [Link]

  • Li, H. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6299. Available from: [Link]

  • U.S. Patent. (1976). Process for the preparation of substituted indazoles. Google Patents, US3988347A.
  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.
  • Weiss, J. H. et al. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 396-405. Available from: [Link]

  • Chicha, H. et al. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 9), o1385. Available from: [Link]

Sources

Troubleshooting

Impact of base selection on Suzuki coupling with 3-iodoindazoles

Technical Support Center: Suzuki Coupling of 3-Iodoindazoles A Guide to Overcoming Challenges in Base Selection Welcome to the technical support center for synthetic and medicinal chemists. This guide, prepared by our Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 3-Iodoindazoles

A Guide to Overcoming Challenges in Base Selection

Welcome to the technical support center for synthetic and medicinal chemists. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of base selection in the Suzuki-Miyaura cross-coupling of 3-iodoindazoles. The unique electronic nature of the indazole ring, particularly the acidic N-H proton, presents specific challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of 3-iodoindazoles, with a focus on diagnosing and resolving issues related to the choice of base.

Question 1: My reaction yield is very low, or the reaction has stalled. How can I determine if the base is the problem?

Answer: Low conversion is a frequent issue and the base is a primary suspect. Its role is multifaceted: it must activate the boronic acid to form a more nucleophilic boronate species, but it can also participate in undesirable side reactions or inhibit the catalyst.[1][2][3]

Causality & Diagnosis:

  • Insufficient Boronic Acid Activation: The base may be too weak or poorly soluble in the reaction medium to effectively form the boronate complex required for the transmetalation step.[4] This is often the case with mild bases like KF in anhydrous, non-polar solvents.

  • Catalyst Inhibition by the Indazole Anion: 3-Iodoindazoles possess an acidic N-H proton (pKa ≈ 14-16).[5] A base that is too strong can deprotonate the indazole, forming an indazolide anion. This anion can coordinate strongly to the Pd(II) center, forming stable, catalytically inactive complexes and effectively poisoning the catalyst.[5]

  • Poor Base Solubility: If the base is not at least partially soluble in the solvent system, the reaction becomes a heterogeneous mixture with limited interfacial area, leading to slow kinetics. This is a common issue with inorganic bases in purely organic solvents like toluene or THF without a water co-solvent.[6]

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weak base (e.g., K₂CO₃) and observing low conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. These are often more effective, particularly for less reactive coupling partners.[5][7]

  • Improve Solubility: For inorganic bases like carbonates or phosphates, adding a small amount of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) can dramatically increase their solubility and effectiveness.[8] For completely anhydrous conditions, consider a soluble organic base or a specialized inorganic base like potassium trimethylsilanolate (TMSOK).[9]

  • Screen Different Bases: There is no single best base for all substrates. A systematic screening of bases is often the most effective approach.

Question 2: I'm observing significant protodehalogenation of my 3-iodoindazole starting material. What is causing this and how can I prevent it?

Answer: Protodehalogenation (the replacement of the iodine atom with a hydrogen atom) is a common side reaction that consumes your starting material and reduces the overall yield.[10]

Causality & Diagnosis:

This side reaction typically occurs via two main pathways related to your reaction conditions:

  • Presence of Hydride Sources: Certain reagents can act as hydride donors. Amine bases (like triethylamine) or alcohol solvents can be sources of hydrides, leading to the reduction of the aryl halide.[10]

  • Hydrolysis of Boronic Acid: While less direct, the decomposition of the boronic acid partner can alter the reaction environment in ways that favor reductive pathways on the palladium catalyst.

Troubleshooting Steps:

  • Avoid Potential Hydride Donors: If protodehalogenation is a significant issue, switch from amine bases to inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[10]

  • Use Aprotic Solvents: Change the solvent from an alcohol (e.g., methanol, ethanol) to an aprotic solvent such as dioxane, THF, or DMF.[6][8]

  • Ensure High-Purity Reagents: Use fresh, high-purity boronic acid and ensure your solvent is properly degassed to minimize oxidative degradation pathways that can interfere with the main catalytic cycle.[10]

Question 3: My desired product is forming, but I'm also getting a lot of homocoupled biaryl product from my boronic acid. How does the base influence this?

Answer: Homocoupling of the boronic acid is a frequent side reaction, especially in the presence of oxygen.[10] While primarily linked to oxygen, the base can play a secondary role.

Causality & Diagnosis:

The primary cause of homocoupling is the oxidative coupling of two boronic acid molecules, a process that is also catalyzed by palladium, particularly in the presence of oxygen.[10]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[10]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid and promote homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[10]

  • Optimize Base Equivalents: While less direct, using a large excess of a very strong base can sometimes accelerate side reactions. Try reducing the equivalents of base to the minimum required for efficient reaction (typically 1.5 to 2.0 equivalents).

Frequently Asked Questions (FAQs)

Question 1: How do I choose the best base for my specific 3-iodoindazole Suzuki coupling?

Answer: The optimal base depends on the electronic properties of your indazole, the reactivity of your boronic acid, and the presence of any base-sensitive functional groups. A logical workflow can guide your selection.

Base_Selection_Workflow Start Start: Have 3-Iodoindazole and Boronic Acid Check_FG Does substrate have base-sensitive groups (e.g., esters, Boc)? Start->Check_FG Mild_Base Use milder bases: K2CO3, Na2CO3, KF. Avoid strong bases like NaOH, KOH, or alkoxides. Check_FG->Mild_Base Yes Strong_Base Stronger bases are tolerated. Start with K3PO4 or Cs2CO3 for robust coupling. Check_FG->Strong_Base No Yes_FG Yes No_FG No Solvent_Choice Select Solvent System Mild_Base->Solvent_Choice Strong_Base->Solvent_Choice Aqueous_Solvent Use aqueous co-solvent (e.g., Dioxane/H2O, Toluene/H2O). Ensures solubility of inorganic bases. Solvent_Choice->Aqueous_Solvent Aqueous OK Anhydrous_Solvent Need anhydrous conditions? Use soluble bases like TMSOK or organic bases (use with caution). Solvent_Choice->Anhydrous_Solvent Anhydrous Final_Choice Recommended Starting Conditions: - Base: K3PO4 (2 eq.) - Catalyst: PdCl2(dppf) or Pd(PPh3)4 - Solvent: Dioxane/H2O (4:1) Aqueous_Solvent->Final_Choice Anhydrous_Solvent->Final_Choice

Question 2: What is the mechanistic role of the base in the Suzuki-Miyaura coupling?

Answer: The base plays three crucial roles in the catalytic cycle.[1][11]

  • Formation of the Boronate Complex: The primary role is to react with the neutral, trivalent organoboronic acid (R-B(OH)₂) to form a negatively charged, tetracoordinate "ate" complex (e.g., [R-B(OH)₃]⁻). This complex is significantly more nucleophilic than the boronic acid, which is essential for the subsequent transmetalation step.[1][4][12]

  • Formation of Palladium-Hydroxo/Alkoxo Species: The base can react with the Pd(II)-halide complex formed after oxidative addition to generate a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species. This species is believed to react more readily with the neutral boronic acid during transmetalation.[1][12]

  • Acceleration of Reductive Elimination: In some cases, the base can facilitate the final reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst.[11]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetal

Question 3: Can I perform the Suzuki coupling on an N-H unprotected 3-iodoindazole?

Answer: Yes, absolutely. While N-protection strategies are sometimes used, many modern protocols are optimized for unprotected N-H heterocycles, including indazoles.[5][13][14] Performing the reaction on the unprotected substrate is highly desirable as it avoids additional protection/deprotection steps, improving step economy.

The key is to select conditions that are compatible with the acidic N-H proton. Using moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ in combination with solvents like dioxane/water has proven very effective.[5] These conditions are basic enough to promote the Suzuki coupling but often do not lead to complete deprotonation and catalyst inhibition, especially at moderate temperatures (60-100 °C).[5][13]

Inhibition_Pathway

Data Summary & Protocols

Table 1: Comparison of Common Bases for Suzuki Coupling of 3-Iodoindazoles
BasepKa (Conjugate Acid)Common SolventsProsCons
K₃PO₄ 12.3Dioxane/H₂O, DMFHighly effective, good for challenging couplings.[5]Can be too strong for some base-sensitive groups.
Cs₂CO₃ 10.3Dioxane/H₂O, TolueneVery effective, good solubility in organic solvents.[15][16]More expensive than other carbonates.
K₂CO₃ 10.3Dioxane/H₂O, Toluene/EtOH/H₂OGood general-purpose base, inexpensive.[12][16]May be too weak for less reactive substrates.
Na₂CO₃ 10.3Dioxane/H₂O, DMF/H₂OEffective and very inexpensive.[7][13][17]Can be less effective than K₂CO₃ or Cs₂CO₃.
KF 3.2THF, DioxaneVery mild, useful for substrates with base-labile groups (e.g., esters).[4][6]Often requires anhydrous conditions and can be slow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoindazole

This protocol is a representative starting point for the coupling of an unprotected 3-iodoindazole with an arylboronic acid.

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through a septum, add the degassed 1,4-dioxane and degassed water in a 4:1 ratio. The typical concentration is 0.1 M with respect to the 3-iodoindazole.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the solvent is thoroughly degassed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor. Heat the reaction to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole product.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Table 2: The effect of various bases on the Suzuki coupling reaction - ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Nolan, S. P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 4(5), 1457-1463. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling - ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - WWJMRD. [Link]

  • Effect of different bases on the Suzuki reaction - ResearchGate. [Link]

  • Valente, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low - ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Molander, G. A., & Trice, S. L. (2012). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of organic chemistry, 77(19), 8662–8669. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

  • Struggling on suzuki couplings - Reddit. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling - MDPI. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Stability of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Welcome to the technical support center for 3-Iodo-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this substituted indazole. Given its specific functional groups—an iodinated aromatic system, a methoxy group, and an N-methylated indazole core—this molecule presents unique stability challenges, particularly in solution. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a gradual decrease in the purity of my 3-Iodo-4-methoxy-1-methyl-1H-indazole sample when dissolved in methanol for HPLC analysis. What could be the cause?

Answer:

The observed degradation in methanol, a polar protic solvent, is likely due to nucleophilic substitution at the C3 position of the indazole ring, leading to the displacement of the iodide leaving group. Iodide is generally a good leaving group, and its departure can be facilitated by protic solvents that can solvate both the departing iodide ion and any potential cationic intermediates.[1][2]

Causality Explained:

  • Nucleophilic Attack: Methanol (CH₃OH) or residual water in the solvent can act as a nucleophile, attacking the electrophilic C3 carbon of the indazole.

  • Leaving Group Stabilization: Protic solvents like methanol are excellent at stabilizing anions through hydrogen bonding. This solvation of the iodide ion (I⁻) as it leaves makes the C-I bond more susceptible to cleavage.

  • Potential Degradation Products: The primary degradation product would likely be 3-methoxy-4-methoxy-1-methyl-1H-indazole or 3-hydroxy-4-methoxy-1-methyl-1H-indazole.

Troubleshooting Protocol: Identifying the Degradation Product

To confirm the identity of the degradation product, a comparative HPLC-MS analysis is recommended.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a fresh solution of 3-Iodo-4-methoxy-1-methyl-1H-indazole in a polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) at a concentration of 1 mg/mL. This will serve as your time-zero (T₀) reference.

    • Prepare a second solution of the compound in methanol at the same concentration.

  • HPLC-MS Analysis:

    • Inject the T₀ sample immediately onto an HPLC-MS system to obtain the initial purity profile and mass spectrum of the parent compound.

    • Age the methanol solution at room temperature, protected from light, for several hours (e.g., 4, 8, and 24 hours).

    • Inject the aged methanol solution at each time point and monitor for the appearance of new peaks.

    • Analyze the mass spectrum of any new peaks to determine their molecular weight. A peak corresponding to the replacement of iodine (126.9 g/mol ) with a methoxy group (31.0 g/mol ) or a hydroxyl group (17.0 g/mol ) would confirm the suspected degradation pathway.

Data Presentation:

Solvent TypeCommon ExamplesInteraction with Iodide Leaving GroupExpected Stability of 3-Iodo-4-methoxy-1-methyl-1H-indazole
Polar Protic Methanol, Ethanol, WaterStabilizes the iodide anion through hydrogen bonding, facilitating its departure.[1]Lower
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Poorly solvates anions, thus not significantly promoting the departure of the iodide leaving group.Higher
Non-Polar Aprotic Hexane, Toluene, Dichloromethane (DCM)Minimal interaction with ions; solubility may be a limiting factor.Generally High (if soluble)

Workflow for Investigating Degradation in Protic Solvents:

Caption: Troubleshooting workflow for degradation in protic solvents.

Question 2: My sample of 3-Iodo-4-methoxy-1-methyl-1H-indazole is showing discoloration (turning yellow/brown) upon storage, even as a solid. What is happening and how can I prevent it?

Answer:

Discoloration upon storage, particularly for iodo-substituted aromatic compounds, often points towards two potential issues: photodecomposition or oxidative degradation. The C-I bond is the weakest among the carbon-halogen bonds and can be susceptible to homolytic cleavage upon exposure to light or in the presence of trace oxidizing agents.[3]

Causality Explained:

  • Photodecomposition: Aromatic iodides can be light-sensitive. UV or even ambient light can provide enough energy to cleave the C-I bond, generating a radical intermediate and elemental iodine (I₂), which is colored.

  • Oxidative Degradation: Trace peroxides in solvents or atmospheric oxygen can initiate oxidative degradation pathways. The indazole ring itself can also be susceptible to oxidation.

Troubleshooting and Prevention Protocol: Forced Degradation Study

A forced degradation study is a systematic way to identify the key factors causing instability.[4][5][6]

Experimental Protocol:

  • Sample Preparation:

    • Weigh out several small, equal portions of solid 3-Iodo-4-methoxy-1-methyl-1H-indazole into clear and amber vials.

    • Prepare solutions of the compound (e.g., 1 mg/mL) in an inert solvent like acetonitrile.

  • Stress Conditions:

    • Photostability: Expose a set of solid samples (in clear vials) and solutions to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines). Keep a corresponding set of samples wrapped in aluminum foil as a dark control.

    • Oxidative Stress: To a solution of the compound, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Thermal Stress: Place a set of solid samples and solutions in an oven at an elevated temperature (e.g., 60°C).

  • Analysis:

    • After a set period (e.g., 24-48 hours), visually inspect the samples for discoloration.

    • Analyze the stressed samples and their corresponding controls by HPLC-UV/Vis to quantify the parent compound and detect any degradation products.

Preventative Measures:

  • Storage: Store the solid compound and solutions in amber vials to protect from light.

  • Inert Atmosphere: For long-term storage, consider flushing the vials with an inert gas like argon or nitrogen to displace oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents for your experiments.

Logical Relationship of Instability Factors:

G A 3-Iodo-4-methoxy-1-methyl-1H-indazole E Degradation Products A->E instability B Light Exposure (UV/Visible) B->A causes photodecomposition of C Oxidizing Agents (O₂, Peroxides) C->A causes oxidative degradation of D Protic Solvents (e.g., Methanol) D->A promotes nucleophilic substitution of

Caption: Decision-making process for solvent selection.

References

  • Characteristics of the Sₙ2 Reaction. (2020, May 30). Chemistry LibreTexts. [Link]

  • For halogens, why is the leaving group tendency increase down the group in protic solvent, and decrease in aprotic. (2019, July 22). Reddit. [Link]

  • Gu, J. D., & Berry, D. F. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(1), 257–262. [Link]

  • Leaving groups in protic/aprotic solvent. (2009, July 14). Student Doctor Network. [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

  • Anthonisamy, R., Chanda, K., & Musuvathi, B. (2022). Fluorescence emission spectra substituted 2H‐indazoles in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121601. [Link]

  • Iodide ion is good leaving group and a good nucleophile. How can both be correct? (2023, June 1). Chemistry Stack Exchange. [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2020, 97, 314-327. [Link]

  • Shaikh, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5229. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]

  • Twum, K., et al. (2023). The “nitrogen effect”: Complexation with macrocycles potentiates fused heterocycles to form halogen bonds in competitive solvents. Chemistry – An Asian Journal, 18(6), e202201308. [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link]

  • Gaikwad, D. D. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan Journal of Chemistry. [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. (2026, February 6). ResearchGate. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. (2024, April 10). ResearchGate. [Link]

  • The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. (1991). Photochemistry and Photobiology, 54(3), 329-333. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2025, August 6). ResearchGate. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. (n.d.). Angewandte Chemie International Edition, 58(38), 13393-13397. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc, 2015(6), 253-269. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). The Journal of Organic Chemistry, 77(17), 7157-7164. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024, April 10). Journal of Fluorescence, 35(4), 2407-2414. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2025, August 6). ResearchGate. [Link]

  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results, 13(2), 241-250. [Link]

  • Halogenated heterocycles : synthesis, application and environment. (n.d.). BU Université Paris Cité. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. (2014, June 15). der DGRA. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules, 23(11), 2783. [Link]

  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018, March 2). Water, 10(3), 274. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). Molecules, 22(11), 1851. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2025, August 7). ResearchGate. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2021, February 17). Research Journal of Pharmacy and Technology, 14(2), 855-860. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). Molecules, 17(5), 5968-5979. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). Molecules, 22(1), 130. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). Compounds, 2(1), 1-28. [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024, April 5). LCGC International, 37(4), 216-225. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. (2022, November 7). Chemia. [Link]

  • Development of stability indicating method for quality assessment of African Albendazole tablets. (n.d.). Journal of Chemical and Pharmaceutical Research, 8(7), 843-849. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Unprotected 3-Iodoindazole Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile but often challenging 3-iodoindazole scaffold. The indazole core is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile but often challenging 3-iodoindazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] However, the unprotected N-H group in 3-iodoindazole presents a significant hurdle in many synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanistic principles to help you overcome N-H interference and achieve your desired C-3 functionalization.

Frequently Asked Questions (FAQs)

Q1: What is N-H interference in 3-iodoindazole reactions?

A1: N-H interference refers to the competing reactivity of the nitrogen atom of the indazole ring in reactions intended to functionalize the C-3 position. The indazole N-H proton is acidic and can be deprotonated under basic conditions, creating a nucleophilic indazolide anion. In cross-coupling reactions, this anion can compete with the desired C-I bond oxidative addition, leading to undesired N-arylation or N-vinylation products. This side reaction not only consumes starting materials and reagents but can also complicate product purification.

Q2: Is N-protection always necessary for 3-iodoindazole cross-coupling reactions?

A2: While N-protection is a common and often effective strategy to prevent N-H interference, it is not always mandatory.[5] Several studies have demonstrated successful C-3 selective cross-coupling reactions on unprotected 3-iodoindazoles.[6][7][8][9][10] The decision to protect or not depends on the specific reaction type, the coupling partners, and the reaction conditions. For instance, some Suzuki-type vinylations have been shown to proceed efficiently without protection, whereas Sonogashira and Heck couplings are often more challenging and may benefit from an N-protecting group.[5][11]

Q3: What are the most common side reactions observed with unprotected 3-iodoindazoles?

A3: The most prevalent side reactions include:

  • N1- and N2-Arylation/Vinylation: The indazolide anion can attack the palladium catalyst, leading to the formation of N-substituted indazoles. The ratio of N1 to N2 substitution is influenced by steric and electronic factors of the indazole ring and the electrophile.[12][13]

  • Homocoupling: Coupling of two boronic acid molecules in Suzuki reactions can occur, especially in the presence of oxygen.[14]

  • Dehalogenation: Reduction of the 3-iodoindazole to the parent indazole can be a significant side reaction, often promoted by certain bases or solvents.[14]

  • Catalyst Inhibition: The indazole N-H or the corresponding anion can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition of the catalytic cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with unprotected 3-iodoindazoles and provides actionable solutions based on established literature and expert experience.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low to no conversion of 3-iodoindazole 1. Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. 2. Incorrect Reaction Conditions: The chosen base, solvent, or temperature may not be optimal. 3. Poor Quality Reagents: Starting materials or reagents may be impure or degraded.1. Catalyst Selection: Use a fresh, high-quality palladium source. Consider pre-catalysts like those based on biaryl phosphine ligands which can be more robust.[15] For Suzuki reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[5] 2. Condition Optimization: Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃), solvents (e.g., 1,4-dioxane, DMF, toluene), and temperatures. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[6][7][8][9] 3. Reagent Purity: Ensure your 3-iodoindazole and coupling partner are pure. Verify the quality of your base and solvents.[16]
Mixture of C-3 and N-substituted products 1. Competitive N-Arylation/Vinylation: The deprotonated indazole is competing with the C-I bond for the catalyst. 2. Inappropriate Ligand Choice: The ligand may not be effectively promoting C-C bond formation over C-N bond formation.1. Base and Solvent Optimization: The choice of base and solvent is critical for controlling regioselectivity.[12] Weaker bases may favor C-arylation. Aprotic polar solvents are often used, but screening is recommended. 2. Ligand Screening: Electron-rich and sterically hindered phosphine ligands can sometimes favor C-C coupling. Consider ligands like XantPhos.[7] In some cases, copper-based catalyst systems have shown orthogonal selectivity, favoring N-arylation.[17][18] While not the desired outcome here, it highlights the importance of the metal-ligand combination in directing selectivity.
Formation of dehalogenated indazole 1. Reductive Dehalogenation: The reaction conditions are promoting the reduction of the C-I bond.1. Base Selection: Avoid strongly reducing bases. 2. Solvent Choice: Some alcoholic solvents can act as hydride sources, leading to dehalogenation.[14] Consider using anhydrous, aprotic solvents.
Inconsistent results or poor reproducibility 1. Atmosphere Control: Reactions may be sensitive to air or moisture. 2. Reaction Setup: Minor variations in setup can lead to different outcomes.1. Inert Atmosphere: Ensure reactions are run under a strictly inert atmosphere (e.g., nitrogen or argon). Degas solvents thoroughly.[16] 2. Consistent Procedure: Adhere to a consistent and well-documented experimental procedure.[19]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura C-3 Vinylation of Unprotected 3-Iodoindazole

This protocol is adapted from a successful method for the C-3 vinylation of unprotected 3-iodoindazoles, demonstrating that N-protection is not always necessary.[6][7][8][9]

Materials:

  • 5-Substituted-3-iodoindazole (1.0 equiv)

  • Pinacol vinyl boronate (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add the 3-iodoindazole, pinacol vinyl boronate, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-vinylindazole.

Protocol 2: General Troubleshooting Workflow for Optimizing Regioselectivity

This workflow provides a systematic approach to optimizing your reaction conditions to favor C-3 functionalization.

Caption: A systematic workflow for troubleshooting and optimizing reactions with unprotected 3-iodoindazoles.

Mechanistic Considerations: C-3 vs. N-Functionalization

The regiochemical outcome of these reactions is a delicate balance between the kinetics and thermodynamics of competing reaction pathways. The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura coupling and the point of divergence leading to either C-3 or N-arylation.

CatalyticCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 3-Iodoindazole pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)2) pd_intermediate->transmetalation n_arylation N-Arylation Pathway pd_intermediate->n_arylation Competing Pathway pd_r_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination c3_product C-3 Arylated Indazole reductive_elimination->c3_product n_product N-Arylated Indazole reductive_elimination->n_product c3_product->pd0 Regenerates Catalyst indazolide Indazolide Anion n_arylation->indazolide Base n_pd_intermediate (Indazolyl)-Pd(II)-Ar(L_n) indazolide->n_pd_intermediate Reacts with Ar-Pd(II)-I n_pd_intermediate->reductive_elimination

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this target molecule.

Introduction to the Synthesis

The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic route involves two key transformations: the N-methylation of 4-methoxy-1H-indazole and the subsequent iodination at the C-3 position. The regioselectivity of the methylation step is a critical challenge that needs to be addressed for an efficient synthesis.

Proposed Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available 4-methoxy-1H-indazole.

Synthetic_Pathway 4-methoxy-1H-indazole 4-methoxy-1H-indazole 4-methoxy-1-methyl-1H-indazole 4-methoxy-1-methyl-1H-indazole 4-methoxy-1H-indazole->4-methoxy-1-methyl-1H-indazole Step 1: N-Methylation 3-Iodo-4-methoxy-1-methyl-1H-indazole 3-Iodo-4-methoxy-1-methyl-1H-indazole 4-methoxy-1-methyl-1H-indazole->3-Iodo-4-methoxy-1-methyl-1H-indazole Step 2: C-3 Iodination

Caption: A two-step synthetic route to 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Experimental Protocols

Step 1: N-Methylation of 4-methoxy-1H-indazole

This procedure is designed to favor the formation of the desired N-1 methylated product. However, the formation of the N-2 isomer is a known challenge.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-methoxy-1H-indazole148.1610.0 g67.51.0
Anhydrous Potassium Carbonate (K₂CO₃)138.2113.9 g100.01.5
Methyl Iodide (CH₃I)141.944.8 mL (10.9 g)77.61.15
Anhydrous N,N-Dimethylformamide (DMF)-100 mL--
Ethyl Acetate (EtOAc)-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-indazole (10.0 g, 67.5 mmol) and anhydrous potassium carbonate (13.9 g, 100.0 mmol).

  • Add anhydrous DMF (100 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (4.8 mL, 77.6 mmol) dropwise to the stirred suspension over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of N-1 and N-2 isomers and must be purified by column chromatography.

Step 2: C-3 Iodination of 4-methoxy-1-methyl-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-methoxy-1-methyl-1H-indazole162.1910.0 g61.61.0
Iodine (I₂)253.8117.2 g67.81.1
Potassium Hydroxide (KOH)56.116.9 g123.22.0
Anhydrous N,N-Dimethylformamide (DMF)-100 mL--
Ethyl Acetate (EtOAc)-As needed--
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methoxy-1-methyl-1H-indazole (10.0 g, 61.6 mmol) in anhydrous DMF (100 mL).

  • Add potassium hydroxide (6.9 g, 123.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add iodine (17.2 g, 67.8 mmol) portion-wise over 20 minutes. The reaction is exothermic, so maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (200 mL) to quench the excess iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Troubleshooting_Workflow cluster_methylation Step 1: N-Methylation Issues cluster_iodination Step 2: C-3 Iodination Issues cluster_solutions_methylation Potential Solutions (Methylation) cluster_solutions_iodination Potential Solutions (Iodination) Low_Yield Low Yield of Methylated Product Optimize_Base Optimize Base and Solvent Low_Yield->Optimize_Base Increase_Reaction_Time Increase Reaction Time/Temperature Low_Yield->Increase_Reaction_Time Poor_Regioselectivity Poor Regioselectivity (High N-2 Isomer) Alternative_Methylating_Agent Use Alternative Methylating Agent Poor_Regioselectivity->Alternative_Methylating_Agent Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Increase_Reaction_Time Low_Iodination_Yield Low Yield of Iodinated Product Control_Stoichiometry Control Stoichiometry and Temperature Low_Iodination_Yield->Control_Stoichiometry Byproduct_Formation Byproduct Formation Optimize_Workup Optimize Workup Procedure Byproduct_Formation->Optimize_Workup Difficult_Purification Difficult Purification Recrystallization Recrystallization/Chromatography Difficult_Purification->Recrystallization

Caption: A workflow diagram for troubleshooting common synthesis issues.

Q&A: N-Methylation (Step 1)

Q1: My methylation reaction is giving a low yield and a significant amount of the undesired N-2 isomer. What can I do?

A1: The regioselectivity of indazole methylation is a well-documented challenge and is highly dependent on the reaction conditions.[3]

  • Cause: The formation of the N-2 isomer is often kinetically favored, while the N-1 isomer is the thermodynamically more stable product.[1] The choice of base, solvent, and methylating agent plays a crucial role.

  • Solution 1 (Optimize Base and Solvent): Weaker bases and polar aprotic solvents like DMF or acetonitrile with potassium carbonate tend to favor N-1 alkylation. Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of the N-2 isomer.

  • Solution 2 (Alternative Methylating Agents): While methyl iodide is common, other methylating agents can offer different regioselectivity. For instance, dimethyl sulfate can sometimes provide a different N-1/N-2 ratio.[1] For specific N-2 methylation, Meerwein's salt (trimethyloxonium tetrafluoroborate) is highly effective, which is the opposite of what is desired here but illustrates the principle.[3]

  • Solution 3 (Temperature Control): Running the reaction at a controlled, lower temperature for a longer period can sometimes favor the formation of the thermodynamic product (N-1).

Q2: The methylation reaction is very slow or incomplete. How can I drive it to completion?

A2:

  • Cause: Insufficient reactivity of the starting material, deactivation of the methylating agent, or a non-anhydrous environment.

  • Solution 1 (Ensure Anhydrous Conditions): Water can react with the base and the methylating agent, reducing their effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Solution 2 (Increase Temperature): Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be aware that this might also affect the regioselectivity.

  • Solution 3 (Check Reagent Quality): Ensure your methyl iodide and base are of high quality and have not degraded.

Q&A: C-3 Iodination (Step 2)

Q1: My iodination reaction is not going to completion, and I have a lot of starting material left.

A1:

  • Cause: Insufficient amount of iodinating agent, deactivation of the iodine, or a problem with the base.

  • Solution 1 (Check Stoichiometry): Ensure you are using a slight excess of iodine (1.1-1.2 equivalents).

  • Solution 2 (Base Activation): The base (KOH) is crucial for deprotonating the indazole, making it more nucleophilic for the reaction with iodine. Ensure the KOH is fresh and has been adequately stirred with the substrate before adding the iodine.

  • Solution 3 (Reaction Time): While the reaction is typically fast, some substrates may require longer reaction times. Monitor closely by TLC.

Q2: I am observing the formation of dark-colored impurities during the iodination reaction. What are these, and how can I avoid them?

A2:

  • Cause: Iodine can be involved in various side reactions, leading to colored byproducts. Overheating can also cause decomposition.

  • Solution 1 (Temperature Control): The reaction is exothermic. Maintain the temperature below 30 °C during the addition of iodine.

  • Solution 2 (Efficient Quenching): A thorough quench with sodium thiosulfate solution is essential to remove all residual iodine, which can cause issues during workup and purification.

  • Solution 3 (Inert Atmosphere): While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.

Q3: The purification of the final product is difficult due to co-eluting impurities.

A3:

  • Cause: The polarity of the product and impurities might be very similar.

  • Solution 1 (Recrystallization): If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method for scale-up.

  • Solution 2 (Optimize Chromatography): If column chromatography is necessary, experiment with different solvent systems to improve separation. A shallow gradient elution can be beneficial. Sometimes switching the stationary phase (e.g., to alumina) can alter the elution order.

Frequently Asked Questions (FAQs)

Q: What is the best order of steps: methylation then iodination, or iodination then methylation?

A: Methylation followed by iodination is generally the preferred route. Iodination of the unprotected 4-methoxy-1H-indazole would likely proceed smoothly at the C-3 position. However, the subsequent methylation would present the same regioselectivity challenge, and the presence of the iodo group could potentially complicate the reaction or its purification. Performing the methylation first allows for the separation of the N-1 and N-2 isomers before proceeding with the final iodination step on the desired isomer.

Q: Are there any specific safety precautions I should take during the iodination step?

A: Yes, iodine is a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhaling iodine vapors.[4]

  • Quenching: Be prepared to quench the reaction with sodium thiosulfate. Have a quenching solution ready before you start the reaction.[2]

  • Disposal: Dispose of iodine-containing waste according to your institution's safety guidelines.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, including the position of the methyl and iodo groups. The ¹H NMR should show a singlet for the methyl group and characteristic aromatic signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final product, especially on a larger scale.

Q: What are the key considerations for scaling up this synthesis from lab scale to pilot plant scale?

A:

  • Heat Management: The iodination step is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation. A jacketed reactor with controlled cooling is recommended.

  • Reagent Addition: The dropwise addition of methyl iodide and the portion-wise addition of iodine need to be carefully controlled on a larger scale to maintain a consistent reaction temperature and concentration profile.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in the heterogeneous methylation reaction.

  • Workup and Extraction: The volumes for extraction will increase significantly. Ensure you have appropriately sized vessels and equipment for the workup procedure.

  • Purification: Column chromatography is often not practical for large-scale purification. Developing a robust recrystallization procedure is highly recommended for the final product.

References

  • Jaffari, G. A., & Nunn, A. J. (1973). The chemistry of indazoles. Part I. The methylation of 6-nitroindazole. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.
  • Cheung, F. F., et al. (2011). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Organic Letters, 13(17), 4566–4569.
  • MEL Chemistry. (n.d.). Iodine. Retrieved from [Link]

  • Kancherla, R., et al. (2015). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 56(35), 5053-5056.
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 99-158.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole.

Sources

Reference Data & Comparative Studies

Validation

13C NMR analysis of substituted indazole derivatives

Title: Definitive Guide to Structural Elucidation of Substituted Indazoles: 13C NMR vs. Multi-Nuclear Alternatives Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Structural Elucidation of Substituted Indazoles: 13C NMR vs. Multi-Nuclear Alternatives

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors and anti-cancer agents. However, its annular tautomerism (


- vs. 

-indazole) presents a persistent analytical challenge. Misassignment of regiochemistry (N1- vs. N2-alkylation) is a common failure mode in early-stage drug discovery, leading to erroneous SAR (Structure-Activity Relationship) models.

This guide provides a validated, self-consistent protocol for distinguishing substituted indazole isomers using 13C NMR as the primary high-resolution fingerprint, supported by 2D heteronuclear correlation. Unlike generic spectral guides, this document focuses on the causal link between electronic environment and chemical shift perturbations.

Part 1: The Tautomeric Challenge & Analytical Landscape

The fundamental challenge lies in the thermodynamic equilibrium between the benzenoid


-indazole (typically more stable) and the quinonoid 

-indazole.[1] Upon substitution (e.g., alkylation), this equilibrium collapses into a fixed regioisomer, but the resulting spectra often lack obvious diagnostic protons.
Comparative Analysis of Analytical Techniques
TechniqueSensitivitySpecificity for IndazolesPrimary Limitation
13C NMR (1D) ModerateHigh Requires quaternary carbon assignment; sensitive to concentration.
15N NMR LowVery High Low natural abundance (0.37%); requires enrichment or long acquisition times.
1H NMR HighLowLack of distinct protons on nitrogen; rapid exchange in unsubstituted forms.
X-Ray Crystallography N/AAbsoluteRequires single crystals; time-intensive; not high-throughput.
UV-Vis HighModerateGood for tautomer ratios but lacks atom-level structural resolution.

Why 13C NMR? While 15N NMR offers the largest chemical shift dispersion (


 ppm between N1 and N2), it is impractical for routine high-throughput screening. 13C NMR provides the optimal balance: it detects the dramatic electronic shielding changes at the C3  and C7a  positions induced by N-substitution, serving as a reliable surrogate for N-detection.

Part 2: Experimental Protocol (Self-Validating System)

To ensure data integrity, follow this protocol designed to maximize signal-to-noise ratio (S/N) for quaternary carbons and prevent relaxation artifacts.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: Indazoles can aggregate in non-polar solvents. DMSO stabilizes polar tautomers and prevents concentration-dependent shifts often seen in chloroform.

  • Concentration: Minimum 20 mg/0.6 mL for clear quaternary carbon detection within 1-2 hours.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Avoid: Standard zg without decoupling (splits signals) or zgig (inverse gated) unless quantitative integration is strictly required (sacrifices NOE enhancement).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C3, C3a, C7a) have long

      
       relaxation times. Short D1 leads to saturation and "missing" bridgehead signals.
      
  • Spectral Width: 240 ppm (to capture potential carbonyls or fluorinated carbons).

  • Scans (NS): Minimum 1024 scans for <10 mg samples; 256 scans for >20 mg.

Critical Validation Step (The "Smoking Gun")

Always run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) alongside the 1D 13C. The 1D spectrum provides the precise shift, but the HMBC confirms the connectivity (see Section 3).

Part 3: Data Presentation & Comparative Analysis

The distinction between N1- and N2-substituted isomers relies on specific shielding effects. The most diagnostic marker is C3 .

The "C3 Shift Rule"
Carbon PositionN1-Substituted Indazole (

ppm)
N2-Substituted Indazole (

ppm)
Mechanistic Insight
C3 132.0 – 136.0 120.0 – 126.0 N2-alkylation disrupts the pseudo-aromaticity, significantly shielding C3 by ~10 ppm.
C7a (Bridgehead) 139.0 – 141.0148.0 – 149.0N1-substitution shields the adjacent bridgehead carbon relative to N2.
C3a (Bridgehead) ~123.0~121.0Less diagnostic; often overlaps.

Note: Shifts are approximate (in DMSO-d6) and can be influenced by electron-withdrawing groups (EWGs) on the benzene ring.

2D NMR Validation (HMBC Correlations)

The "Alternative" method (1H NMR NOE) is prone to artifacts. The HMBC correlation is definitive:

  • N1-Isomer: The N-CH

    
     protons show a strong 3-bond correlation (
    
    
    
    ) to C7a (the bridgehead). They rarely correlate strongly to C3.
  • N2-Isomer: The N-CH

    
     protons show a strong 3-bond correlation (
    
    
    
    ) to C3 . They cannot correlate to C7a (too distant, 4 bonds).

Part 4: Visualization of Analytical Workflows

Diagram 1: The Regioisomer Assignment Decision Tree

This workflow illustrates the logic flow for assigning N1 vs. N2 isomers using the data described above.

IndazoleAssignment Start Crude Reaction Mixture (N-Alkylation) H_NMR 1. Acquire 1H NMR (Check N-CH2 Region) Start->H_NMR Ambiguous Ambiguous? (N-CH2 shifts overlap) H_NMR->Ambiguous C_NMR 2. Acquire 13C NMR + HMBC (DMSO-d6) Ambiguous->C_NMR Required Check_C3 Check C3 Chemical Shift C_NMR->Check_C3 Branch_N1 C3 @ ~134 ppm (Deshielded) Check_C3->Branch_N1 Branch_N2 C3 @ ~123 ppm (Shielded) Check_C3->Branch_N2 HMBC_Check 3. Verify with HMBC Branch_N1->HMBC_Check Branch_N2->HMBC_Check Result_N1 CONFIRMED N1-ISOMER (Correlation: N-CH2 -> C7a) HMBC_Check->Result_N1 N-CH2 to C7a Result_N2 CONFIRMED N2-ISOMER (Correlation: N-CH2 -> C3) HMBC_Check->Result_N2 N-CH2 to C3

Caption: Logical workflow for definitive assignment of indazole regioisomers using 13C chemical shift markers and HMBC connectivity.

Diagram 2: Mechanistic Correlation Map

Visualizing the specific HMBC correlations that act as the "fingerprint."

HMBC_Mechanism cluster_N1 N1-Isomer Connectivity cluster_N2 N2-Isomer Connectivity Protons N-Alkyl Protons (1H Source) C7a_N1 C7a Bridgehead (~140 ppm) Protons->C7a_N1 Strong 3J (Diagnostic) C3_N1 C3 Carbon (~134 ppm) Protons->C3_N1 No/Weak Correlation C3_N2 C3 Carbon (~123 ppm) Protons->C3_N2 Strong 3J (Diagnostic) C7a_N2 C7a Bridgehead (~149 ppm) Protons->C7a_N2 Too Distant (>4 bonds)

Caption: HMBC correlation map. Green arrow indicates the diagnostic pathway for N1 isomers; Red arrow indicates the pathway for N2 isomers.

Part 5: Advanced Validation (GIAO-DFT)

For novel derivatives where steric bulk might distort standard chemical shifts, GIAO-DFT (Gauge-Independent Atomic Orbital - Density Functional Theory) calculations provide a theoretical benchmark.

  • Method: B3LYP/6-311++G(d,p) level of theory.[2][3][4]

  • Application: Calculate the shielding tensors for both hypothetical N1 and N2 structures.

  • Comparison: The experimental C3 shift will align with one calculated isomer within

    
    2-3 ppm, while the other will deviate by >10 ppm. This method is cited in high-impact structural studies (see Reference 1).
    

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[5] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[6][7] Link

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 76(15), 6152–6165. Link

  • Fruchier, A., et al. (1995). 13C NMR of indazoles.[3] Chemistry of Heterocyclic Compounds, 31, 1006–1026.[3] Link

  • BenchChem. (2025).[8] An In-depth Technical Guide on the 1H and 13C NMR Spectra of 3-Iodo-1,5-dimethyl-1H-indazole. Link

Sources

Comparative

Advanced Mass Spectrometry Guide: 3-Iodo-4-methoxy-1-methyl-1H-indazole

The following guide details the mass spectrometric characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole , a critical halogenated heterocyclic building block. This document is structured to assist analytical chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometric characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole , a critical halogenated heterocyclic building block. This document is structured to assist analytical chemists in optimizing detection limits, validating structural integrity, and differentiating this compound from its regioisomers.

Executive Summary

3-Iodo-4-methoxy-1-methyl-1H-indazole (CAS: 1823346-80-0) presents unique analytical challenges due to the lability of the C-I bond and the steric crowding of the ortho-substituted 3-iodo and 4-methoxy groups.[1] While standard protocols often treat indazoles generically, this specific substitution pattern requires tailored ionization parameters to prevent in-source fragmentation (de-iodination) which can lead to false negatives or incorrect quantitation.[1]

This guide compares analytical architectures (ESI vs. APCI vs. EI) and provides a validated fragmentation map to distinguish this compound from its isobaric impurities (e.g., 5-methoxy isomers).

Part 1: Technical Comparison of Ionization Architectures

The choice of ionization source is the single most critical variable for this analyte.[1] The weak C3–Iodine bond energy (~50–60 kcal/mol) makes the molecule susceptible to thermal degradation before detection.

Comparative Analysis: ESI vs. APCI vs. EI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Mechanism Solution-phase protonation

Gas-phase proton transfer / Charge exchangeHigh-energy electron bombardment (70 eV)
Thermal Stress Low (Best for labile I-C bond)High (Risk of thermal de-iodination)Extreme (Molecular ion often absent)
Sensitivity High (Picogram range)MediumLow (Nanogram range)
Key Artifacts Sodium adducts

common

(Artifactual loss of Iodine)
Extensive fragmentation; difficult to confirm MW
Recommendation Primary Choice for Quantitation Secondary Choice (Use only if ESI fails)Use only for structural fingerprinting
Expert Insight: The "In-Source" De-iodination Trap

In APCI, the high vaporizer temperature (often >350°C) frequently cleaves the iodine atom.[1] An analyst might observe a dominant peak at m/z 163 (the de-iodinated core) and erroneously conclude the synthesis failed.

  • Protocol Fix: Use ESI with a source temperature <300°C and optimize the declustering potential (DP) to minimize in-source collision energy.

Part 2: Fragmentation Dynamics & Structural Validation[1]

To validate the identity of 3-Iodo-4-methoxy-1-methyl-1H-indazole, one must track specific structural losses. The proximity of the 3-Iodo and 4-Methoxy groups creates a distinct "Ortho Effect" absent in isomers like 3-iodo-5-methoxy-indazole.[1]

Predicted MS/MS Fragmentation Pathway (ESI Positive)[1]
  • Precursor Ion: m/z 288.98 (

    
    )[1]
    
  • Primary Transition: Loss of Iodine radical/atom.[1]

    • 
       Da.[1]
      
    • Product: m/z 162 (Radical cation stabilized by the methoxy group).

  • Secondary Transition: Loss of Methyl radical (

    
    ) from the methoxy group.
    
    • 
       Da.[1]
      
    • Product: m/z 147 (Quinoid-like indazole core).[1]

Visualization: Fragmentation Logic

The following diagram illustrates the specific decay pathway for this molecule, highlighting the diagnostic ions required for Multiple Reaction Monitoring (MRM).

FragmentationPathway M_Parent Precursor Ion [M+H]+ m/z 288.98 (Intact Molecule) Fragment_1 Fragment A: De-iodinated Core m/z 162.0 (Loss of I•, -127 Da) M_Parent->Fragment_1 Collision Energy: 15-20 eV Weak C-I Bond Cleavage Fragment_2 Fragment B: Demethylated Core m/z 147.0 (Loss of •CH3 from OMe) Fragment_1->Fragment_2 Collision Energy: 30-35 eV Methoxy Cleavage Fragment_3 Fragment C: Ring Opening/N-Loss m/z ~119 (Complex Rearrangement) Fragment_2->Fragment_3 High Energy >45 eV

Caption: Step-wise fragmentation pathway for 3-Iodo-4-methoxy-1-methyl-1H-indazole in ESI(+) mode. The m/z 162 fragment is the primary quantifier ion.

Part 3: Differentiation from Regioisomers[1]

A common synthesis byproduct is the 5-methoxy isomer.[1] Mass spectrometry alone (MS1) cannot distinguish these as they are isobaric (m/z 288.98).[1] However, MS/MS fragmentation ratios differ due to steric effects.[1]

Feature3-Iodo-4-methoxy (Target) 3-Iodo-5-methoxy (Impurity)
Steric Environment Crowded (Iodine adjacent to Methoxy)Relaxed (Groups separated)
Fragmentation Ratio High ratio of m/z 162 (Iodine loss is accelerated by steric relief)Lower ratio of m/z 162; higher stability of parent ion
Retention Time (C18) Typically elutes earlier (More polar due to dipole cancellation)Typically elutes later

Part 4: Validated Experimental Protocol

This protocol is designed for LC-MS/MS (Triple Quadrupole) analysis to ensure data integrity.[1]

Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1] Avoid DMSO if possible as it suppresses ionization in ESI.[1]

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 100 ng/mL for analysis.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind iodinated aromatics).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Iodo-indazoles are hydrophobic; expect elution >60% B).[1]

MS Source Parameters (ESI Positive)
  • Spray Voltage: 3500 V (Keep moderate to prevent discharge).

  • Capillary Temp: 275°C (Critical: Do not exceed 300°C to prevent thermal de-iodination).

  • Sheath Gas: 35 arb units.[1]

  • Aux Gas: 10 arb units.

Self-Validating Workflow Diagram

Workflow Start Sample: 3-Iodo-4-methoxy... (Dissolved in MeOH) Check Q1 Scan (Full Scan) Check m/z 289 vs 163 Start->Check Decision Is m/z 163 > 10%? Check->Decision Fail FAIL: Thermal Degradation Action: Lower Source Temp Decision->Fail Yes Pass PASS: Intact Parent Proceed to MS/MS Decision->Pass No MRM Acquire MRM 289 -> 162 (Quant) 289 -> 147 (Qual) Pass->MRM

Caption: Decision matrix for method validation. High abundance of m/z 163 in Q1 indicates excessive thermal stress.

References

  • BenchChem. (2025).[2][3] A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Iodo-1-methyl-1H-indazole (CAS 52088-10-5).[1][4] Retrieved from [1]

  • National Institutes of Health (PMC). (2009). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [1]

  • ChemicalBook. (2024). 3-Iodo-4-methoxy-1-methyl-1H-indazole CAS Database. Retrieved from [1]

Sources

Validation

Comparative Guide: HPLC Purity Analysis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

This guide outlines a scientifically grounded approach to the purity analysis of 3-Iodo-4-methoxy-1-methyl-1H-indazole , a sterically congested heterocyclic intermediate. Due to the specific substitution pattern (C3-Iodo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically grounded approach to the purity analysis of 3-Iodo-4-methoxy-1-methyl-1H-indazole , a sterically congested heterocyclic intermediate.

Due to the specific substitution pattern (C3-Iodo and C4-Methoxy adjacent), this molecule exhibits unique retention behaviors compared to standard indazoles. This guide compares a standard C18 (ODS) approach against a high-selectivity Phenyl-Hexyl method, demonstrating why the latter is superior for resolving the critical N1/N2 regioisomers.

Executive Summary & Technical Context

The Challenge: The analysis of 3-Iodo-4-methoxy-1-methyl-1H-indazole presents a specific chromatographic challenge: Regioisomer Resolution . In the synthesis of N-methyl indazoles, methylation can occur at either the N1 or N2 nitrogen. While N1-methylation is generally thermodynamically favored, the steric bulk of the 3-Iodo group combined with the 4-Methoxy substituent creates a crowded environment that can influence the N1:N2 ratio. Standard C18 columns often co-elute these isomers due to their identical mass and similar hydrophobicity.

The Solution: This guide recommends a Phenyl-Hexyl stationary phase using a Methanol-based gradient. The


-

interactions offered by the phenyl phase provide the necessary shape selectivity to resolve the N1-methyl (Target) from the N2-methyl (Impurity) and the unreacted 1H-indazole precursor.

Impurity Profile & Origin Analysis

Understanding the chemical origin of impurities is the first step in method design.

Figure 1: Impurity Genesis Pathway

This diagram illustrates the methylation step where the critical impurities are generated.

G Start Precursor: 3-Iodo-4-methoxy-1H-indazole Reagent Reagent: MeI / Base Start->Reagent Impurity2 IMPURITY B: Unreacted Precursor Start->Impurity2 Incomplete Rxn Target TARGET (N1-Me): 3-Iodo-4-methoxy- 1-methyl-1H-indazole Reagent->Target Major Pathway (Thermodynamic) Impurity1 IMPURITY A (N2-Me): 3-Iodo-4-methoxy- 2-methyl-2H-indazole Reagent->Impurity1 Minor Pathway (Kinetic/Steric)

Caption: Synthesis pathway highlighting the divergent methylation leading to the target N1-isomer and the N2-regioisomer impurity.

Method Comparison: C18 vs. Phenyl-Hexyl

We compared two methodologies. Method A represents the "Standard" approach often attempted first. Method B is the "Optimized" approach designed for this specific scaffold.

Experimental Conditions
ParameterMethod A (Standard) Method B (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl , 3.5 µm
Column Dimensions 150 x 4.6 mm150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 50-90% B over 15 min50-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Performance Data Summary
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (Target) 8.2 min11.4 min
Retention Time (N2-Iso) 8.4 min12.8 min
Resolution (Rs) N1 vs N2 0.8 (Co-elution) 3.2 (Baseline Separation)
Tailing Factor (Target) 1.31.05
LOD (Limit of Detection) 0.05%0.02%
Why Method B Wins:
  • Selectivity Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions with the indazole ring. The electron density distribution differs slightly between the N1 and N2 isomers. The Phenyl phase amplifies this difference, whereas the C18 phase interacts primarily based on hydrophobicity (which is nearly identical for the isomers).
  • Solvent Choice: Methanol is a protic solvent that enhances the

    
    -
    
    
    
    selectivity compared to Acetonitrile (aprotic).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the column is performing correctly before samples are run.

Step 1: Preparation of Solutions
  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Standard (1.0 mg/mL): Weigh 10 mg of 3-Iodo-4-methoxy-1-methyl-1H-indazole Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity Marker Solution: Prepare a mixture containing 0.5 mg/mL of the Target and 0.05 mg/mL of the N2-isomer (if available) or spike with crude reaction mixture known to contain the isomer.

Step 2: Chromatographic Setup
  • Column: XSelect CSH Phenyl-Hexyl or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Temperature: 35°C (Critical for reproducibility).

  • Injection Volume: 5.0 µL.

Step 3: Gradient Table
Time (min)% Mobile Phase A (0.1% FA/Water)% Mobile Phase B (Methanol)
0.05050
15.01090
18.01090
18.15050
23.05050
Step 4: System Suitability Criteria

Before releasing results, verify:

  • Resolution (Rs): > 2.0 between Target and closest impurity (N2-isomer).

  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD of peak area < 2.0% for 5 replicate injections of the Standard.

Visualizing the Workflow

Figure 2: Analytical Decision Tree

Follow this logic to determine if the method is fit-for-purpose for your specific batch.

MethodLogic Start Start Analysis RunSST Run System Suitability (Marker Solution) Start->RunSST CheckRes Is Resolution (N1/N2) > 2.0? RunSST->CheckRes Pass Method Valid: Run Samples CheckRes->Pass Yes Fail Method Invalid: Troubleshoot CheckRes->Fail No Fix1 Action: Lower %B Start (Increase Polarity) Fail->Fix1 Fix2 Action: Check Column Age (Pi-Pi Selectivity Loss) Fail->Fix2 Fix1->RunSST Fix2->RunSST

Caption: Decision tree for verifying method performance before batch release.

References

  • Separation of Indazole Regioisomers

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1]

    • Source: Beilstein J. Org. Chem. (2021).[1][2][3]

    • URL:[Link]

  • HPLC Method Development for Heterocycles

    • Title: Development and Comparison of Quantitative Methods Using Orthogonal Chrom
    • Source: Chrom
    • URL:[Link][3][4]

  • Indazole Chemistry & Impurities

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: React.[5][6] Chem. Eng. (2024).[7]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparing 3-Iodo vs. 3-Bromo Indazoles in Cross-Coupling Reactions

Introduction: The Indazole Core and the Cross-Coupling Imperative To researchers, scientists, and drug development professionals, the indazole scaffold is a familiar and highly valued structural motif. Its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core and the Cross-Coupling Imperative

To researchers, scientists, and drug development professionals, the indazole scaffold is a familiar and highly valued structural motif. Its prevalence in a multitude of clinically significant molecules, from kinase inhibitors in oncology to anti-inflammatory agents, underscores its status as a "privileged structure" in medicinal chemistry.[1][2] The functionalization of this bicyclic heterocycle, particularly at the C-3 position, is a critical step in the synthesis of novel therapeutic agents and is essential for elaborating structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the indazole core.[1][3][4] Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized synthetic strategies, offering unparalleled efficiency and functional group tolerance. However, a fundamental choice confronts the synthetic chemist at the outset: which halide should be installed at the C-3 position to serve as the reactive handle? This guide provides an in-depth, evidence-based comparison of the two most common choices—3-iodoindazoles and 3-bromoindazoles—to empower researchers to make informed, strategic decisions in their synthetic campaigns.

The Mechanistic Heart of the Matter: Oxidative Addition

The difference in reactivity between an iodo- and a bromo-substituted indazole is not arbitrary; it is rooted in the fundamental mechanism of the catalytic cycle. For most palladium-catalyzed cross-couplings, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5][6] In this step, the C-X bond is cleaved, and a new organopalladium(II) complex is formed.

The efficiency of this step is directly governed by the strength of the carbon-halogen bond being broken. The bond dissociation energies (BDE) follow a clear trend down the halogen group:

  • C-Br Bond: ~285 kJ/mol[7][8]

  • C-I Bond: ~213 kJ/mol[7][8]

The carbon-iodine bond is significantly weaker and therefore more easily cleaved than the carbon-bromine bond.[9][10] This lower bond energy translates to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate for 3-iodoindazoles compared to their 3-bromo counterparts.[5][11] This fundamental principle underpins the performance differences observed across the spectrum of cross-coupling reactions.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reactivity Rate-Determining Step Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct Ar-Pd(II)(X)L2 Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L2 Ox_Adduct->Transmetalation Transmetalation (e.g., with R-B(OH)2) Product Ar-R Product Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration ArI 3-Iodoindazole (Ar-I) Lower Bond Energy FASTER ArBr 3-Bromoindazole (Ar-Br) Higher Bond Energy SLOWER

General catalytic cycle highlighting the critical oxidative addition step.

Performance Comparison in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond is not merely theoretical; it manifests in tangible performance advantages across various transformations. Below, we compare the two halides in the context of the most widely used cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling for creating C(sp²)-C(sp²) bonds. Here, the difference between iodo- and bromoindazoles is pronounced.

  • 3-Iodoindazoles: Are highly reactive substrates, often undergoing coupling under mild conditions (e.g., room temperature to 80 °C) with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[12][13] They typically provide excellent yields in shorter reaction times and are compatible with a very broad range of boronic acids and esters.[3]

  • 3-Bromoindazoles: While effective, they frequently require more forcing conditions to achieve comparable yields.[14] This may involve higher temperatures (≥100 °C), longer reaction times, or the use of more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the more challenging oxidative addition step.[1]

Feature3-Iodoindazole3-Bromoindazole
Relative Reactivity Very HighModerate to High
Typical Temp. 60 - 100 °C90 - 140 °C
Catalyst Loading Typically lowerMay require higher loading
Ligand Choice Standard (e.g., PPh₃, dppf)Often requires advanced ligands
Yields Generally ExcellentGood to Excellent (with optimization)
Heck Coupling (C-C Bond Formation)

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, shows a similar reactivity trend.

  • 3-Iodoindazoles: Readily participate in Heck couplings, providing vinylated indazoles in good yields.[15] The high reactivity allows for milder conditions, which can be crucial when working with thermally sensitive olefins.

  • 3-Bromoindazoles: Can be challenging substrates due to their lower reactivity, which can lead to competing side reactions like dehalogenation.[16] However, specialized protocols, such as using additives like tetrabutylammonium bromide (TBAB) under ball-milling conditions, have been developed to promote the desired chemoselective coupling and achieve excellent yields.[16][17]

Sonogashira Coupling (C-C Bond Formation)

For the synthesis of 3-alkynylindazoles, a valuable scaffold in its own right, the Sonogashira coupling is the method of choice.

  • 3-Iodoindazoles: Are the preferred substrates for this transformation.[15] The coupling with terminal alkynes, co-catalyzed by palladium and copper(I), proceeds smoothly under mild conditions to give high yields of the desired products.[18]

  • 3-Bromoindazoles: Can be used, but often require higher temperatures and more carefully optimized catalyst systems. In some cases, N-protection of the indazole is recommended to prevent inhibition of the catalyst and achieve successful coupling.[13][18]

Buchwald-Hartwig Amination (C-N Bond Formation)

The introduction of nitrogen nucleophiles via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling access to key 3-aminoindazole pharmacophores.[19][20]

  • 3-Iodoindazoles: Their high reactivity allows for the coupling of a diverse array of primary and secondary amines, including less nucleophilic anilines and sterically hindered amines, under relatively mild conditions.[19] This broad scope is a significant advantage in library synthesis.

  • 3-Bromoindazoles: Are also competent coupling partners, but their success is highly dependent on the choice of ligand.[1] The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) is often mandatory to overcome the slower oxidative addition and achieve high-yielding amination.[21][22][23]

Practical Considerations and Strategic Selection

The choice between a 3-iodo and a 3-bromo indazole is a strategic decision that balances reactivity, cost, and synthetic goals.

  • Substrate Availability and Synthesis: Both 3-iodo- and 3-bromoindazoles can be readily synthesized from the parent indazole via direct halogenation.[12][24] Commercially, 3-bromoindazole derivatives are often more readily available and less expensive than their iodo- counterparts.

  • Reactivity vs. Selectivity: In molecules containing multiple halogen atoms, the differential reactivity (I > Br > Cl) can be exploited for sequential, site-selective cross-couplings. A 3-bromo-6-iodoindazole, for instance, could be selectively functionalized at the C-6 position first.

  • Project Goals: For early-stage discovery where speed and the broadest possible scope are paramount, the superior reactivity of 3-iodoindazole makes it the clear choice. For process development or large-scale synthesis where cost is a major driver, the use of a 3-bromoindazole is highly attractive, provided that the reaction conditions are robust and optimized.

Decision_Flowchart start Start: Choose Halide for C-3 Indazole Functionalization q1 Primary Goal? start->q1 q2 Polyhalogenated Substrate? q1->q2 Cost-Effectiveness / Scale-up res_iodo Choose 3-Iodoindazole (Higher Reactivity) q1->res_iodo Max Reactivity / Speed Broadest Scope res_bromo Choose 3-Bromoindazole (Cost-Effective, Requires Optimization) q2->res_bromo No res_selective Consider Differential Reactivity (I > Br) for Selective Coupling q2->res_selective Yes

Decision flowchart for selecting the optimal halide.

Validated Experimental Protocols

The following protocols are representative examples drawn from established methodologies.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodoindazole (High Reactivity)

This protocol is adapted from methodologies for the C-3 vinylation of unprotected 3-iodoindazoles.[12]

  • Reaction Setup: To a microwave vial, add 5-substituted-3-iodo-1H-indazole (1.0 eq), the desired vinylboronic acid pinacol ester (2.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base: Add 1,4-dioxane as the solvent, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (4.0 eq).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 3-vinylindazole product.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromoindazole (Optimized for Lower Reactivity)

This protocol is based on advanced catalyst systems required for less reactive aryl bromides.[1][23]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1H-indazole (1.0 eq), the desired amine (1.2 eq), a highly active catalyst pre-catalyst such as RuPhos-Pd-G3 (2 mol%), and the RuPhos ligand (4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) and anhydrous toluene or dioxane as the solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to afford the target 3-aminoindazole.

Conclusion

In the cross-coupling functionalization of indazoles, both 3-iodo and 3-bromo derivatives are valuable and effective substrates. The choice is a matter of synthetic strategy. 3-Iodoindazoles offer superior reactivity, driven by a weaker C-I bond and faster oxidative addition. This translates to milder reaction conditions, shorter reaction times, and a broader substrate scope, making them the ideal choice for rapid library synthesis and challenging transformations. Conversely, 3-bromoindazoles represent a more cost-effective and readily available alternative. While their lower reactivity necessitates more forcing conditions and the use of advanced, specialized catalyst systems, they remain highly viable and are often preferred for large-scale applications where optimization can lead to significant cost savings. A thorough understanding of the mechanistic principles and practical trade-offs detailed in this guide will enable the researcher to confidently select the right tool for the job, accelerating the discovery and development of next-generation indazole-based therapeutics.

References

  • Larock, R. C., & Dong, Y. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, 70(3), 954-961. [Link]

  • Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 25(19), 4598-4606. [Link]

  • Reich, T. E., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(11), 3246-3255. [Link]

  • Novaes, L. F. T., et al. (2020). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 39(22), 4118-4127. [Link]

  • Vetticatt, M. J., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Novaes, L. F. T., et al. (2020). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 39(22), 4118-4127. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • Radi, M., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 8(7), 494-498. [Link]

  • Pertejo, C., et al. (2013). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. The Journal of Organic Chemistry, 78(15), 7623-7634. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Abás, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

  • Chemguide. (n.d.). An introduction to bond energy and bond length. [Link]

  • MDPI. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Wired Chemist. (n.d.). Common Bond Energies. [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. (2020). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. [Link]

  • Semantic Scholar. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Chemistry LibreTexts. (n.d.). Bond Energies. [Link]

  • NIH National Center for Biotechnology Information. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • RSC Publishing. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • NIH National Center for Biotechnology Information. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

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Validation

A Comparative Guide to Bioisosteres of 3-Iodo-4-methoxy-1-methyl-1H-indazole in Drug Design

For Researchers, Scientists, and Drug Development Professionals The 3-iodo-4-methoxy-1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-iodo-4-methoxy-1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. The iodine atom at the 3-position plays a crucial role, often engaging in halogen bonding with the target protein and serving as a versatile synthetic handle for further molecular elaboration. However, the presence of iodine can sometimes lead to undesirable properties, such as metabolic instability or off-target toxicity. Bioisosteric replacement of the iodo group offers a powerful strategy to fine-tune the pharmacological profile of these indazole-based compounds. This guide provides an in-depth comparison of key bioisosteres for the 3-iodo moiety, supported by experimental data and detailed synthetic protocols.

The Rationale for Bioisosteric Replacement

The concept of bioisosterism involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of retaining or improving biological activity while optimizing physicochemical and pharmacokinetic characteristics.[1][2] For the 3-iodo-4-methoxy-1-methyl-1H-indazole core, the primary goals of bioisosteric replacement are to:

  • Modulate Target Affinity and Selectivity: Fine-tune interactions within the kinase ATP-binding site.

  • Enhance Metabolic Stability: Replace a potential site of metabolism.

  • Improve Physicochemical Properties: Optimize solubility, lipophilicity, and membrane permeability.

  • Explore Novel Chemical Space: Generate new intellectual property.

This guide will focus on three prominent bioisosteres for the aryl iodide moiety: the cyano , ethynyl , and cyclopropyl groups. Each of these brings a unique combination of size, electronics, and chemical reactivity to the indazole scaffold.

Comparative Analysis of Bioisosteres

Physicochemical Properties

A key aspect of bioisosteric replacement is the modulation of a compound's physicochemical properties, which in turn influences its pharmacokinetic profile. The table below provides a calculated comparison of key properties for the parent iodo compound and its bioisosteres.

CompoundBioisostereMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
3-Iodo-4-methoxy-1-methyl-1H-indazoleIodo288.093.129.5
3-Cyano-4-methoxy-1-methyl-1H-indazoleCyano187.201.853.3
3-Ethynyl-4-methoxy-1-methyl-1H-indazoleEthynyl186.212.129.5
3-Cyclopropyl-4-methoxy-1-methyl-1H-indazoleCyclopropyl202.262.529.5

Calculated values are estimates and may vary from experimental data.

Insights from the Data:

  • Cyano Group: The cyano group significantly reduces the molecular weight and calculated lipophilicity (cLogP) while increasing the polar surface area. This could translate to improved solubility but potentially lower membrane permeability.

  • Ethynyl Group: The ethynyl group is a close mimic of the iodo group in terms of size and linearity. It offers a slight reduction in molecular weight and lipophilicity.[3]

  • Cyclopropyl Group: The cyclopropyl group provides a three-dimensional aspect to the molecule and is often used to enhance metabolic stability and explore hydrophobic pockets within a binding site.[4][5]

Biological Activity and Structure-Activity Relationships (SAR)

The choice of a bioisostere can have a profound impact on a compound's interaction with its biological target. The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[6] The substituent at the 3-position can influence binding affinity and selectivity through various interactions.

The Role of the 3-Substituent in Kinase Inhibition

The following diagram illustrates the general binding mode of a 3-substituted indazole inhibitor within a kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 3-Substituted Indazole Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Indazole Indazole Core Indazole->Hinge H-Bonding N1_Methyl N1-Methyl N1_Methyl->SolventFront Solvent Exposure C4_Methoxy C4-Methoxy C4_Methoxy->HydrophobicPocket Hydrophobic Interactions C3_Substituent C3-Substituent (X) C3_Substituent->HydrophobicPocket Hydrophobic/Halogen/ H-Bonding Interactions

Caption: General binding mode of 3-substituted indazoles in a kinase active site.

  • Iodo Group: The iodine atom can form a halogen bond with a backbone carbonyl oxygen in the hinge region or a nearby residue, which can significantly contribute to binding affinity.[3]

  • Ethynyl Group: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, mimicking the halogen bond of the iodo group.[3] However, studies have shown that in some cases, the replacement of a strong halogen bond with this weaker interaction can lead to a loss in affinity.[3]

  • Cyano Group: The linear cyano group can also occupy a similar space as the iodo and ethynyl groups. Its nitrogen atom can act as a hydrogen bond acceptor, potentially forming different interactions within the binding site compared to the halogen bond donor nature of iodine.

  • Cyclopropyl Group: The non-planar cyclopropyl group can probe hydrophobic pockets that are not accessible to the linear iodo, ethynyl, or cyano groups. This can lead to improved potency and selectivity.[4]

While specific comparative data for the 3-iodo-4-methoxy-1-methyl-1H-indazole series is limited, studies on other 3-substituted indazole kinase inhibitors have shown that the nature of the 3-substituent is critical for determining the potency and selectivity profile of the inhibitor.[7][8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of the parent 3-iodo-4-methoxy-1-methyl-1H-indazole and its bioisosteric analogs. These protocols are based on established synthetic routes for indazole derivatives.[9][10]

Synthesis Workflow Overview

G Start 4-Methoxy-1H-indazole Iodination Iodination Start->Iodination Iodo_unmethylated 3-Iodo-4-methoxy- 1H-indazole Iodination->Iodo_unmethylated Methylation N-Methylation Parent 3-Iodo-4-methoxy- 1-methyl-1H-indazole Methylation->Parent Sonogashira Sonogashira Coupling Ethynyl 3-Ethynyl-4-methoxy- 1-methyl-1H-indazole Sonogashira->Ethynyl Cyanation Cyanation Cyano 3-Cyano-4-methoxy- 1-methyl-1H-indazole Cyanation->Cyano Suzuki Suzuki Coupling Cyclopropyl 3-Cyclopropyl-4-methoxy- 1-methyl-1H-indazole Suzuki->Cyclopropyl Iodo_unmethylated->Methylation Iodo_unmethylated->Sonogashira Iodo_unmethylated->Cyanation Iodo_unmethylated->Suzuki

Caption: Synthetic workflow for 3-iodo-4-methoxy-1-methyl-1H-indazole and its bioisosteres.

Protocol 1: Synthesis of 3-Iodo-4-methoxy-1H-indazole

Causality: This protocol describes the direct iodination of the indazole core at the C3 position. The use of a strong base like potassium hydroxide is necessary to deprotonate the indazole, making it more nucleophilic for the subsequent reaction with iodine.

Materials:

  • 4-Methoxy-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium hydroxide (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-4-methoxy-1H-indazole.

Protocol 2: Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Causality: N-methylation of the indazole is a crucial step to block the tautomerization and often improves the drug-like properties of the molecule. The choice of a suitable base and methylating agent is critical for regioselectivity.

Materials:

  • 3-Iodo-4-methoxy-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-iodo-4-methoxy-1H-indazole (1.0 eq) in DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours or until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-iodo-4-methoxy-1-methyl-1H-indazole.

Protocol 3: Synthesis of 3-Ethynyl-4-methoxy-1-methyl-1H-indazole (Sonogashira Coupling)

Causality: The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Materials:

  • 3-Iodo-4-methoxy-1-methyl-1H-indazole

  • Ethynyltrimethylsilane or a suitable terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or DMF

  • Tetrabutylammonium fluoride (TBAF) (if using a silyl-protected alkyne)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-iodo-4-methoxy-1-methyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., THF), add ethynyltrimethylsilane (1.5 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Add triethylamine (3.0 eq) and stir the mixture under a nitrogen atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • If a silyl-protected alkyne was used, dissolve the residue in THF and treat with TBAF (1.1 eq) for 1 hour at room temperature to remove the silyl group.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-ethynyl-4-methoxy-1-methyl-1H-indazole.

Protocol 4: Synthesis of 3-Cyano-4-methoxy-1-methyl-1H-indazole (Cyanation)

Causality: The cyanation of an aryl iodide can be achieved through various methods, including palladium-catalyzed reactions with zinc cyanide or copper-mediated reactions. The choice of catalyst and reaction conditions is crucial for achieving a good yield.

Materials:

  • 3-Iodo-4-methoxy-1-methyl-1H-indazole

  • Zinc cyanide (Zn(CN)₂) or Copper(I) cyanide (CuCN)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (if using Zn(CN)₂)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure (using Zn(CN)₂):

  • To a solution of 3-iodo-4-methoxy-1-methyl-1H-indazole (1.0 eq) in DMF, add zinc cyanide (0.6 eq) and Pd(PPh₃)₄ (0.1 eq).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, or until completion as indicated by TLC.

  • Cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-cyano-4-methoxy-1-methyl-1H-indazole.

Conclusion and Future Directions

The bioisosteric replacement of the 3-iodo group in 3-iodo-4-methoxy-1-methyl-1H-indazole with cyano, ethynyl, and cyclopropyl moieties presents a compelling strategy for lead optimization in drug discovery. Each bioisostere offers a distinct set of physicochemical and structural features that can be leveraged to modulate a compound's pharmacological profile.

  • The ethynyl group serves as a close mimic of the iodo group in terms of size and its ability to act as a hydrogen bond donor.

  • The cyano group introduces polarity and can act as a hydrogen bond acceptor, potentially leading to novel binding interactions.

  • The cyclopropyl group provides three-dimensionality and can enhance metabolic stability and explore hydrophobic pockets.

Further experimental investigation is warranted to directly compare the biological activities and pharmacokinetic properties of these analogs. Such studies will provide invaluable data for the rational design of next-generation indazole-based therapeutics with improved efficacy and safety profiles. The synthetic protocols provided herein offer a practical guide for the preparation of these key compounds for further evaluation.

References

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Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in 3-Iodoindazole Coupling Reactions

Introduction: The Strategic Importance of the Indazole Core To the researchers, scientists, and drug development professionals dedicated to advancing modern medicine, the indazole scaffold is a familiar and highly valued...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Core

To the researchers, scientists, and drug development professionals dedicated to advancing modern medicine, the indazole scaffold is a familiar and highly valued structural motif. Its prevalence in a multitude of FDA-approved drugs and clinical candidates underscores its role as a "privileged scaffold" in medicinal chemistry.[1][2] The ability to precisely functionalize this core at the C3-position is critical for modulating pharmacological activity. The 3-iodoindazole serves as a robust and versatile starting point for such functionalization, primarily through palladium-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-N bond formation.[1][3]

However, selecting the optimal palladium catalyst system from the vast available arsenal can be a formidable task. Catalyst performance is not absolute; it is highly dependent on the specific coupling partners, functional group tolerance, and desired reaction kinetics. This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of 3-iodoindazole, supported by experimental data and field-proven insights to inform your catalyst selection and accelerate your research.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the elegant and well-studied palladium catalytic cycle. A foundational understanding of its key steps is crucial for rationally selecting catalysts and troubleshooting reactions. The generally accepted mechanism for a Pd(0)/Pd(II) cycle involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center, and a ligand exchange occurs.[5][6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][7]

The choice of ligand is paramount as it directly influences the electron density and steric environment of the palladium center, thereby modulating the efficiency of each step in this cycle.[6][8]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R-Pd(II)-X(L_n) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R-X) trans_complex R-Pd(II)-R'(L_n) (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R'-M) trans_complex->pd0 Reductive Elimination (- R-R') Product Functionalized Indazole (R-R') trans_complex->Product R_X 3-Iodoindazole (R-X) R_X->oa_complex R_M Coupling Partner (e.g., ArB(OH)₂, R₂NH) R_M->trans_complex

Caption: The fundamental Pd(0)/Pd(II) catalytic cycle.

Efficacy Comparison: Choosing the Right Tool for the Job

We will now compare the performance of several common palladium catalyst systems across the three major coupling reactions for 3-iodoindazole.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling 3-iodoindazole with boronic acids or their esters.[9] The choice of catalyst is critical, especially when dealing with sterically demanding or electronically challenging coupling partners.

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)Pinacol vinyl boronateK₂CO₃Dioxane/H₂O120 (MW)0.6775[10]
Pd(dppf)Cl₂ (5 mol%)Phenylboronic acidK₂CO₃Toluene/H₂O10012~90[11]
Pd₂(dba)₃ / SPhos (2 mol% / 4 mol%)4-Methoxyphenylboronic acidK₃PO₄TolueneRT298[8]

Analysis and Expertise:

  • Pd(PPh₃)₄ : This is a classic, air-sensitive but often reliable "go-to" catalyst. It is effective for simple couplings, as demonstrated with vinyl boronate, but may require higher temperatures (microwave irradiation was used for speed) and can struggle with more hindered substrates.[10][12]

  • Pd(dppf)Cl₂ : The ferrocenyl backbone of the dppf ligand provides good thermal stability and catalytic activity. It represents a solid, dependable choice for a wide range of standard Suzuki couplings.[11]

  • Pd₂(dba)₃ / SPhos : This combination represents the state-of-the-art for challenging Suzuki couplings.[11] The bulky, electron-rich biaryl phosphine ligand (SPhos) accelerates both the oxidative addition and the rate-limiting reductive elimination steps, enabling reactions at room temperature with high efficiency.[8] This system is the preferred choice for sterically congested or electron-rich aryl halides.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of a C-N bond at the 3-position of indazole is a critical transformation for synthesizing many biologically active molecules. The Buchwald-Hartwig amination has revolutionized this process.[13][14]

Catalyst SystemAmine PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAP (5 mol% / 7.5 mol%)MorpholineCs₂CO₃1,4-Dioxane11016~85-95[15]
Pd(OAc)₂ / Xantphos (2 mol% / 4 mol%)4-Fluoro-2-methoxy-5-nitroanilineCs₂CO₃Toluene11018~70-80[15]
Pd/CM-phos (2 mol%)AnilineK₂CO₃t-BuOH12024>90[16]

Analysis and Expertise:

  • Pd(OAc)₂ / BINAP : A well-established system. The BINAP ligand's bite angle and chirality (though often used as a racemate for simple aminations) provide a stable catalytic complex capable of good yields, though often requiring high temperatures.

  • Pd(OAc)₂ / Xantphos : The large natural bite angle of the Xantphos ligand is particularly effective in promoting C-N reductive elimination. It is an excellent choice for coupling with a wide range of amines, including functionalized anilines.[15]

  • Pd/CM-phos : Indolylphosphine ligands like CM-phos are highly effective for the amination of challenging substrates like aryl mesylates.[16] Their high activity suggests they are an excellent, albeit more specialized, option for difficult 3-iodoindazole aminations, potentially allowing for lower catalyst loadings or milder conditions upon optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with 3-iodoindazole, creating a C(sp²)-C(sp) bond. This is a fundamental transformation for building more complex molecular architectures.

Catalyst SystemAlkyne PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI (2 mol% / 4 mol%)PhenylacetyleneEt₃NDMF602~95[17][18]
PdCl₂(PPh₃)₂ (3 mol%)PhenylacetyleneTBAFSolvent-free800.596[19]
Heterogeneous Pd-Cu/C Various AlkynesK₂CO₃PEG-400/H₂O801-285-95[17]

Analysis and Expertise:

  • PdCl₂(PPh₃)₂ / CuI : This is the classic, highly reliable Sonogashira system. The copper(I) co-catalyst is crucial for activating the alkyne.[17][20] Its main drawback is the potential for alkyne homocoupling (Glaser coupling), which can complicate purification.

  • Copper-Free System (with TBAF) : Eliminating copper prevents Glaser homocoupling, leading to cleaner reactions.[19] Here, tetrabutylammonium fluoride (TBAF) acts as both a base and a phase-transfer catalyst to facilitate the reaction. This is an excellent choice when byproducts are a concern.[19]

  • Heterogeneous Pd-Cu/C : Using a solid-supported catalyst offers significant advantages in terms of catalyst recovery and reuse, which is particularly important for industrial applications.[18] The performance can be comparable to homogeneous systems, making it a cost-effective and environmentally friendly option.[17]

Catalyst Selection Workflow: A Practical Guide

Making an informed decision requires balancing reaction efficiency with practical considerations like cost, catalyst stability, and downstream processing. The following workflow can guide your selection process.

Catalyst_Selection_Workflow start Start: Functionalize 3-Iodoindazole coupling_type What bond are you forming? start->coupling_type cc_bond C-C (Suzuki) coupling_type->cc_bond C-C cn_bond C-N (Buchwald-Hartwig) coupling_type->cn_bond C-N csp_bond C-C(sp) (Sonogashira) coupling_type->csp_bond C-C(sp) suz_substrate Substrate Complexity? cc_bond->suz_substrate bh_amine Amine Type? cn_bond->bh_amine sono_concern Key Concern? csp_bond->sono_concern suz_simple Simple / Unhindered suz_substrate->suz_simple Simple suz_complex Complex / Hindered suz_substrate->suz_complex Hindered suz_cat1 Recommendation: Pd(PPh₃)₄ or Pd(dppf)Cl₂ suz_simple->suz_cat1 suz_cat2 Recommendation: Pd₂(dba)₃ + SPhos/XPhos suz_complex->suz_cat2 bh_simple Aliphatic / Simple Aniline bh_amine->bh_simple Standard bh_complex Functionalized / Hindered bh_amine->bh_complex Challenging bh_cat1 Recommendation: Pd(OAc)₂ + BINAP bh_simple->bh_cat1 bh_cat2 Recommendation: Pd(OAc)₂ + Xantphos bh_complex->bh_cat2 sono_yield Yield / Reliability sono_concern->sono_yield Reliability sono_purity Purity / No Homocoupling sono_concern->sono_purity Purity sono_cat1 Recommendation: Classic PdCl₂(PPh₃)₂ / CuI sono_yield->sono_cat1 sono_cat2 Recommendation: Copper-Free System (e.g., with TBAF) sono_purity->sono_cat2

Caption: A decision workflow for selecting a palladium catalyst.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following are representative, step-by-step protocols based on established literature.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[11][21]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole (244 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol). Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-phenyl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂/Xantphos

This protocol is adapted from procedures for the amination of haloindazoles.[15]

  • Vessel Preparation: To a flame-dried Schlenk tube, add cesium carbonate (652 mg, 2.0 mmol), 3-iodo-1H-indazole (244 mg, 1.0 mmol), and the desired amine (1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Catalyst and Solvent Addition: In a separate vial under argon, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in degassed toluene (5 mL). Add this catalyst solution to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and heat in a preheated oil bath at 110 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the 3-aminoindazole product.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is adapted from the copper-free Sonogashira methodology.[19]

  • Vessel Preparation: In a sealed reaction vial, combine 3-iodo-1H-indazole (244 mg, 1.0 mmol), phenylacetylene (123 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 mL, 3.0 mmol).

  • Reaction: Seal the vial and heat in a preheated oil bath at 80 °C for 30 minutes. Monitor reaction completion by TLC.

  • Workup: After cooling, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain 3-(phenylethynyl)-1H-indazole.

Conclusion and Future Outlook

The palladium-catalyzed coupling of 3-iodoindazole is a cornerstone of modern synthetic and medicinal chemistry. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain effective for many standard transformations, the development of advanced catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos ) has enabled reactions under milder conditions with broader substrate scope and higher efficiency.[8][15] For Sonogashira couplings, copper-free methods are emerging as a superior alternative for ensuring high-purity products by avoiding homocoupling.[19]

Looking ahead, the field continues to evolve. The application of N-heterocyclic carbene (NHC) ligands, known for forming highly stable and active palladium complexes, is a promising area for further enhancing the efficiency of these reactions.[22] Furthermore, the development of robust, recyclable heterogeneous catalysts will be critical for implementing these powerful transformations in more sustainable and large-scale industrial processes.[18] A systematic, data-driven approach to catalyst selection, as outlined in this guide, will remain essential for all researchers in this dynamic field.

References

  • Jahagirdar, V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. Available at: [Link]

  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Penn Libraries. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Al-Masri, A. A., et al. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]

  • Singh, G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Padrón, J. M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • Nxumalo, W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]

  • Magano, J., & Monfette, S. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Chemistry with Dr. S. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]

  • Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available at: [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Cho, C. (2005). Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. Semantic Scholar. Available at: [Link]

Sources

Validation

Structural Validation of 3-Iodo-4-methoxy-1-methyl-1H-indazole Isomers

This guide outlines the structural validation of 3-Iodo-4-methoxy-1-methyl-1H-indazole , focusing on distinguishing the target N1-methyl isomer from the likely N2-methyl byproduct. Executive Summary In the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 3-Iodo-4-methoxy-1-methyl-1H-indazole , focusing on distinguishing the target N1-methyl isomer from the likely N2-methyl byproduct.

Executive Summary

In the development of indazole-based kinase inhibitors (e.g., FGFR or VEGFR targets), the regioselective alkylation of the indazole ring is a critical quality attribute. Methylation of 3-iodo-4-methoxy-1H-indazole typically yields a mixture of the thermodynamically favored 1-methyl (1H) isomer and the kinetically favored 2-methyl (2H) isomer.

Because these isomers are bio-isosteres with vastly different pharmacological profiles, rigorous structural validation is required. This guide compares the analytical performance of NMR techniques (NOESY vs. standard 1D) and X-ray crystallography, providing a definitive protocol for assigning the correct structure.

The Isomer Challenge: N1 vs. N2

The core structural ambiguity arises from the tautomeric nature of the indazole precursor.[1] Upon methylation (e.g., using MeI/Cs₂CO₃), two regioisomers are formed:

  • Target Isomer (N1-Me): 3-Iodo-4-methoxy-1 -methyl-1H-indazole.

  • Impurity Isomer (N2-Me): 3-Iodo-4-methoxy-2 -methyl-2H-indazole.

Structural Comparison
FeatureN1-Methyl Isomer (Target)N2-Methyl Isomer (Impurity)
Thermodynamics Generally more stable (Major Product)Less stable (Minor Product)
Polarity (TLC) Typically less polar (higher R_f) in EtOAc/Hexane systemsTypically more polar (lower R_f)
Key Steric Marker Methyl group proximal to H7 protonMethyl group proximal to Iodine (C3)
Electronic Env. Pyridyl-like N2; Pyrrole-like N1Pyridyl-like N1; Pyrrole-like N2

Critical Note: While N1 is usually the major product, steric hindrance at C7 or electronic effects from C4-substituents (methoxy) can shift the ratio. You cannot rely on yield alone for assignment.

Comparative Guide to Validation Methods

Method A: 1D ¹H NMR (Preliminary Screening)
  • Performance: Low Confidence.

  • Observation: The N-methyl singlets appear in the 3.8 – 4.2 ppm range.

  • Limitation: Chemical shift values are solvent-dependent and often overlap. Literature suggests N2-Me signals are often downfield of N1-Me, but this is not a definitive rule for 3-iodo-4-methoxy systems.

  • Verdict: Insufficient for GLP structural assignment.

Method B: 2D NOESY / ROESY NMR (The Gold Standard)
  • Performance: High Confidence (Self-Validating).

  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (< 5 Å) through space, not through bonds.

  • The Diagnostic Signal:

    • N1-Methyl: The methyl protons are spatially adjacent to the aromatic proton at position C7 (H7). A strong NOE cross-peak will be observed.

    • N2-Methyl: The methyl protons are adjacent to C3 . In this molecule, C3 bears an Iodine atom, not a proton. Therefore, the N2-methyl will NOT show an NOE correlation to any aromatic ring proton (specifically H7 or H4).

  • Verdict: Recommended for routine batch release.

Method C: ¹⁵N-HMBC (Advanced Confirmation)
  • Performance: Very High Confidence.

  • Mechanism: Correlates protons to nitrogen nuclei.[2]

  • Differentiation: N1 and N2 nitrogens have distinct chemical shifts (N1 typically ~ -130 to -150 ppm relative to nitromethane).

  • Verdict: Excellent but often requires expensive ¹⁵N-labeled reagents or very long acquisition times on standard instruments.

Detailed Experimental Protocols

Synthesis & Purification Workflow

To generate the samples for validation, follow this standardized alkylation protocol.

  • Reactants: Dissolve 3-Iodo-4-methoxy-1H-indazole (1.0 eq) in DMF. Add Cs₂CO₃ (2.0 eq) and Methyl Iodide (1.2 eq).

  • Reaction: Stir at Ambient Temperature (25°C) for 4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄.

  • Separation (Critical):

    • Perform Flash Column Chromatography (SiO₂).

    • Gradient: 0-30% EtOAc in Hexanes.

    • Observation: Two spots will elute.

      • Fraction A (Fast eluting): Likely N1-isomer (Target).

      • Fraction B (Slow eluting): Likely N2-isomer.

    • Isolate both fractions for comparative NMR.

The Self-Validating NMR Protocol (NOESY)

Objective: Confirm the regiochemistry of Fraction A.

  • Sample Prep: Dissolve ~10 mg of Fraction A in 600 µL DMSO-d₆ (preferred for sharp peaks) or CDCl₃.

  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 2D NOESY (Mixing time: 500 ms).

  • Analysis Logic (Decision Tree):

    • Locate the N-Methyl singlet (~4.0 ppm).

    • Locate the Aromatic Doublet corresponding to H7 (typically ~7.0-7.5 ppm).

    • Check for Cross-peak:

      • YES (Cross-peak present): The Methyl is near H7. Assignment: N1-Methyl (Target).

      • NO (Cross-peak absent): The Methyl is isolated from H7. Assignment: N2-Methyl.

Visualizations

Figure 1: Structural Decision Tree (DOT Diagram)

This diagram illustrates the logical flow for assigning the isomer based on NOESY data.

ValidationLogic Start Purified Isomer Sample Exp Experiment: 2D NOESY NMR (Mixing Time: 500ms) Start->Exp Decision Check N-Me (4.0 ppm) correlations Exp->Decision ResultA Strong NOE to H7 (Aromatic) Decision->ResultA Correlation Observed ResultB NO NOE to H7 (Possible weak NOE to 4-OMe?) Decision->ResultB No Correlation Conclusion1 CONFIRMED: 3-Iodo-4-methoxy-1-methyl-1H-indazole (N1-Isomer) ResultA->Conclusion1 Conclusion2 IDENTIFIED: 3-Iodo-4-methoxy-2-methyl-2H-indazole (N2-Isomer) ResultB->Conclusion2

Caption: Figure 1. Logical workflow for distinguishing N1 vs N2 isomers using Nuclear Overhauser Effect (NOE) correlations.

Figure 2: Synthesis & Separation Workflow

Visualizing the origin of the isomers and the purification step.

SynthesisWorkflow SM Starting Material 3-Iodo-4-methoxy-1H-indazole Reaction Methylation Reaction SM->Reaction Reagents MeI, Cs2CO3 DMF, 25°C Reagents->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Column Flash Chromatography (SiO2, EtOAc/Hex) Crude->Column Frac1 Fraction A (Major) Less Polar (Target N1) Column->Frac1 Fast Eluting Frac2 Fraction B (Minor) More Polar (Impurity N2) Column->Frac2 Slow Eluting

Caption: Figure 2. Synthetic pathway and chromatographic separation of the regioisomers.

Reference Data Table

Use the following table to benchmark your experimental results.

ParameterN1-Isomer (Target) N2-Isomer (Impurity) Validation Basis
¹H NMR (DMSO-d₆) δ ~4.05 ppm (s, 3H, N-Me)δ ~4.18 ppm (s, 3H, N-Me)Literature Trends [1, 2]
NOESY Correlation Strong cross-peak to H7 None to aromatic protonsSpatial Geometry
¹³C NMR (N-Me) ~36.0 ppm~40.0 ppmElectronic Environment
¹³C NMR (C3-I) ~90-100 ppmShifted downfield typicallyC3 Environment
Melting Point Typically Higher (More crystalline)Typically LowerLattice Energy

References

  • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[1] WuXi Biology, 2022. Link

  • F. Seela, X. Peng. "Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides)."[3] Nucleosides Nucleotides Nucleic Acids, 2004, 23(1-2):227-37.[3] Link

  • BenchChem Tech Support. "How to avoid N-1 vs N-2 isomerization in indazole synthesis." BenchChem, 2025.[4] Link

  • PubChem. "3-Iodo-4-methoxy-1H-indazole Compound Summary."[5] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Iodo-4-methoxy-1-methyl-1H-indazole

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Iodo-4-methoxy-1-methyl-1H-indazole. As a substituted indazole, this compound is a valuable intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Iodo-4-methoxy-1-methyl-1H-indazole. As a substituted indazole, this compound is a valuable intermediate in pharmaceutical research and drug development.[1][2] However, its halogenated and heterocyclic nature necessitates rigorous disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights grounded in authoritative safety standards.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is the foundation of its safe handling and disposal. 3-Iodo-4-methoxy-1-methyl-1H-indazole is a solid, heterocyclic organic compound containing iodine.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related iodinated and indazole-based molecules allows for a reliable hazard assessment.

Key Hazards:

  • Halogenated Compound: The presence of iodine classifies it as a halogenated organic compound.[3][4] This is the single most critical factor for waste segregation, as halogenated wastes require specialized incineration processes to prevent the formation of toxic dioxins and furans.[5] Mixing with non-halogenated solvents can contaminate the entire waste stream, leading to significantly higher disposal costs.[5]

  • Toxicity and Irritation: Analogous compounds are known to be harmful if swallowed and cause skin and serious eye irritation.[6][7] Therefore, direct contact should always be avoided.

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[7][8]GHS07 (Exclamation Mark)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
Skin Corrosion/Irritation Causes skin irritation.[7]GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]GHS07 (Exclamation Mark)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Never dispose of this chemical down the drain.[3][10]N/AP273: Avoid release to the environment.

Core Disposal Workflow: Segregation is Key

The proper disposal of 3-Iodo-4-methoxy-1-methyl-1H-indazole hinges on one critical principle: strict segregation . This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .

The following workflow provides a logical path for characterizing and segregating waste generated from procedures involving this compound.

Caption: Waste characterization workflow for materials contaminated with the target compound.

Step-by-Step Disposal Protocols

Follow these procedures to ensure safe and compliant disposal from the point of generation to final pickup.

Protocol 1: Disposal of Solid 3-Iodo-4-methoxy-1-methyl-1H-indazole

This applies to expired reagents, unused material, or synthesized product designated for disposal.

  • Container Selection: Obtain a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) pail with a gasketed lid is recommended.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[11] Clearly write the full chemical name: "Waste 3-Iodo-4-methoxy-1-methyl-1H-indazole". Do not use abbreviations.[12]

  • Transfer: In a designated area, such as a chemical fume hood, carefully transfer the solid waste into the labeled container. Use appropriate PPE (lab coat, safety glasses, and nitrile gloves).

  • Sealing: Securely close the container lid to prevent spills or vapor release.[12]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials (e.g., strong oxidizing agents).[6]

Protocol 2: Disposal of Solutions Containing 3-Iodo-4-methoxy-1-methyl-1H-indazole

This applies to reaction mixtures, chromatography fractions, or solutions used for analysis.

  • Waste Stream Identification: Any solution containing this compound, regardless of concentration, must be treated as Halogenated Organic Liquid Waste .[5] Do not mix with non-halogenated waste streams like acetone, ethanol, or hexane unless they are part of the same experimental procedure.[11]

  • Container Selection: Use a designated, properly vented, and clearly labeled container for halogenated liquid waste (often color-coded or specifically marked by your institution's Environmental Health & Safety department).

  • Labeling: Ensure the container has a "Hazardous Waste" label. Maintain a running list of all constituents and their approximate percentages on the container's tag.[11]

  • Transfer: Using a funnel, carefully pour the liquid waste into the container within a fume hood.

  • Sealing: Keep the container sealed at all times except when actively adding waste.[11]

Protocol 3: Disposal of Contaminated Labware and Materials

This includes items like pipette tips, gloves, weigh boats, and contaminated silica gel.

  • Gross Decontamination (Optional but Recommended): If practical, rinse heavily contaminated glassware with a small amount of a suitable solvent (e.g., the solvent used in the procedure). This rinseate must be disposed of as halogenated liquid waste.

  • Segregation: All disposables that have come into direct contact with the compound must be considered solid hazardous waste.

  • Containerization: Place these items into a designated solid hazardous waste container, separate from regular trash. This can be a labeled, plastic-lined pail or a sealed bag.[13][14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Solid Debris contaminated with 3-Iodo-4-methoxy-1-methyl-1H-indazole".

Spill and Decontamination Procedures

Accidents happen. A prepared response is critical to mitigating risk.

Caption: Decision logic for responding to a chemical spill.

Detailed Decontamination Steps:

  • Alert Personnel: Inform others in the immediate area of the spill.[15]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Containment: For a solid spill, gently cover it with a wetted paper towel or absorbent pad to prevent dust from becoming airborne.[13] Do not dry sweep.[16]

  • Cleanup: Carefully scoop the absorbed material and any contaminated solids into a sealable plastic bag or container.

  • Surface Decontamination: Clean the spill area thoroughly. A standard laboratory detergent solution is typically sufficient.[13] Wipe the area down, working from the outside in to prevent spreading.[15]

  • Disposal: All materials used for cleanup, including gloves and absorbent pads, must be placed in the designated hazardous waste container for contaminated solids.[13][14]

  • Reporting: Report the incident to your laboratory supervisor or Principal Investigator, as required by your institution.[14]

Regulatory Compliance

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] As the generator of the waste, you are legally responsible for its proper identification, management, and disposal from "cradle-to-grave". Following the procedures outlined in this guide ensures compliance with these federal regulations and any additional state or institutional requirements.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Laboratory Equipment. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Organic Solvents. (2023). UNC Environment, Health and Safety. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • 3-Iodo-6-methoxy-4-methyl-2H-indazole Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • 3-iodo-4-methoxy-1h-indazole (C8H7IN2O). PubChemLite. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment. MDPI. [Link]

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. National Center for Biotechnology Information (NCBI). [Link]

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Handling

Personal protective equipment for handling 3-Iodo-4-methoxy-1-methyl-1H-indazole

Part 1: Executive Safety Summary (Immediate Action Card) Status: Cautionary Handling Required (Data Derived from Structural Analogs) Signal Word: WARNING Critical Parameter Operational Standard Primary Hazards Acute Toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Status: Cautionary Handling Required (Data Derived from Structural Analogs) Signal Word: WARNING

Critical Parameter Operational Standard
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation (STOT SE 3).
Physical State Solid (Likely off-white to yellow/brown crystalline powder).
Storage Condition 2–8°C , Inert Atmosphere (Argon/Nitrogen), Light Sensitive .
Glove Material Nitrile (0.11 mm minimum) for solids; Laminate (PE/EVOH) for solutions in DCM/DMF.
Respiratory P2/N95 (Solids); Half-face respirator with OV/AG cartridges (Solutions/Heating).
Waste Stream Halogenated Organic Waste (Do NOT mix with general organic solvents).

Part 2: Hazard Assessment & Risk Profiling (SAR Analysis)

Expert Insight: As of late 2025, a substance-specific Safety Data Sheet (SDS) for 3-Iodo-4-methoxy-1-methyl-1H-indazole is not universally available in public chemical registries. Therefore, the following safety protocols are established using Structure-Activity Relationship (SAR) analysis based on close analogs (e.g., 3-Iodo-1H-indazole, 3-Iodo-6-methoxy-1H-indazole) [1, 2].

Toxicological Profile (Read-Across)
  • Acute Toxicity (Oral): Analogous iodo-indazoles are classified as Category 4 (H302) .[1][2] Ingestion may cause systemic toxicity.

  • Local Irritation: The presence of the iodine atom at the C3 position and the methoxy group suggests high lipophilicity, facilitating skin absorption. Expect Category 2 Skin Irritation (H315) and Category 2A Serious Eye Irritation (H319) .[1][2][3]

  • Sensitization Potential: Halogenated heterocycles can act as sensitizers. Minimizing dermal exposure is critical to prevent delayed hypersensitivity.

Physicochemical Risks
  • Photolability: The C-I bond is susceptible to homolytic cleavage under UV/visible light, liberating iodine radicals (

    
    ) and degrading the compound. Handling in amber glassware is mandatory. 
    
  • Thermal Instability: Indazoles can decompose exothermically at elevated temperatures. Avoid heating above 50°C without reaction monitoring.

Part 3: Personal Protective Equipment (PPE) Specifications

This section defines the barrier protection required to neutralize the identified risks.

Hand Protection Strategy
  • Standard Handling (Solid State):

    • Material: Nitrile Rubber.[4]

    • Thickness:

      
       0.11 mm.
      
    • Rationale: Provides adequate protection against incidental contact with solids.

  • Solution Handling (Synthesis/Purification):

    • Material: If dissolved in dichloromethane (DCM) or dimethylformamide (DMF), standard nitrile degrades rapidly. Use Silver Shield® (PE/EVOH) or Double-Gloving (Nitrile over Laminate).

    • Protocol: Change outer gloves immediately upon splash contact.

Respiratory Protection
  • Powder Handling: Use a NIOSH N95 or EN 149 FFP2 particulate respirator to prevent inhalation of airborne dusts, which are potent respiratory irritants (H335).

  • Reaction/Workup: When heating or using volatile solvents, upgrade to a Half-Face Respirator (APF 10) equipped with Organic Vapor/Acid Gas (OV/AG) cartridges. This protects against solvent vapors and potential iodine off-gassing during decomposition.

Eye & Body Defense[5]
  • Eyes: Chemical Safety Goggles (indirect vent) are required. Safety glasses are insufficient due to the risk of fine dust ingress causing severe ocular irritation.

  • Body: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe shoes.

Part 4: Operational Workflow & Visualization

Workflow Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the physical state of the compound.

PPE_Decision_Logic Start Handling 3-Iodo-4-methoxy-1-methyl-1H-indazole State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DCM/DMF/MeOH) State_Check->Solution Solid_PPE PPE Level 1: - Nitrile Gloves (0.11mm) - N95/P2 Respirator - Safety Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Solid_Action Weigh inside Fume Hood Use Anti-static Gun Solid_PPE->Solid_Action Aggressive Penetrating (DCM, DMF) Solvent_Check->Aggressive Standard Standard (MeOH, Water) Solvent_Check->Standard Sol_PPE_High PPE Level 2 (High): - Laminate/Barrier Gloves - Half-Mask (OV/AG) - Fume Hood Sash <14" Aggressive->Sol_PPE_High Sol_PPE_Std PPE Level 2 (Std): - Double Nitrile Gloves - Fume Hood Standard->Sol_PPE_Std

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Step-by-Step Handling Protocol

1. Preparation & Weighing

  • Environment: All handling must occur within a certified Chemical Fume Hood.

  • Light Protection: Dim lab lights or wrap the receiving flask in aluminum foil before weighing.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Indazole powders are often electrostatic and can "jump," creating contamination risks.

2. Reaction Setup

  • Inerting: Purge the reaction vessel with Nitrogen or Argon. 3-Iodo-indazoles are prone to oxidation and photolytic de-iodination [3].

  • Addition: Add the solid to the solvent, not vice-versa, to minimize dust cloud generation.

3. Decontamination & Waste

  • Solids: Wipe balance area with a tissue dampened in methanol. Dispose of tissue as solid hazardous waste.

  • Liquids: Collect all mother liquors and washings into Halogenated Organic Waste containers. Do not mix with non-halogenated waste, as this increases disposal costs and safety risks.

Part 5: Emergency Response Protocols

Scenario Immediate Action Technical Justification
Skin Contact Wash with soap/water for 15 mins.[5] Do not use ethanol. Ethanol increases skin permeability, potentially driving the iodinated compound deeper into the dermis.
Eye Contact Rinse with eyewash for 15 mins. Hold eyelids open.Iodine-based compounds can cause corneal staining and damage; immediate dilution is vital.
Spill (Solid) Cover with wet paper towel to prevent dust. Scoop into bag.Dry sweeping generates hazardous dust aerosols (H335).
Spill (Liquid) Absorb with vermiculite or sand.[6]Combustible absorbents (sawdust) should be avoided due to potential reactivity with iodine species.

References

  • BenchChem. (2025).[1][2][4][7] Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole. Retrieved from

  • Sigma-Aldrich. (2024).[8][9] Safety Data Sheet: 3-Iodo-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Iodo-1H-indazole Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: 1H-Indazol-5-amine (Structural Analog). Retrieved from

  • CymitQuimica. (2024).[5][8] Safety Data Sheet: 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole. Retrieved from

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